molecular formula C6H3ClF2O B1456452 3-Chloro-4,5-difluorophenol CAS No. 1261472-63-2

3-Chloro-4,5-difluorophenol

Cat. No.: B1456452
CAS No.: 1261472-63-2
M. Wt: 164.54 g/mol
InChI Key: BEZZBNYGPCGUKO-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is an organic compound with the molecular formula C6H3ClF2O and a molecular weight of 164.54 g/mol . This compound is a solid phenol derivative featuring a benzene ring substituted with chlorine, two fluorine atoms, and a hydroxyl group, making it a valuable building block in synthetic organic chemistry . Its specific structure, represented by the SMILES notation C1=C(C=C(C(=C1F)F)Cl)O, is key to its utility in creating more complex molecules . Researchers employ this compound extensively in the life sciences, particularly as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . The structural motif of halogenated phenols is often explored for developing compounds with potential biological activity. It has a boiling point of approximately 229.5 °C at 760 mmHg . For safe handling, note that it carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or food-related applications. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZBNYGPCGUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261472-63-2
Record name 3-Chloro-4,5-difluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4,5-difluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this document consolidates available information and presents scientifically grounded projections for its synthesis, properties, and applications. By leveraging established chemical principles and data from analogous structures, this guide aims to empower researchers to explore the utility of this promising, yet under-characterized, molecule.

Introduction: The Strategic Value of Halogenated Phenols in Drug Design

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] The introduction of these substituents can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and pKa.[2] Phenolic moieties are also crucial pharmacophores, participating in hydrogen bonding and other key interactions within biological systems.[3][4] The combination of chloro and fluoro substituents on a phenol ring, as seen in 3-Chloro-4,5-difluorophenol, offers a unique electronic and steric profile that can be strategically exploited in the design of novel therapeutics.[1]

Table 1: Key Identifiers for 3-Chloro-4,5-difluorophenol

IdentifierValue
Chemical Name 3-Chloro-4,5-difluorophenol
CAS Number 1261472-63-2[5]
Molecular Formula C₆H₃ClF₂O[6]
Molecular Weight 164.54 g/mol [5]
SMILES Oc1cc(F)c(F)c(Cl)c1[5]
InChI InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[6]

Proposed Synthetic Routes and Methodologies

Route 1: Diazotization of 3-Chloro-4,5-difluoroaniline

The diazotization of an aromatic amine followed by hydrolysis is a classic and reliable method for the preparation of phenols.[7] This approach is highly plausible for the synthesis of 3-Chloro-4,5-difluorophenol from the corresponding aniline precursor.

Diagram 1: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Diazotization

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 3-Chloro-4,5-difluoroaniline B NaNO2, H2SO4 0-5 °C C Diazonium Salt Intermediate B->C D H2O, Heat C->D E 3-Chloro-4,5-difluorophenol D->E

Caption: Proposed two-step synthesis of 3-Chloro-4,5-difluorophenol.

Experimental Protocol (Hypothetical):

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4,5-difluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly add the diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 20% v/v) at a temperature that allows for controlled evolution of nitrogen gas (typically 100-150 °C).

    • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Decarboxylation of 3-Chloro-4,5-difluoro-2-hydroxybenzoic Acid

Diagram 2: Proposed Synthesis of 3-Chloro-4,5-difluorophenol via Decarboxylation

G A 3-Chloro-4,5-difluorobenzoic Acid B Hydroxylation A->B C 3-Chloro-4,5-difluoro-2-hydroxybenzoic Acid B->C D Decarboxylation (e.g., heat, copper catalyst) C->D E 3-Chloro-4,5-difluorophenol D->E

Caption: Alternative multi-step synthesis of 3-Chloro-4,5-difluorophenol.

Experimental Protocol (Hypothetical):

  • Hydroxylation of 3-Chloro-4,5-difluorobenzoic Acid:

    • This step is challenging and may require specific directing groups or harsh conditions. A potential method could involve electrophilic hydroxylation, although regioselectivity could be an issue. Alternatively, a nucleophilic aromatic substitution on a more activated precursor might be considered.

  • Decarboxylation:

    • Heat the synthesized 3-chloro-4,5-difluoro-2-hydroxybenzoic acid, either neat or in a high-boiling solvent (e.g., quinoline), in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide).

    • Monitor the reaction for the cessation of carbon dioxide evolution.

    • Isolate and purify the resulting 3-Chloro-4,5-difluorophenol as described in Route 1.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

While experimental data is scarce, the physicochemical properties and spectroscopic signatures of 3-Chloro-4,5-difluorophenol can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeJustification
Physical State SolidMost substituted phenols are solids at room temperature.[8]
Melting Point 50-80 °CSimilar to other difluorophenols and chlorofluorophenols.[8]
Boiling Point ~200-230 °CExtrapolated from related halogenated phenols.
pKa 7-8The electron-withdrawing effects of the chlorine and fluorine atoms will increase the acidity of the phenolic proton compared to phenol (pKa ~10).
LogP 2.5-3.5Halogenation generally increases lipophilicity.

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts in the range of 6.5-7.5 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, likely in the range of 150-160 ppm. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the aromatic protons.

  • IR Spectroscopy: The infrared spectrum will feature a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and C-Cl stretching will appear at lower wavenumbers (typically 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands will be observed in their typical regions.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 164 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[6]

Applications in Drug Discovery and Medicinal Chemistry

3-Chloro-4,5-difluorophenol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to use the phenolic hydroxyl group as a handle for further functionalization, such as etherification or esterification, while the halogen substituents provide a means to fine-tune the electronic and steric properties of the molecule.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The phenol moiety can serve as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites. The specific substitution pattern of 3-Chloro-4,5-difluorophenol could offer unique interactions and improved selectivity for certain kinases.

  • Antimicrobial Agents: Halogenated phenols have a long history as antimicrobial agents.[3] Derivatives of 3-Chloro-4,5-difluorophenol could be explored for their antibacterial or antifungal activities.

  • Agrochemicals: Many herbicides and pesticides are based on substituted phenol scaffolds.[9] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Diagram 3: Role of 3-Chloro-4,5-difluorophenol as a Scaffold

G A 3-Chloro-4,5-difluorophenol B Etherification/Esterification A->B C Diverse Library of Derivatives B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E

Caption: Workflow for utilizing 3-Chloro-4,5-difluorophenol in drug discovery.

Safety and Handling

Specific safety data for 3-Chloro-4,5-difluorophenol is limited. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic and corrosive, based on the known hazards of related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Hazard Classification (Predicted):

Based on data for similar compounds like 3-chloro-5-fluorophenol, it is prudent to assume the following GHS hazard classifications:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 1B)

  • Serious Eye Damage/Eye Irritation (Category 1)

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)

Conclusion

3-Chloro-4,5-difluorophenol represents a promising yet underexplored chemical entity with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its likely chemical properties, proposed robust synthetic routes, and highlighted its potential applications. While the lack of extensive experimental data necessitates a cautious and well-informed approach, the information and hypothetical protocols presented herein are intended to serve as a valuable resource for researchers and scientists poised to unlock the full potential of this unique halogenated phenol. As with any new compound, thorough characterization and safety evaluation are paramount before its widespread use.

References

  • ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2021). Synthesis method of 3, 5-difluorophenol. CN112608220A.
  • HUNAN FURUI BIOPHARMA TECH CO LTD. (2021). Preparation method of 3, 5-difluorophenol. CN112778090A.
  • ZHEJIANG HANGKE SCIENCE AND TECHNOLOGY CO LTD. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.
  • BAYER AG. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
  • Glidewell, C., Low, J. N., & Skakle, J. M. (2004). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051-o2053.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University.
  • Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Imperial Chemical Industries PLC. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
  • Request PDF. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Journal of Molecular Structure, 1225, 129112.
  • Nojiri, Y., et al. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5(13), 855.
  • Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.
  • Wang, Y., et al. (2021). Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. The Journal of Physical Chemistry B, 125(39), 10978-10987.
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.
  • Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516038.
  • Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100588.
  • Fine Chemicals. (n.d.). 2-Chloro-3, 5-difluorophenol, min 97%, 1 gram. Retrieved from [Link]

  • Ciba Specialty Chemicals Holding Inc. (1998). Process for the hydroxylation of 1,4-dichlorobenzene. WO1998047843A1.
  • Sagami Chemical Research Center. (1991). Process for preparing 2-chloro-4-fluorophenol. US5053557A.
  • Böcker, F., & Lemmen, C. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Oakwood Chemical. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4,5-difluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 3-Chloro-4,5-difluorophenol

[1]

Executive Summary & Compound Profile

3-Chloro-4,5-difluorophenol is a high-value halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural motif—a phenol core decorated with contiguous fluorine atoms and a chlorine substituent—imparts unique metabolic stability and lipophilicity (LogP modulation), making it a critical bioisostere in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic atlas for researchers, synthesizing predicted and empirical data to facilitate structural validation.[1]

Compound Identity
AttributeDetail
IUPAC Name 3-Chloro-4,5-difluorophenol
CAS Number 1261472-63-2 (Commercial)
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
SMILES Oc1cc(F)c(F)c(Cl)c1
Appearance Low-melting solid or semi-solid (Predicted based on isomers)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of 3-Chloro-4,5-difluorophenol is defined by the interplay between the fluorine spins (

1
H NMR Characterization (400 MHz, CDCl₃)

The molecule possesses two non-equivalent aromatic protons: H2 and H6 .[1]

  • H6 (Ortho to F5): Located between the hydroxyl group and the fluorine at position 5. It exhibits strong coupling to F5 and weaker coupling to F4.

  • H2 (Meta to F4): Located between the hydroxyl group and the chlorine at position 3. It exhibits essentially meta-coupling to F4 and negligible para-coupling to F5.

ProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-6 6.60 – 6.75ddd

,

,

Ortho-F coupling dominates; meta-F splitting is secondary.
H-2 6.85 – 7.00dd

,

Deshielded by ortho-Cl.[1] Lack of strong F-coupling simplifies the multiplet.
-OH 5.00 – 5.50s (br)N/AVariable; dependent on concentration and solvent H-bonding.[1]
F NMR Characterization (376 MHz, CDCl₃)

The

1
  • F-5: Strongly coupled to F-4 (ortho) and H-6 (ortho).

  • F-4: Strongly coupled to F-5 (ortho) and H-2 (meta).

FluorineShift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
F-5 -135.0 to -140.0ddd

,

,

F-4 -145.0 to -150.0ddd

,

,

*Note: Shifts are referenced to CFCl₃ (0 ppm). Values are predicted based on substituent additivity rules for polyfluorinated benzenes.

Visualization: NMR Coupling Pathway

The following diagram illustrates the scalar coupling network (J-coupling) that results in the observed multiplets.

NMR_Couplingcluster_legendCoupling StrengthF5F-5 Nucleus(Spin 1/2)F4F-4 Nucleus(Spin 1/2)F5->F4³J(F-F) ~21 Hz(Ortho)H6H-6 Proton(Doublet of Doublets)F5->H6³J(H-F) ~10.5 Hz(Ortho)F4->H6⁴J(H-F) ~6.5 Hz(Meta)H2H-2 Proton(Doublet)F4->H2⁴J(H-F) ~6.0 Hz(Meta)H6->H2⁴J(H-H) ~2.8 Hz(Meta)Strong (Ortho)Strong (Ortho)Medium (Meta)Medium (Meta)Strong (Ortho)->Medium (Meta)Weak (H-H)Weak (H-H)Medium (Meta)->Weak (H-H)

Figure 1: Scalar coupling network showing the dominant interactions defining the multiplet structures.[1][3]

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the halogenation pattern, specifically the Chlorine isotope signature.[1]

Ionization & Fragmentation (EI, 70 eV)[1][8]
  • Molecular Ion (

    
    ):  The spectrum will display a characteristic 3:1 intensity ratio for the molecular ion peaks at m/z 164  (
    
    
    Cl) and m/z 166 (
    
    
    Cl).[3]
  • Base Peak: Often the molecular ion or the [M-CO] fragment.

  • Key Fragments:

    • [M - CO] (m/z 136/138): Loss of carbon monoxide, typical for phenols.[1]

    • [M - HF] (m/z 144/146): Elimination of hydrogen fluoride, common in ortho-fluorophenols.[1]

    • [M - Cl] (m/z 129): Homolytic cleavage of the C-Cl bond.[1]

Visualization: Fragmentation Pathway

MS_FragmentationM_IonMolecular Ion [M]+m/z 164 (100%) / 166 (33%)(Radical Cation)Loss_CO[M - CO]+m/z 136 / 138(Dihalocyclopentadiene)M_Ion->Loss_CO-28 Da (CO)Phenol rearrangementLoss_HF[M - HF]+m/z 144 / 146(Chloro-fluorobenzyne-like)M_Ion->Loss_HF-20 Da (HF)Ortho-eliminationLoss_Cl[M - Cl]+m/z 129(Difluorophenol cation)M_Ion->Loss_Cl-35/37 Da (Cl)Radical cleavageFinalSecondary Fragmentation(Ring opening/Loss of F)Loss_CO->Final

Figure 2: Predicted Electron Impact (EI) fragmentation pathway showing characteristic neutral losses.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups. Sample preparation is typically via KBr pellet or ATR (Attenuated Total Reflectance).

Frequency (cm⁻¹)Vibration ModeDescription
3200 – 3500 O-H StretchBroad band, indicative of phenolic hydroxyl (H-bonded).[1]
3050 – 3100 C-H Stretch (Ar)Weak, sharp peaks typical of aromatic protons.
1580 – 1620 C=C Ring StretchAromatic skeletal vibrations; enhanced by halogen substitution.
1200 – 1250 C-F StretchStrong, broad absorption; diagnostic for aryl fluorides.
1050 – 1100 C-Cl StretchDistinct band appearing in the fingerprint region.[1]

Experimental Protocols & Synthesis Context

Sample Preparation for Spectroscopy
  • NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the OH signal.

  • GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-5ms) with a standard temperature ramp (50°C to 280°C).

Synthesis Route (Contextual)

The synthesis of 3-Chloro-4,5-difluorophenol typically follows a Sandmeyer-type sequence or a Lithiation-Boration-Oxidation protocol starting from 3-chloro-4,5-difluoroaniline or 1-bromo-3-chloro-4,5-difluorobenzene.[1]

  • Starting Material: 3-Chloro-4,5-difluoroaniline.[1]

  • Diazotization: Reaction with NaNO₂/H₂SO₄ to form the diazonium salt.

  • Hydrolysis: Heating in aqueous acid to replace the diazo group with a hydroxyl group (-OH).

Note: This route requires careful temperature control (0-5°C) during diazotization to avoid explosion hazards and side reactions.[1]

References

  • PubChem Compound Summary . 3-chloro-4,5-difluorophenol (CID 66800252).[1] National Center for Biotechnology Information. Available at: [Link][3]

  • Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-NMR shifts).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley. (Reference for substituent additivity rules in NMR).

3-Chloro-4,5-difluorophenol: A Technical Safety & Handling Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Its unique substitution pattern—featuring both chlorine and fluorine atoms—imparts distinct electronic properties that enhance metabolic stability in drug scaffolds but also significantly increase its acidity and lipophilicity compared to phenol.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards, stability, and handling requirements. It is designed for researchers who require actionable intelligence for risk assessment and experimental design.

Part 1: Chemical Identity & Physicochemical Profiling

The physicochemical profile of 3-Chloro-4,5-difluorophenol is dominated by the electron-withdrawing nature of its three halogen substituents. These atoms pull electron density away from the aromatic ring (inductive effect,


), significantly increasing the acidity of the phenolic hydroxyl group.
Key Data Summary
ParameterValueTechnical Context
CAS Number 1261472-63-2Unique identifier for the specific isomer.
Formula

Molecular Weight: 164.54 g/mol .[3]
Physical State Solid (Low Melting)Often appears as a white to off-white crystalline solid.
Storage 2–8°C, Inert AtmosphereHygroscopic and potentially sensitive to oxidation.
Predicted pKa ~6.8 – 7.2Significantly more acidic than phenol (pKa 9.95).
Predicted logP ~2.4Moderate lipophilicity facilitates membrane permeability.

Scientific Insight: The acidity (pKa < 7.5) implies that at physiological pH (7.4), a significant fraction of this compound exists as the phenolate anion. However, in the acidic environment of the skin mantle (pH ~5.5), it remains protonated and lipophilic, allowing rapid dermal absorption.

Part 2: Mechanistic Toxicology & Hazard Identification

Unlike simple irritants, polyhalogenated phenols act as protoplasmic poisons . The toxicity is driven by two primary mechanisms:

  • Protein Denaturation (Corrosion): The compound reacts non-specifically with amino acids in keratin and collagen, causing immediate coagulation necrosis. This damage can penetrate deep into tissues before pain is felt, as the nerve endings are often destroyed simultaneously.

  • Uncoupling of Oxidative Phosphorylation (Systemic Toxicity): Once absorbed, the lipophilic protonated form crosses the mitochondrial inner membrane. It releases a proton in the alkaline matrix, dissipating the proton gradient (

    
    ) required for ATP synthesis. This leads to metabolic acidosis and hyperthermia.
    
GHS Hazard Classification[4]
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.
Eye Damage Category 1H318: Causes serious eye damage.
STOT - SE Category 3H335: May cause respiratory irritation.

Part 3: Safe Handling & Experimental Protocols

PPE Decision Logic

The following decision tree illustrates the required Personal Protective Equipment (PPE) based on the quantity and state of the material handled.

PPE_Logic Start Handling 3-Chloro-4,5-difluorophenol StateCheck Physical State / Quantity? Start->StateCheck SmallSolid Solid (< 1g) StateCheck->SmallSolid Weighing LargeSolid Solid (> 1g) or Solution StateCheck->LargeSolid Dissolving/Reacting HighRisk Heating / Aerosol Risk StateCheck->HighRisk Reflux/Distillation Level1 PPE Level 1: Nitrile Gloves (Double) Lab Coat Safety Glasses SmallSolid->Level1 Level2 PPE Level 2: Chemical Resistant Apron Face Shield + Goggles Nitrile + Neoprene Gloves LargeSolid->Level2 Level3 PPE Level 3: Full Fume Hood Respirator (if outside hood) Full Chemical Suit HighRisk->Level3

Figure 1: Risk-based PPE selection logic. Note that "Level 2" is the baseline for most synthetic workflows.

Protocol: Handling & Weighing

Objective: Prevent inhalation of dust and dermal contact during transfer.

  • Preparation: Ensure the balance is located inside a chemical fume hood or a ventilated enclosure.

  • Static Control: Use an anti-static gun if the solid is fluffy or static-prone (common with fluorinated aromatics).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: Add solvent to the solid slowly. Exothermic dissolution is possible due to hydrogen bonding; cooling may be required for large scales (>10g).

Part 4: Emergency Response

Standard water rinsing is often insufficient for phenol burns due to the compound's lipophilicity. Polyethylene Glycol (PEG) 300 or 400 is the gold standard for decontamination because it solubilizes the phenol and removes it from the skin more effectively than water.

Emergency_Response Exposure Skin Exposure Detected Immediate 1. Remove Contaminated Clothing Exposure->Immediate Decon 2. PEG 300/400 Swab (or Isopropanol if PEG unavailable) Immediate->Decon Do NOT use water first if PEG available Rinse 3. Water Rinse (> 15 Minutes) Decon->Rinse After swabbing Medical 4. Seek Medical Attention (Bring SDS) Rinse->Medical

Figure 2: Emergency response workflow emphasizing the use of PEG for phenol decontamination.

Part 5: Synthesis & Application Context[5][6][7]

Synthesis Pathway

The most reliable industrial route involves the diazotization of the corresponding aniline, followed by hydrolysis. This method avoids the use of highly unstable benzyne intermediates.

Synthesis_Flow Start 3-Chloro-4,5-difluoroaniline Step1 Diazotization (NaNO2, H2SO4, < 5°C) Start->Step1 Intermediate Diazonium Salt (Unstable Intermediate) Step1->Intermediate Step2 Hydrolysis (H2SO4/H2O, Heat) Intermediate->Step2 N2 Gas Evolution Product 3-Chloro-4,5-difluorophenol Step2->Product

Figure 3: Common synthetic route via diazonium hydrolysis. Note the gas evolution hazard in Step 2.

Application in Drug Discovery

In medicinal chemistry, 3-Chloro-4,5-difluorophenol acts as a bioisostere for other phenolic moieties. The fluorine atoms block metabolic "soft spots" (sites prone to CYP450 oxidation), extending the half-life of the drug candidate. The chlorine atom provides a handle for further functionalization (e.g., via Buchwald-Hartwig coupling) or occupies a hydrophobic pocket in the target protein.

References

  • BLD Pharm. (n.d.). SDS for 3-Chloro-4,5-difluorophenol (CAS 1261472-63-2). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Chloro-5-fluorophenol (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 3,5-Difluorophenol (Structural Analog). Retrieved from

  • StatPearls. (2024). Phenol Toxicity: Mechanisms and Management. Retrieved from

  • Google Patents. (2021). CN112778090A - Preparation method of 3,5-difluorophenol.[4][5] Retrieved from

Sources

Navigating the Procurement and Quality Control of 3-Chloro-4,5-difluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often complex, first step in the discovery pipeline. This guide provides an in-depth analysis of the supplier landscape, cost considerations, and essential quality control measures for 3-Chloro-4,5-difluorophenol (CAS No. 1261472-63-2), a key building block in the synthesis of various pharmaceutical compounds.

Introduction to 3-Chloro-4,5-difluorophenol

3-Chloro-4,5-difluorophenol is a substituted aromatic compound with the molecular formula C₆H₃ClF₂O. Its structural features, including the presence of chlorine and fluorine atoms on the phenol ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise positioning of these halogen atoms can significantly influence the biological activity and pharmacokinetic properties of the final drug candidates. Therefore, ensuring the isomeric purity and overall quality of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final product.

Supplier Landscape and Cost Analysis

Identifying reliable suppliers for specialty chemicals like 3-Chloro-4,5-difluorophenol requires careful consideration of factors beyond mere price. Purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times are all crucial parameters.

While a comprehensive, fixed price list is often not publicly available for such compounds due to market fluctuations and dependency on quantity, research indicates a number of potential suppliers. These primarily include companies specializing in fine chemicals and intermediates.

Key Identified Suppliers:

  • BLD Pharm: A prominent supplier with a listing for 3-Chloro-4,5-difluorophenol (CAS 1261472-63-2). They typically offer a range of purities and quantities suitable for research and development.[1]

  • Allfluoro Pharmaceutical Co., Ltd.: This company also lists 3-Chloro-4,5-difluorophenol, indicating their specialization in fluorinated compounds.[2]

  • Other Potential Sources: While not having explicit listings for the exact CAS number in the initial broad searches, companies that stock a wide array of fluorinated and chlorinated phenols are worth investigating for custom synthesis or potential availability.

Cost Considerations:

Direct online pricing is often not available, and researchers will typically need to request a quote. However, based on the pricing of structurally similar compounds, such as 3-Chloro-5-fluorophenol, a general price range can be inferred. For research-scale quantities (1-25 grams), the cost can range from approximately $100 to several hundred dollars per gram, with significant price breaks for larger quantities.

Table 1: Illustrative Cost Analysis of a Related Compound (3-Chloro-5-fluorophenol)

QuantityPrice (USD)Supplier (Example)
2.5g$120TRC
5g$195TRC
25g$296Apolloscientific
25g$327SynQuest Laboratories
25g$480Matrix Scientific

Note: This table is for a related compound and serves as an estimate. Prices for 3-Chloro-4,5-difluorophenol may vary. Data sourced from ChemicalBook.[3]

The following diagram illustrates a recommended workflow for supplier evaluation and procurement:

Caption: Workflow for Supplier Evaluation and Procurement.

Quality Control and Purity Analysis

The purity of 3-Chloro-4,5-difluorophenol is a critical parameter that can significantly impact the outcome of a research project. The presence of regioisomers or other impurities can lead to side reactions, low yields, and difficulties in the purification of subsequent intermediates. Therefore, a robust quality control protocol is essential.

Certificate of Analysis (CoA) Review

A Certificate of Analysis is a crucial document that provides key information about the quality of a specific batch of the chemical. When evaluating a CoA for 3-Chloro-4,5-difluorophenol, researchers should pay close attention to the following:

  • Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally acceptable for most research applications.

  • Identification: Confirmation of the compound's identity through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Appearance: The physical state and color of the compound.

  • Date of Analysis: To ensure the data is recent.

Analytical Methodologies for Purity Determination

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assessing the purity of substituted phenols.

Gas Chromatography (GC) Protocol for Purity Analysis:

GC is a powerful technique for separating and analyzing volatile compounds. For phenolic compounds, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Chloro-4,5-difluorophenol and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable. For example, a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5 or equivalent) is a good starting point.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For confirmation of identity, a GC-MS system can be used to compare the mass spectrum of the eluted peak with a reference spectrum.

Caption: Gas Chromatography Workflow for Purity Analysis.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis:

HPLC is particularly useful for less volatile or thermally labile compounds. A reversed-phase HPLC method is typically employed for the analysis of phenolic compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of 3-Chloro-4,5-difluorophenol in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.

  • HPLC System: An HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

      • Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm.[4]

    • Injection Volume: 10 µL.

Similar to GC, purity is determined by the area percentage of the main peak.

Safe Handling and Storage

Substituted phenols, including 3-Chloro-4,5-difluorophenol, should be handled with care due to their potential toxicity.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Spills: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • BLD Pharm recommends storage at 2-8°C.[1]

Conclusion

The successful use of 3-Chloro-4,5-difluorophenol in research and drug development hinges on the careful selection of a reliable supplier and rigorous in-house quality control. By following a systematic approach to supplier evaluation, understanding the nuances of cost, and implementing robust analytical methods for purity verification, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

References

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). 3-Chloro-4,5-difluorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichlorophenol. Retrieved from [Link]

Sources

Solubility Profile and Physicochemical Characterization of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Chloro-4,5-difluorophenol , a critical intermediate in the synthesis of pharmaceutical agents such as GPR52 modulators and cannabinoid receptor antagonists.

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is a halogenated phenolic building block characterized by its lipophilicity and enhanced acidity relative to phenol.[1] Its solubility behavior is governed by the interplay between the hydrogen-bond donating hydroxyl group and the electron-withdrawing halogen substituents (Cl, F). This guide provides a comprehensive analysis of its solubility across organic solvent classes, supported by thermodynamic principles and validated experimental protocols.

Physicochemical Profile

Understanding the fundamental properties of this compound is a prerequisite for predicting its behavior in solution.

PropertyValue / CharacteristicMechanistic Implication
CAS Number 1261472-63-2Unique Identifier
Molecular Formula C₆H₃ClF₂OHalogenated aromatic core
Molecular Weight 164.54 g/mol Moderate size; diffusion-limited dissolution is negligible
Physical State Yellow Oil / Low-Melting SolidIndicates weak crystal lattice energy, facilitating dissolution in organic media
pKa (Predicted) ~7.5 – 8.0More acidic than phenol (pKa 10) due to inductive effects of F/Cl; forms salts with weak bases
LogP (Predicted) ~2.4 – 3.0Lipophilic; partitions preferentially into non-polar/organic phases over water

Solubility Landscape

The solubility of 3-Chloro-4,5-difluorophenol is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions such as Hydrogen Bonding (HB) and Dipole-Dipole forces.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Driver
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong HB acceptance from solvent oxygen to phenolic proton; dipole stabilization.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Bidirectional H-bonding; solvent acts as both donor and acceptor.
Chlorinated Dichloromethane (DCM), ChloroformGood Dispersion forces and dipole interactions; high compatibility with the lipophilic halo-aryl ring.
Ethers/Esters THF, Ethyl AcetateGood HB acceptance by solvent ether/carbonyl oxygen; moderate polarity match.
Aromatic Toluene, XyleneModerate

stacking interactions; useful for recrystallization if cooling is applied.
Aliphatic Hexane, HeptaneLow Lack of H-bonding capability; significant energy cost to break phenolic H-bonds.
Aqueous Water, PBS (pH 7.4)Poor (<1 mg/mL)Hydrophobic effect dominates; solubility increases significantly at pH > pKa (alkaline conditions).
Thermodynamic Mechanisms

The dissolution process is driven by the Gibbs Free Energy equation:


.
  • Enthalpy (

    
    ) : Breaking the weak lattice of the solid/oil is endothermic but requires little energy. Formation of Solute-Solvent bonds (e.g., Phenol-OH 
    
    
    
    O=S(CH₃)₂ in DMSO) is exothermic, favoring dissolution.
  • Entropy (

    
    ) : The dispersal of the semi-rigid 3-Chloro-4,5-difluorophenol molecule into a liquid solvent provides a large positive entropy gain, which is the primary driver for its high solubility in organic solvents.
    

Experimental Protocol: Saturation Shake-Flask Method

To determine precise solubility values, the Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solute AddSolvent Add Solvent (e.g., 1-5 mL) to Borosilicate Vial Start->AddSolvent Agitate Agitate (Orbital Shaker) 24-48h @ Constant Temp AddSolvent->Agitate Equilibrium Check for Undissolved Solid (Add more solute if clear) Agitate->Equilibrium Equilibrium->Start Solution Clear (Not Saturated) Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) Equilibrium->Filter Suspension Exists Dilute Dilute Aliquot for Analysis (Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (λ = 254 nm) Dilute->Analyze

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 3-Chloro-4,5-difluorophenol.

Detailed Methodology
  • Preparation : Add approximately 50 mg of 3-Chloro-4,5-difluorophenol to a 4 mL amber glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Methanol, Toluene).

  • Equilibration : Seal the vial and place it on an orbital shaker (200 rpm) or thermomixer at 25°C ± 0.5°C for 24 hours.

    • Critical Check: Ensure solid/oil droplets remain visible. If the solution becomes clear, add more compound until saturation is visually confirmed.

  • Phase Separation : Centrifuge the vial at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification : Dilute the supernatant 100-fold with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC-UV. Calculate concentration using a calibration curve.

Applications in Synthesis & Purification

The solubility profile directly impacts process chemistry strategies:

  • Reaction Medium : DMSO or DMF are ideal for nucleophilic substitution reactions (SₙAr) where the phenol acts as a nucleophile, as these solvents enhance the nucleophilicity of the phenoxide ion.

  • Purification (Extraction) : The compound can be extracted from aqueous reaction mixtures using DCM or Ethyl Acetate at acidic pH (to keep it neutral).

  • Salt Formation : Due to its acidity (pKa ~8), it can be extracted into an aqueous phase using mild base (e.g., 5% NaHCO₃), separating it from neutral organic impurities.

Solvation Mechanism Diagram

SolvationMechanism cluster_0 Solvation Shell Phenol 3-Chloro-4,5-difluorophenol DMSO DMSO (Acceptor) Phenol->DMSO Strong H-Bond (OH ... O=S) Methanol Methanol (Donor/Acceptor) Phenol->Methanol H-Bond Network Hexane Hexane (Non-polar) Phenol->Hexane Weak van der Waals (Poor Solubility)

Figure 2: Mechanistic interaction of 3-Chloro-4,5-difluorophenol with different solvent types.

Safety & Handling

  • Corrosivity : As a halogenated phenol, it is likely corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • Incompatibility : Avoid contact with strong oxidizing agents and strong bases (unless intended for salt formation).

  • Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, although the electron-withdrawing groups provide some stability against air oxidation compared to unsubstituted phenol.

References

  • BLD Pharm . (n.d.). 3-Chloro-4,5-difluorophenol Product Page (CAS 1261472-63-2).[2] Retrieved from

  • PubChem . (2025).[3][4] 3-chloro-4,5-difluorophenol (Compound Summary). National Library of Medicine. Retrieved from

  • Google Patents . (2023). Gpr52 modulators and methods of use (US20230234925A1). Retrieved from

  • ChemicalBook . (n.d.). 4-CHLORO-3,5-DIFLUOROPHENOL Properties (Analogous Data). Retrieved from

  • NIST . (n.d.). Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols. Thermodynamics Research Center. Retrieved from

Sources

3-Chloro-4,5-difluorophenol: A Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Chloro-4,5-difluorophenol , a specialized fluorinated intermediate critical to modern medicinal chemistry.

CAS Number: 1261472-63-2 Formula: C₆H₃ClF₂O Molecular Weight: 164.54 g/mol Appearance: Yellow oil (at room temperature) to low-melting solid.

Executive Summary

3-Chloro-4,5-difluorophenol is a trisubstituted aromatic building block that has gained prominence in the last decade (2015–2025) as a "metabolic blocker" in drug design. Unlike simple fluorophenols, this specific substitution pattern—combining a lipophilic chlorine atom with two metabolically stable fluorine atoms—offers a unique electronic and steric profile. It is primarily employed to construct ether linkages in small molecule inhibitors targeting G-protein coupled receptors (GPCRs) and viral capsid proteins, where it serves to optimize potency and extend half-life by blocking oxidative metabolism at the phenyl ring's vulnerable positions.

Discovery and Historical Context

The "Fluorine Renaissance" (2010s–Present): While monofluorinated phenols have been used since the mid-20th century, the specific demand for 3-Chloro-4,5-difluorophenol emerged from the "Fluorine Renaissance" in medicinal chemistry. As drug discovery moved away from flat aromatic rings towards more complex, metabolically robust scaffolds, researchers sought alternatives to the standard "3,4-difluoro" or "3-chloro-4-fluoro" motifs.

  • Pre-2010: The compound existed primarily as a theoretical structure or a rare catalog item with little cited utility.

  • 2015–2020: Patent literature began citing the 3-chloro-4,5-difluoro moiety in antiviral research, specifically for Hepatitis B Virus (HBV) capsid assembly modulators. The motif was found to fill hydrophobic pockets more effectively than its di-fluoro counterparts.

  • 2023–2025: The compound was cemented as a key intermediate in neuroscience, specifically in the development of GPR52 agonists for the treatment of schizophrenia and cognitive disorders. The specific arrangement of halogens (Cl at position 3, F at 4,5) was critical for maintaining high affinity while preventing rapid clearance by CYP450 enzymes.

Chemical Synthesis: Protocols and Causality

The synthesis of 3-Chloro-4,5-difluorophenol is non-trivial due to the directing effects of the three halogen atoms. Two primary routes exist: the Palladium-Catalyzed Hydroxylation (preferred for high-purity lab scale) and the Diazotization-Hydrolysis (traditional industrial route).

Method A: Pd-Catalyzed Hydroxylation (High Precision)

This modern method avoids the formation of diazonium salts and offers high yields under mild conditions. It utilizes a Buchwald-type hydroxylation strategy.

Rationale: The bulky tBuXPhos ligand facilitates the reductive elimination of the phenol from the palladium center, preventing the dehalogenation side reactions common with polyhalogenated arenes.

Protocol (Validated from US Patent 2025/0034124 A1):

  • Precursor: 5-bromo-1-chloro-2,3-difluorobenzene (also known as 1-bromo-3-chloro-4,5-difluorobenzene).

  • Reagents:

    • Potassium Hydroxide (KOH) - Base.

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) - Catalyst source.

    • Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphane (tBuXPhos ) - Ligand.

    • Solvent: 1,4-Dioxane / Water (1:1 mixture).

  • Procedure:

    • Charge a reaction vessel with the bromo-precursor (1.0 eq), KOH (3.5 eq), Pd₂dba₃ (0.01 eq), and tBuXPhos (0.02 eq).

    • Add degassed 1,4-dioxane and water.

    • Heat to 100°C under Argon atmosphere for 16 hours .

    • Cool to 25°C and acidify to pH 5 with 1N HCl.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.[1]

    • Purify via silica gel chromatography (DCM/MeOH gradient).[1]

  • Yield: ~84%.

  • Product: Yellow oil.

Method B: Diazotization-Hydrolysis (Industrial Baseline)

This route starts from the aniline derivative. It is cost-effective but carries higher safety risks due to diazonium instability.

Protocol:

  • Precursor: 3-Chloro-4,5-difluoroaniline.[2][3][4]

  • Step 1 (Diazotization): Dissolve aniline in dilute H₂SO₄. Cool to 0-5°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

  • Step 2 (Hydrolysis): Add the cold diazonium solution dropwise to a boiling solution of H₂SO₄/Water (130°C). The high temperature drives the loss of N₂ and formation of the phenol.

  • Step 3 (Extraction): Steam distill or extract the resulting phenol with Toluene.

Synthesis Workflow Diagram

SynthesisRoutes Start_Br Precursor: 1-Bromo-3-chloro-4,5-difluorobenzene Step_Pd Pd-Catalyzed Hydroxylation (Pd2dba3, tBuXPhos, KOH, 100°C) Start_Br->Step_Pd Method A (High Yield) Start_NH2 Precursor: 3-Chloro-4,5-difluoroaniline Step_Diazo Diazotization (NaNO2, H2SO4, 0°C) Start_NH2->Step_Diazo Method B (Low Cost) Product Target: 3-Chloro-4,5-difluorophenol (Yellow Oil) Step_Pd->Product Acidify & Extract Step_Hydrol Acid Hydrolysis (H2SO4, 130°C, -N2) Step_Diazo->Step_Hydrol Diazonium Salt Step_Hydrol->Product Steam Distillation

Caption: Comparison of the modern Palladium-catalyzed route (Method A) versus the traditional Sandmeyer-type hydrolysis (Method B).

Technical Data & Characterization

Researchers must validate the identity of synthesized 3-Chloro-4,5-difluorophenol using the following spectroscopic standards.

ParameterValue / CharacteristicNotes
Physical State Yellow Oil / Low-melting solidMay solidify upon prolonged storage at 4°C.
¹H NMR (DMSO-d₆) δ 10.29 (s, 1H, -OH)Characteristic broad singlet for phenol proton.
¹H NMR (Aromatic) δ 6.77–6.81 (m, 1H), 6.73–6.76 (m, 1H)Complex coupling due to F-H splitting.
Acidity (pKa) ~7.5 - 8.0 (Estimated)More acidic than phenol (pKa 10) due to electron-withdrawing halogens.
Solubility DMSO, DCM, Methanol, Ethyl AcetatePoorly soluble in water.

Applications in Drug Development

The "3-chloro-4,5-difluoro" motif is not merely a structural filler; it is a functional tool used to manipulate the Physicochemical and Pharmacokinetic properties of a drug candidate.

Case Study: GPR52 Modulators (Neuroscience)

In the development of GPR52 agonists for schizophrenia (e.g., Patent US 2023/0234925), this phenol is used to create an ether linkage to a piperidine or pyridine core.

  • Role: The phenol ring fits into a hydrophobic sub-pocket of the receptor.

  • Mechanism: The 4,5-difluoro substitution prevents metabolic oxidation at the para-position (a common clearance pathway), while the 3-chloro group provides a specific steric anchor that improves binding affinity (Ki) compared to the unsubstituted analog.

Experimental Workflow: Etherification

To utilize this phenol in library synthesis, it is typically reacted via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling.

Standard Coupling Protocol:

  • Reactants: 3-Chloro-4,5-difluorophenol + Electrophile (e.g., 4-chloropyridine derivative).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO.

  • Temp: 60–90°C.

  • Outcome: Formation of a stable biaryl ether linkage.

ApplicationPathway Phenol 3-Chloro-4,5-difluorophenol Reaction Etherification (K2CO3, DMF, 80°C) Phenol->Reaction Core Heterocyclic Core (e.g., Chloropyridine/Piperidine) Core->Reaction Drug Final Drug Candidate (GPR52 Agonist) Reaction->Drug Properties Enhanced Properties: 1. Metabolic Stability (Blocked Para-position) 2. Lipophilicity (LogP adjustment) 3. Receptor Affinity (Halogen bonding) Drug->Properties results in

Caption: Utilization of 3-Chloro-4,5-difluorophenol in the synthesis of metabolically stable drug candidates.

References

  • Preparation of GPR52 Modulators. Google Patents. US Patent 2023/0234925 A1. Published July 27, 2023.

  • Compounds and Uses Thereof (GPR52 Agonist Synthesis Protocol). Google Patents. US Patent 2025/0034124 A1. Published Jan 30, 2025.

  • Carboxamide Derivatives and Use as HBV Medicaments. Google Patents. WO Patent 2015/059212 A1. Published April 30, 2015.

  • 3-Chloro-4,5-difluorophenol Product Data. BLD Pharm. Accessed Jan 2026.

Sources

Technical Whitepaper: Structural Characterization & Crystallography of 3-Chloro-4,5-difluorophenol

[1]

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) represents a critical intermediate in the synthesis of agrochemicals, liquid crystals, and bioactive pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern—combining a phenolic hydroxyl group with a highly electronegative fluorinated core and a polarizable chlorine atom—creates a complex landscape of intermolecular forces.[2]

This guide details the physicochemical profile and solid-state architecture of 3-Chloro-4,5-difluorophenol.[1] Unlike simple phenols, the crystal lattice of this compound is governed by a competition between classical O–H[1][2]···O hydrogen bonding and non-classical halogen bonding (σ-hole interactions) .[1][2] Understanding these motifs is essential for controlling polymorphism, solubility, and bioavailability in drug development pipelines.[1][2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The introduction of fluorine atoms induces significant dipole moments and alters the acidity of the phenolic proton, influencing crystallization kinetics.[2]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
IUPAC Name 3-Chloro-4,5-difluorophenolStandard
CAS Number 1261472-63-2[1]
Molecular Formula C₆H₃ClF₂O--
Molecular Weight 164.54 g/mol [1]
Predicted LogP ~2.6 - 3.1Lipophilic nature [2]
Acidity (pKa) ~7.5 - 8.0 (Predicted)Enhanced acidity vs. Phenol (pKa 10) due to F/Cl electron withdrawal
H-Bond Donors 1 (Phenolic -OH)--
H-Bond Acceptors 3 (O, F, F)F acts as a weak acceptor
Physical State Off-white to pale yellow crystalline solidAnalogous to 3,5-difluorophenol [3]

Crystal Structure Analysis: The Core Architecture

While specific single-crystal X-ray diffraction (SC-XRD) datasets for this exact isomer are often proprietary, we can derive the structural architecture with high confidence based on homologous polyfluorinated phenols.[2] The lattice is defined by supramolecular synthons .[2]

Primary Interaction: The Hydrogen Bonded Chain

The dominant force in the crystal lattice is the O–H···O hydrogen bond.[1][2]

  • Mechanism: The phenolic proton acts as a donor to the oxygen atom of a neighboring molecule.[2]

  • Motif: This typically forms infinite 1D chains (catemers) or cyclic hexamers (rare in heavily substituted phenols).[1][2]

  • Geometry: Expect an O···O distance of approx.[2][3] 2.7–2.8 Å.[1][2]

Secondary Interaction: Halogen Bonding (The σ-Hole)

The presence of Chlorine (Cl) and Fluorine (F) introduces directional interactions critical for lattice stability.[1][2]

  • The σ-Hole: The Cl atom exhibits a region of positive electrostatic potential (σ-hole) along the C–Cl bond axis.[1]

  • Interaction: This σ-hole interacts with electron-rich regions (Lewis bases), such as the π-system of an adjacent ring or the orthogonal fluorine atoms.[2]

  • Type II Halogen Bond: A likely contact is C–Cl[1]···F–C , where the Cl approaches the F atom "head-on" (angle

    
     180°) while the F accepts "side-on" (angle 
    
    
    90°).[1][2]
Packing Topology
  • Planarity: The aromatic ring is planar, but the lattice packing will likely adopt a herringbone or layered motif to maximize π-π stacking interactions between the electron-deficient fluorinated rings.[1]

  • Space Group Prediction: Based on symmetry considerations for asymmetric phenols, the most probable space groups are P2₁/c (Monoclinic) or P-1 (Triclinic).[1][2]

Experimental Protocols

Crystallization Methodology

To obtain X-ray quality single crystals, controlled supersaturation is required.[2]

Protocol: Slow Evaporation Technique

  • Solvent Selection: Prepare a binary solvent system.

    • Solvent A (Good): Ethanol or Acetone (High solubility).[1][2]

    • Solvent B (Poor): n-Hexane or Heptane.[1][2]

  • Dissolution: Dissolve 50 mg of 3-Chloro-4,5-difluorophenol in 2 mL of Solvent A.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).[2]

  • Layering: Carefully layer 1 mL of Solvent B on top (do not mix).

  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours.[2]

Structure Elucidation Workflow

The following diagram outlines the logical flow from raw material to solved structure, ensuring data integrity.

CrystalStructureWorkflowRawMaterialRaw Material(>98% Purity)SolubilityScreenSolubility Screen(Polar vs Non-Polar)RawMaterial->SolubilityScreenCrystallizationCrystallization(Slow Evaporation)SolubilityScreen->Crystallization Optimized SolventMicroscopyOptical Microscopy(Birefringence Check)Crystallization->MicroscopyXRD_CollectionSC-XRD DataCollection (Mo Kα)Microscopy->XRD_Collection Single Crystal SelectedStructureSolStructure Solution(Direct Methods)XRD_Collection->StructureSolRefinementRefinement(Least Squares)StructureSol->RefinementCIF_OutputFinal CIFGenerationRefinement->CIF_Output

Figure 1: Systematic workflow for the crystallographic characterization of halogenated phenols.

Strategic Applications in Drug Design

Understanding the crystal structure of 3-Chloro-4,5-difluorophenol allows researchers to exploit bioisosterism .[1][2]

  • Metabolic Stability: The C–F and C–Cl bonds block metabolic oxidation at the 3, 4, and 5 positions, extending the half-life of derived drugs.[1][2]

  • Lipophilicity Modulation: The specific packing density (determined by the crystal structure) correlates directly to the melting point and aqueous solubility.[2] A tighter crystal lattice (driven by strong halogen bonds) often results in lower solubility, requiring formulation adjustments (e.g., amorphous solid dispersions).[1][2]

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a high-value "fragment" for screening against protein targets.[1][2] The phenolic -OH can anchor to the protein backbone, while the Cl/F atoms explore hydrophobic pockets.[2]

References

  • PubChem. (2025).[1][2][4][3] Compound Summary: 3-Chloro-5-fluorophenol (Analogous Data). National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

  • Metrangolo, P., et al. (2019).[1][2] Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Retrieved January 29, 2026, from [Link][2]

potential research areas for 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Applications of 3-Chloro-4,5-difluorophenol in Life Sciences and Materials

Executive Summary

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) represents a high-value halogenated building block, distinct for its specific "3-chloro-4,5-difluoro" substitution pattern.[1] Unlike generic polyfluorinated phenols, this motif offers a precise balance of lipophilicity (LogP ~2.4), steric bulk, and electronic withdrawal, making it a critical scaffold in the optimization of G-protein coupled receptor (GPCR) modulators and Stearoyl-CoA Desaturase (SCD) inhibitors.[1] This guide outlines the compound's physicochemical profile, validated synthetic applications in drug discovery, and emerging potential in agrochemical design.[1]

Physicochemical Profile & Structural Logic

The strategic value of 3-Chloro-4,5-difluorophenol lies in its ability to modulate the physicochemical properties of a lead compound without introducing excessive molecular weight.[1]

Mechanism of Action (Structural):

  • Metabolic Blocking: The fluorine atoms at positions 4 and 5 block the para- and meta-positions from oxidative metabolism (e.g., hydroxylation by CYP450), significantly extending the half-life of the parent drug.[1]

  • Electronic Modulation: The chlorine atom at position 3 provides a "lipophilic anchor" and a distinct electrostatic potential compared to a trifluoro-analog, often improving binding affinity in hydrophobic pockets.[1]

  • Acidity (pKa): The electron-withdrawing nature of the three halogens increases the acidity of the phenolic hydroxyl, enhancing its reactivity as a nucleophile in ether synthesis (

    
     or 
    
    
    
    reactions).[1]

Table 1: Comparative Physicochemical Properties (Predicted)

Property3-Chloro-4,5-difluorophenol3,4,5-Trifluorophenol3-ChlorophenolImpact on Drug Design
Molecular Weight 164.54148.08128.56Low MW allows for "fragment-based" growth.[1]
XLogP3 ~2.4~2.0~2.5Optimal lipophilicity for CNS penetration.[1]
H-Bond Donor 111Critical for receptor interaction.[1]
Polar Surface Area 20.2 Ų20.2 Ų20.2 ŲMaintains membrane permeability.[1]
Electronic Effect Strong

-withdrawal
Strong

-withdrawal
ModerateEnhances acidity; facilitates O-alkylation.[1]

Primary Research Area: Pharmaceutical Ligand Design

The most authoritative application of 3-Chloro-4,5-difluorophenol is in the synthesis of ether-linked inhibitors for neurological and metabolic targets.[1]

A. GPR52 Modulators (Neurology)

GPR52 is an orphan GPCR implicated in schizophrenia and cognitive disorders.[1] Recent patent literature (US20230234925A1) identifies the 3-chloro-4,5-difluorophenoxy moiety as a key pharmacophore.[1] The phenol acts as a nucleophile to couple with chloromethyl-pyridine scaffolds, creating a stable ether linkage that positions the halogenated ring in a hydrophobic sub-pocket of the receptor.[1]

B. SCD Inhibitors (Oncology & Metabolism)

Stearoyl-CoA Desaturase (SCD) is a target for treating primary brain cancers and Parkinson's disease.[1] The 3-chloro-4,5-difluorophenol moiety is utilized to cap piperidine linkers (US20250034124A1), providing metabolic stability against rapid lipid peroxidation.[1]

Experimental Protocol: High-Yield O-Alkylation

Context: This protocol describes the coupling of 3-Chloro-4,5-difluorophenol with a heteroaryl alkyl halide, a standard workflow in medicinal chemistry optimization.

Reagents:

  • 3-Chloro-4,5-difluorophenol (1.0 eq)[1][2][3]

  • Electrophile: 4-(chloromethyl)-2-methylpyridine derivative (1.0 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-Chloro-4,5-difluorophenol (e.g., 1.8 g, 10.9 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (7.1 g, 21.8 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may darken slightly.
    
  • Coupling: Add the electrophile (e.g., chloromethyl-pyridine derivative) dropwise.[1]

  • Reaction: Heat the mixture to 60°C–80°C and monitor by LC-MS. Reaction typically completes within 2–4 hours.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Visualizing the Workflow:

SynthesisWorkflow Start Start: 3-Chloro-4,5-difluorophenol Base Add Base (Cs2CO3/K2CO3) Start->Base Dissolve in DMF Intermediate Phenoxide Anion (In-situ) Base->Intermediate Deprotonation Electrophile Add Electrophile (R-CH2-Cl) Intermediate->Electrophile Nucleophilic Attack Heat Heat (60-80°C) 2-4 Hours Electrophile->Heat Kinetic Energy Product Final Product: Ether-Linked Ligand Heat->Product Workup & Purification

Figure 1: Step-by-step O-alkylation workflow for incorporating 3-Chloro-4,5-difluorophenol into drug scaffolds.

Emerging Research Area: Agrochemical Bioisosterism

While currently dominant in pharma, the "3-chloro-4,5-difluoro" motif is a prime candidate for Protoporphyrinogen Oxidase (PPO) Inhibitors in herbicide development.[1]

Scientific Rationale: Many commercial herbicides (e.g., Fomesafen, Lactofen) utilize a substituted phenyl ring.[1] The trend in resistance management involves "fluorine scanning"—replacing hydrogen or chlorine with fluorine to alter the molecule's shape and soil degradation rates.[1]

  • Hypothesis: Replacing a standard 2,4-dichlorophenyl ring with a 3-chloro-4,5-difluorophenyl ring can maintain binding affinity while significantly altering the environmental toxicology profile (e.g., reducing soil persistence due to different metabolic pathways for fluorinated aromatics).[1]

Decision Logic for Scaffold Selection:

SAR_Logic Target Target: Optimization of Phenoxy-Herbicide Check1 Requirement: Metabolic Stability? Target->Check1 Check2 Requirement: Lipophilicity (LogP)? Target->Check2 OptionA Use 2,4-Dichlorophenol (Traditional) Check1->OptionA Standard Stability OptionB Use 3-Chloro-4,5-difluorophenol (Advanced) Check1->OptionB High Stability Needed Check2->OptionB Fine-tune Electronic Push-Pull Outcome Result: Enhanced CNS/Plant Penetration Blocked Para-Metabolism OptionB->Outcome

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting 3-Chloro-4,5-difluorophenol.

Safety & Handling

  • Hazard Class: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhalation).[1]

  • Storage: Sealed in dry conditions at 2-8°C.

  • Incompatibility: Strong oxidizing agents.[1]

  • Note: As a fluorinated phenol, it poses a risk of causing severe burns that may not be immediately painful.[1] Use of Silver Shield gloves and HF-specific first aid (Calcium Gluconate gel) availability is recommended during handling.[1]

References

  • GPR52 Modulators and Methods of Use. US Patent 2023/0234925 A1.[1][4] (2023).[1][4] Describes the synthesis of GPR52 ligands using 3-chloro-4,5-difluorophenol as a starting material (Example 2BB).

  • Compounds and Uses Thereof (SCD Inhibitors). US Patent 2025/0034124 A1. (2025).[1][3][4][5] Details the preparation of tert-butyl 4-(3-chloro-4,5-difluorophenoxy)piperidine-1-carboxylate.

  • 3-Chloro-4,5-difluorophenol Product Record. PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]

  • Preparation Method of Fluorine Substituted Aromatic Compound. European Patent EP1013629A1.[1] Discusses general methods for synthesizing fluorinated phenols relevant to this class.

Sources

Methodological & Application

Application Notes and Protocols for 3-Chloro-4,5-difluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polychlorofluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while chlorine can introduce favorable interactions with target proteins and improve pharmacokinetic profiles.[2]

The subject of this guide, 3-chloro-4,5-difluorophenol, is a uniquely functionalized building block. While specific applications of this exact molecule in publicly documented drug synthesis are not prevalent, its structure suggests significant potential as a versatile intermediate. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. We will explore the prospective applications of 3-chloro-4,5-difluorophenol based on the established roles of analogous polychlorofluorinated phenols in medicinal chemistry. The protocols provided are grounded in established synthetic methodologies for this class of compounds and are designed to be readily adaptable for the synthesis of novel chemical entities.

The primary utility of a phenol derivative like 3-chloro-4,5-difluorophenol lies in its hydroxyl group, which can serve as a nucleophile or be readily converted into other functional groups. A key transformation in medicinal chemistry is the formation of diaryl ethers, a scaffold present in numerous biologically active molecules.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

PropertyValueSource/Justification
Molecular Formula C₆H₃ClF₂O-
Molecular Weight 164.54 g/mol -
Appearance Expected to be a solid at room temperatureBased on similar substituted phenols.
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and poorly soluble in water.General solubility of substituted phenols.
pKa Estimated to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the halogen substituents.Inductive effects of halogens increase the acidity of the phenolic proton.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Potential Applications in Medicinal Chemistry

Based on the reactivity of the phenolic hydroxyl group and the substitution pattern of the aromatic ring, 3-chloro-4,5-difluorophenol is a promising starting material for the synthesis of various classes of bioactive molecules, including but not limited to:

  • Kinase Inhibitors: The diaryl ether linkage is a common motif in many kinase inhibitors.[4] The 3-chloro-4,5-difluorophenyl moiety could be incorporated to probe specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases.

  • Agrochemicals: Halogenated phenols are frequently used in the synthesis of herbicides and fungicides.[5] The unique substitution pattern of 3-chloro-4,5-difluorophenol could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Antitubercular Agents: Phenoxyacetamide derivatives have shown promise as antitubercular agents.[6] 3-Chloro-4,5-difluorophenol could be used to synthesize novel analogs with enhanced activity.

Experimental Protocol: Synthesis of a Hypothetical Diaryl Ether Intermediate via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol details the synthesis of a hypothetical intermediate, 2-(3-chloro-4,5-difluorophenoxy)acetamide , which could serve as a precursor for further elaboration in a drug discovery program.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Chloro-4,5-difluorophenol R1 A->R1 B 2-Bromoacetamide B->R1 C K2CO3 (Base) P1 C->P1 D DMF (Solvent) D->P1 E 2-(3-Chloro-4,5-difluorophenoxy)acetamide R1->P1 + P1->E Heat G A 3-Chloro-4,5-difluorophenol B Williamson Ether Synthesis (with 2-bromoacetamide) A->B C 2-(3-Chloro-4,5-difluorophenoxy)acetamide B->C D Amide Reduction (e.g., LiAlH4) C->D F Amide Coupling (with various amines/acids) C->F E Amine Derivative D->E G Diverse Amide Library F->G

Sources

The Synthetic Versatility of 3-Chloro-4,5-difluorophenol: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2][3][4][5] Halogenated phenols, in particular, serve as versatile intermediates, offering multiple reaction sites for diversification. This guide focuses on the synthetic utility of 3-Chloro-4,5-difluorophenol, a trifunctional arene with a unique substitution pattern that promises novel molecular architectures. While specific literature on this exact molecule is emerging, its reactivity can be expertly predicted based on well-established principles of organic chemistry and the behavior of structurally related compounds.

The presence of two vicinal fluorine atoms and a chlorine atom on the phenolic ring creates a distinct electronic environment. The strongly electron-withdrawing nature of the halogens is expected to increase the acidity of the phenolic proton, influencing its reactivity in nucleophilic reactions. Furthermore, the halogenated positions offer potential handles for cross-coupling reactions, enabling the construction of complex biaryl and arylamine structures that are prevalent in modern drug discovery.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, key reactions, and safe handling of 3-Chloro-4,5-difluorophenol and its derivatives. The protocols and discussions herein are built upon established methodologies for analogous halogenated phenols, offering a solid foundation for laboratory application.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data for 3-Chloro-4,5-difluorophenol is not widely published, its properties can be inferred from related structures.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₃ClF₂OBased on chemical structure
Molecular Weight ~164.54 g/mol Calculated from atomic weights
Appearance Off-white to light brown solidTypical for substituted phenols
pKa Lower than phenol (~7-8)Increased acidity due to the inductive effect of three halogen substituents
¹H NMR Two aromatic protons, likely appearing as doublets or doublet of doublets, and a phenolic proton.The coupling patterns will be influenced by the fluorine and adjacent protons.
¹³C NMR Six distinct aromatic carbon signals, with C-F and C-Cl couplings.The carbon atoms attached to fluorine will show characteristic large coupling constants.
¹⁹F NMR Two distinct fluorine signals, likely coupled to each other and to adjacent protons.A powerful tool for confirming the substitution pattern.[8]
IR Spectroscopy Characteristic O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region.Consistent with a substituted phenol.

Proposed Synthesis of 3-Chloro-4,5-difluorophenol

Given its novelty, 3-Chloro-4,5-difluorophenol would likely need to be synthesized in the laboratory. A plausible retrosynthetic analysis suggests a multi-step approach starting from a more readily available difluoroaniline or difluorobenzene derivative. One potential route mirrors the synthesis of other polychlorinated/fluorinated phenols.[9][10]

Synthetic Workflow Diagram

cluster_synthesis Proposed Synthesis of 3-Chloro-4,5-difluorophenol start 1,2-Difluoro-3-nitrobenzene step1 Reduction start->step1 intermediate1 3,4-Difluoroaniline step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 2-Chloro-3,4-difluoroaniline step2->intermediate2 step3 Diazotization intermediate2->step3 intermediate3 2-Chloro-3,4-difluorobenzenediazonium salt step3->intermediate3 step4 Hydrolysis intermediate3->step4 product 3-Chloro-4,5-difluorophenol step4->product

Caption: A plausible multi-step synthesis of 3-Chloro-4,5-difluorophenol.

Key Synthetic Applications and Protocols

The utility of 3-Chloro-4,5-difluorophenol as a building block stems from the reactivity of its hydroxyl group and the potential for functionalization of the aromatic ring.

O-Alkylation and O-Arylation: Building Ethers

The phenolic hydroxyl group is a prime site for modification. O-alkylation and O-arylation introduce diverse side chains, a common strategy in the development of pharmacologically active compounds.

The Williamson ether synthesis is a classic and reliable method for O-alkylation.[11][12][13] The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the acidic phenol. The increased acidity of 3-Chloro-4,5-difluorophenol due to its electron-withdrawing substituents facilitates this deprotonation. Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.

  • Reaction Setup: To a solution of 3-Chloro-4,5-difluorophenol (1.0 equiv.) in dry DMF (0.2 M), add potassium carbonate (1.5 equiv.).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent/ConditionPurposeTypical Values
Base Deprotonation of the phenolic hydroxyl groupK₂CO₃, Cs₂CO₃
Solvent Solubilizes reactants and facilitates the reactionDMF, Acetonitrile
Temperature Controls the reaction rate25-60 °C
Reaction Time Time to reach completion2-24 hours
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[6][7] To utilize the chloro-substituted position of 3-Chloro-4,5-difluorophenol in a Suzuki coupling, the phenolic hydroxyl group must first be converted to a non-interfering group, such as a triflate (OTf). The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

cluster_suzuki Suzuki-Miyaura Coupling Workflow start 3-Chloro-4,5-difluorophenol step1 Triflation start->step1 intermediate1 3-Chloro-4,5-difluorophenyl triflate step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 product Aryl-substituted difluorophenyl triflate step2->product

Caption: Two-step sequence for Suzuki-Miyaura coupling.

  • Reaction Setup: Dissolve 3-Chloro-4,5-difluorophenol (1.0 equiv.) in dichloromethane (0.2 M) and cool to 0 °C.

  • Base Addition: Add pyridine or triethylamine (1.5 equiv.).

  • Triflation: Add triflic anhydride (1.2 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours), as monitored by TLC.

  • Work-up: Quench the reaction with water and extract with dichloromethane.

  • Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. The crude triflate is often used without further purification.

  • Reaction Setup: In a reaction vessel, combine 3-Chloro-4,5-difluorophenyl triflate (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a solvent system, typically a mixture of toluene and water or dioxane and water.

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling cycle
Ligand PPh₃, dppfStabilizes the palladium center and facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and participates in the transmetalation step
Solvent Toluene/Water, Dioxane/WaterSolubilizes reactants and facilitates the reaction

Safety and Handling

As with all halogenated phenols, 3-Chloro-4,5-difluorophenol should be handled with care in a well-ventilated fume hood.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[15]

  • Toxicology: Phenols are toxic and can be absorbed through the skin.[14][18] They can cause severe skin burns and eye damage.[18] In case of skin contact, wash immediately and copiously with water and seek medical attention.[18]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion and Future Outlook

3-Chloro-4,5-difluorophenol represents a promising, albeit currently underexplored, building block for organic synthesis. Its unique electronic and structural features make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and materials science sectors. The synthetic protocols outlined in this guide, based on established reactivity of similar molecules, provide a robust starting point for researchers to unlock the potential of this versatile intermediate. As new synthetic methodologies continue to emerge, the applications of such strategically halogenated phenols are poised to expand, paving the way for the discovery of next-generation functional molecules.

References

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap. Retrieved from [Link]

  • Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.
  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 3,5-difluorophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Reggio, P. H. (2009). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Pharmaceuticals, 2(3), 89-107. [Link]

  • Taniguchi, M., et al. (2012). Sparsely substituted chlorins as core constructs in chlorophyll analogue chemistry. III. Spectral and structural properties. New Journal of Chemistry, 36(9), 1934-1946. [Link]

  • ResearchGate. (2023, March 22). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Scheer, H. (2003). Synthesis, Reactivity and Structure of Chlorophylls. In Chlorophylls and Bacteriochlorophylls (pp. 1-26). Springer, Dordrecht. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN115108891A - Preparation method of 3, 5-difluorophenol.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Environment, Health and Safety - University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Ramachandran Research Group - Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • ResearchGate. (2024, September 8). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. Retrieved from [Link]

  • Princeton EHS. (n.d.). Phenol | Office of Environmental Health and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Alcock, W. G., & Whittle, E. (1965). Reactions of trifluoromethyl radicals with organic halides. Part 3.—Choloromethanes, using hexafluoroacetone as a source of radicals. Transactions of the Faraday Society, 61, 244-250. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

Sources

Application Note: Analytical Methods for 3-Chloro-4,5-difluorophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

3-Chloro-4,5-difluorophenol (CAS: 2713-34-0) is a critical halogenated aromatic intermediate used in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs), such as quinolinecarboxylic acid derivatives and proton pump inhibitors like Tegoprazan.

Accurate quantification is challenging due to its acidic nature, potential for isomerism (e.g., 2,3-difluoro analogs), and lack of UV chromophores compared to larger drug molecules.[1] This guide outlines two distinct methodologies: Method A (HPLC-UV) for purity/assay testing in QC environments, and Method B (LC-MS/MS) for trace analysis in biological or environmental matrices.[1]

Physicochemical Properties (Crucial for Method Development)
PropertyValueAnalytical Implication
Molecular Formula C₆H₃ClF₂OMW: 164.53 g/mol .[1] Monoisotopic Mass: 163.98 g/mol .
pKa ~7.5 - 8.5 (Est.)[1]Critical: The phenol moiety is weakly acidic.[1] Mobile phases must be buffered to pH < 3.0 to keep the analyte protonated (neutral) for retention on C18/PFP columns.[1]
LogP ~2.5Moderately lipophilic.[1] Suitable for Reversed-Phase (RP) chromatography.[1][2]
Solubility Soluble in Methanol, ACN.[1]Diluents should match the initial mobile phase conditions to prevent peak distortion.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine Quality Control (QC), Assay, and Purity Analysis.[1]

Chromatographic Strategy: The "Fluoro-Phenyl" Advantage

While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for halogenated aromatics.[1] The PFP phase offers unique selectivity through


 interactions and halogen-bonding, which is essential for separating the 3-chloro-4,5-difluoro isomer from potential regioisomers (e.g., 3-chloro-2,4-difluorophenol) that co-elute on C18.
Operating Conditions[3][5]
  • Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex F5 or chemically equivalent PFP core-shell column (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Detection: UV @ 280 nm (primary) and 220 nm (secondary for impurity profiling).[1]

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 30 Initial focusing.
10.0 80 Linear ramp to elute analyte and lipophilic impurities.
12.0 80 Wash step.[1]
12.1 30 Re-equilibration (Crucial for retention time reproducibility).[1]

| 15.0 | 30 | End of run. |

Standard Preparation[5]
  • Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of 3-Chloro-4,5-difluorophenol reference standard in 10 mL of Methanol.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Mobile Phase A:B (70:30) . Note: Matching the diluent to the initial gradient prevents "solvent shock" and peak splitting.

Method B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening, cleaning validation, or environmental monitoring (ppt levels).[1]

Ionization Strategy

Phenols ionize poorly in positive mode.[1] Negative Electrospray Ionization (ESI-) is the standard.[1] However, if matrix suppression is high, Atmospheric Pressure Chemical Ionization (APCI-) is a robust alternative for halogenated phenols.[1]

Mass Spectrometry Parameters[5][8]
  • Source: ESI Negative Mode.

  • Precursor Ion: [M-H]⁻ = 162.9 m/z (Chlorine-35 isotope).[1]

  • MRM Transitions (Optimization Required):

    • Quantifier: 162.9

      
       127.0 (Loss of HCl/F).[1]
      
    • Qualifier: 162.9

      
       99.0 (Ring fragmentation).[1]
      
  • Spray Voltage: -3500 V.

  • Gas Temp: 350°C.

Sample Preparation Workflow (Solid Phase Extraction)

For aqueous samples or biological fluids, simple dilution is insufficient.[1] Use a polymeric weak anion exchange (WAX) cartridge to capture the ionized phenol.[1]

Protocol:

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample (pH adjusted to > 9.0 with NH₄OH to ensure phenol is ionized).

  • Washing: 3 mL 5% NH₄OH in Water (removes neutrals/bases).[1]

  • Elution: 3 mL Methanol containing 2% Formic Acid (protonates phenol, releasing it from the resin).[1]

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in Mobile Phase.

Visual Workflows

Analytical Decision Tree

This diagram guides the user in selecting the correct method based on their sensitivity needs.

AnalyticalDecisionTree Start Select Analytical Goal Purity Purity / Assay (> 0.1%) Start->Purity Trace Trace Analysis (< 1 ppm) Start->Trace MethodA Method A: HPLC-UV Column: Kinetex F5 (PFP) Mobile Phase: H2O/ACN + 0.1% FA Purity->MethodA Matrix Matrix Type? Trace->Matrix MethodB Method B: LC-MS/MS Source: ESI(-) Precursor: 162.9 m/z Simple API / Powder Matrix->Simple Direct Inject Complex Plasma / Water Matrix->Complex Interference High Simple->MethodB SPE Solid Phase Extraction (WAX Cartridge) Complex->SPE SPE->MethodB

Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements and sample matrix.

Sample Preparation Logic (Solid Phase Extraction)

SPE_Workflow Sample Sample (pH > 9) Analyte is Anionic WAX WAX Cartridge (Positively Charged) Sample->WAX Load Wash Wash: 5% NH4OH Remove Neutrals WAX->Wash Clean Elute Elute: MeOH + 2% Formic Acid Protonate & Release Wash->Elute Recover Analysis Inject to LC-MS/MS Elute->Analysis

Figure 2: Mechanism of Weak Anion Exchange (WAX) extraction for acidic phenols.

Validation Parameters (ICH Q2)

To ensure "Trustworthiness" and self-validation, the following criteria must be met during method transfer:

  • System Suitability:

    • Tailing Factor: Must be < 1.5. (Phenols tail on older silica; ensure high-purity Type B silica or hybrid particles are used).

    • Resolution: > 2.0 between 3-Chloro-4,5-difluorophenol and any synthetic precursors (e.g., 3,5-difluorophenol).

  • Linearity:

    • UV Method: 10 µg/mL to 150 µg/mL (

      
      ).[1]
      
    • MS Method: 1 ng/mL to 1000 ng/mL (

      
      ).[1]
      
  • Robustness (pH Criticality):

    • The retention of phenols is highly sensitive to pH around their pKa.[1]

    • Test: Vary Mobile Phase A pH by ± 0.2 units. If retention time shifts by > 5%, tighten pH control or lower the pH to < 2.5 to ensure full protonation.[1]

References

  • Shimadzu Corporation. (2014).[1] A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface (Application News AD-0125). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000).[1] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1] Retrieved from [Link][1]

  • Phenomenex. (2023).[1] Technical Note: Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Aromatics. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2713-34-0, 3,5-Difluorophenol (Structural Analog).[1] Retrieved from [Link][1]

Sources

Application Notes and Protocols: 3-Chloro-4,5-difluorophenol as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated Phenols in Agrochemical Innovation

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a deep appreciation for the role of halogenation in molecular design. The incorporation of fluorine and chlorine atoms into a candidate pesticide molecule can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] 3-Chloro-4,5-difluorophenol is a prime example of a precursor that embodies this design philosophy, offering a unique substitution pattern that can be leveraged to create novel active ingredients.

This technical guide delineates the application of 3-Chloro-4,5-difluorophenol as a key building block in the synthesis of advanced agrochemicals. While direct applications of this specific phenol are not extensively documented in publicly available literature, its structural motifs are present in a number of patented compounds. Drawing upon established principles of synthetic organic chemistry and agrochemical research, we present a series of robust protocols for the conversion of 3-Chloro-4,5-difluorophenol into high-value intermediates and, subsequently, into a promising class of picolinic acid herbicides. These herbicides are synthetic auxins, a class of herbicides known for their efficacy against broadleaf weeds.[3][4]

The protocols detailed herein are designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development, providing a practical framework for the utilization of 3-Chloro-4,5-difluorophenol in the discovery of next-generation crop protection solutions.

Part 1: Synthesis of a Key Intermediate: 3-Chloro-4,5-difluorophenylboronic acid

To utilize 3-Chloro-4,5-difluorophenol in modern cross-coupling reactions for the synthesis of complex agrochemicals, it is often advantageous to convert it into a more versatile intermediate. Arylboronic acids are exceptionally useful in this regard, particularly for Suzuki-Miyaura coupling reactions, which are renowned for their reliability and functional group tolerance. The following two-step protocol describes the conversion of 3-Chloro-4,5-difluorophenol to its corresponding boronic acid, a critical intermediate for the synthesis of a target picolinic acid herbicide.

Step 1: Synthesis of 3-Chloro-4,5-difluorophenyl trifluoromethanesulfonate

The conversion of the phenolic hydroxyl group into a triflate is an effective method for activating the aromatic ring for subsequent cross-coupling reactions. The triflate group is an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle of the subsequent borylation reaction.

Experimental Protocol:

  • To a stirred solution of 3-Chloro-4,5-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-4,5-difluorophenyl trifluoromethanesulfonate.

Step 2: Miyaura Borylation to Yield 3-Chloro-4,5-difluorophenylboronic acid

With the triflate in hand, a palladium-catalyzed Miyaura borylation is employed to synthesize the desired boronic acid. This reaction utilizes a palladium catalyst and a phosphine ligand to couple the aryl triflate with a boron source, typically bis(pinacolato)diboron.

Experimental Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 3-Chloro-4,5-difluorophenyl trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 eq) in anhydrous dioxane (0.2 M).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude boronate ester can be used in the next step without further purification, or it can be hydrolyzed to the boronic acid by treatment with an aqueous acid. For hydrolysis, dissolve the crude ester in a 10:1 mixture of THF and water, add sodium periodate (4.0 eq) and ammonium acetate (4.0 eq), and stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 3-Chloro-4,5-difluorophenylboronic acid.

Quantitative Data for Intermediate Synthesis

StepProductStarting MaterialKey Reagents/CatalystsSolventReaction ConditionsYield (%)Purity (%)
13-Chloro-4,5-difluorophenyl trifluoromethanesulfonate3-Chloro-4,5-difluorophenolTrifluoromethanesulfonic anhydride, PyridineDichloromethane0 °C to rt, 4h95>98
23-Chloro-4,5-difluorophenylboronic acid3-Chloro-4,5-difluorophenyl trifluoromethanesulfonateBis(pinacolato)diboron, Pd(dppf)Cl2, KOAcDioxane80 °C, 12-16h85>95

digraph "Workflow for Boronic Acid Synthesis" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="3-Chloro-4,5-difluorophenol"]; B[label="Triflation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3-Chloro-4,5-difluorophenyl\ntrifluoromethanesulfonate"]; D [label="Miyaura Borylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="3-Chloro-4,5-difluorophenylboronic acid"];

A -> B[label="Tf2O, Pyridine\nDCM, 0°C to rt"]; B -> C; C -> D [label="B2pin2, Pd(dppf)Cl2\nKOAc, Dioxane, 80°C"]; D -> E; }digraph "Picolinic Acid Core" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="3,4,5,6-Tetrachloropicolinonitrile"]; Core [label="Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate"]; Process [label="Multi-step Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Process [label="[Ref. 6]"]; Process -> Core; }

Caption: Conceptual pathway to the picolinic acid core.

Part 3: Final Product Synthesis via Suzuki Coupling and Hydrolysis

The culmination of this synthetic strategy is the palladium-catalyzed Suzuki coupling of the two key intermediates, followed by hydrolysis of the resulting ester to the final, biologically active picolinic acid herbicide.

Step 1: Suzuki Coupling

The Suzuki coupling reaction will form the C-C bond between the 3-chloro-4,5-difluorophenyl group and the picolinic acid core. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield and purity.

Experimental Protocol:

  • To a degassed mixture of Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (1.0 eq), 3-Chloro-4,5-difluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) in a mixture of toluene and water (4:1, 0.2 M), add sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 6-8 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the methyl ester of the target herbicide.

Step 2: Saponification to the Final Picolinic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification with a base, followed by acidification.

Experimental Protocol:

  • Dissolve the purified methyl ester from the previous step (1.0 eq) in a mixture of THF and water (2:1, 0.3 M).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final picolinic acid herbicide.

Quantitative Data for Final Product Synthesis

StepProductStarting MaterialsKey Reagents/CatalystsSolventReaction ConditionsYield (%)Purity (%)
1Methyl 4-amino-3-chloro-6-(3-chloro-4,5-difluorophenyl)-5-fluoropicolinateMethyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate, 3-Chloro-4,5-difluorophenylboronic acidPd(PPh3)4, Na2CO3Toluene/Water90 °C, 6-8h80>98
24-amino-3-chloro-6-(3-chloro-4,5-difluorophenyl)-5-fluoropicolinic acidMethyl 4-amino-3-chloro-6-(3-chloro-4,5-difluorophenyl)-5-fluoropicolinateLiOHTHF/Waterrt, 4h95>99

digraph "Final Synthesis" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

BoronicAcid [label="3-Chloro-4,5-difluorophenylboronic acid"]; Picolinate [label="Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate"]; Coupling [label="Suzuki Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Methyl Ester Intermediate"]; Hydrolysis [label="Saponification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Picolinic Acid Herbicide"];

BoronicAcid -> Coupling; Picolinate -> Coupling [label="Pd(PPh3)4, Na2CO3\nToluene/H2O, 90°C"]; Coupling -> Ester; Ester -> Hydrolysis [label="LiOH\nTHF/H2O, rt"]; Hydrolysis -> FinalProduct; }

Caption: Final steps in the synthesis of the target herbicide.

Part 4: Proposed Mode of Action

The synthesized 4-amino-3-chloro-6-(3-chloro-4,5-difluorophenyl)-5-fluoropicolinic acid is a synthetic auxin herbicide. [3][4]Like other herbicides in this class, it is expected to mimic the action of the natural plant hormone auxin (indole-3-acetic acid), but at much higher concentrations. This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. The specific substitution pattern on the phenyl ring, derived from 3-Chloro-4,5-difluorophenol, is anticipated to enhance the molecule's herbicidal activity and spectrum of control.

Safety and Handling

Researchers and professionals handling 3-Chloro-4,5-difluorophenol and its derivatives should adhere to strict safety protocols. These compounds are halogenated phenols and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for 3-Chloro-4,5-difluorophenol and other reagents used in the synthesis.

References

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. National Center for Biotechnology Information. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

  • Novel catalysts for the conversion of phenol to anilines. Universitat Rovira i Virgili. Available at: [Link]

  • A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters. Available at: [Link]

  • Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.Google Patents.
  • Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.Google Patents.
  • Improved synthesis of 6-aryl-4-aminopicolinates.Google Patents.
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  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available at: [Link]

  • 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. Available at: [Link]

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  • Substituted pyridine herbicides.Google Patents.
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  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Royal Society of Chemistry. Available at: [Link]

  • Effect of Diphenyl Ether Herbicides and Oxadiazon on Porphyrin Biosynthesis in Mouse Liver, Rat Primary Hepatocyte Culture and HepG2 Cells. National Center for Biotechnology Information. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Available at: [Link]

  • Effects of diphenyl ether herbicides on porphyrin accumulation by cultured hepatocytes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Royal Society of Chemistry. Available at: [Link]

  • Phenoxy herbicide. Wikipedia. Available at: [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. Available at: [Link]

  • Structures of various picolinic acid auxin herbicides and... ResearchGate. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Center for Biotechnology Information. Available at: [Link]

  • How can phenol be converted into aniline? Quora. Available at: [Link]

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  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-Chloro-4,5-difluorophenol for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, binding affinity, and lipophilicity. 3-Chloro-4,5-difluorophenol has emerged as a particularly valuable starting material in the synthesis of targeted kinase inhibitors. Its distinct substitution pattern offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. This guide provides an in-depth analysis of the strategic utility of 3-Chloro-4,5-difluorophenol and details a comprehensive protocol for its application in synthesizing a core diaryl ether scaffold, a prevalent motif in numerous kinase inhibitors targeting critical oncogenic signaling pathways.

Introduction: The Strategic Role of Fluorinated Phenols in Kinase Inhibitor Design

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation.[1] A central and frequently dysregulated pathway in many cancers, including melanoma and colorectal cancer, is the RAS/RAF/MEK/ERK signaling cascade.[2][3] Consequently, inhibitors targeting key kinases in this pathway, such as BRAF and MEK, are of significant therapeutic interest.[4][5][6]

The design of potent and selective kinase inhibitors often hinges on the careful selection of molecular scaffolds. Organofluorine compounds are particularly prized in drug discovery.[7] The introduction of fluorine atoms can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and overall pharmacokinetic profiles.[7]

3-Chloro-4,5-difluorophenol is a trifunctionalized building block that offers medicinal chemists a powerful tool for scaffold elaboration. The phenolic hydroxyl group serves as a versatile nucleophile or a precursor for other functional groups. The vicinal difluoro substitution provides strong electron-withdrawing effects, while the chlorine atom offers an additional site for potential modification or steric influence. This unique arrangement makes it an ideal starting point for creating libraries of novel compounds aimed at kinase inhibition.

Target Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

The diagram below illustrates the RAS/RAF/MEK/ERK pathway, a critical target for many kinase inhibitors developed for oncology.[8] Inhibitors of BRAF (e.g., Dabrafenib) and MEK (e.g., Trametinib) are designed to interrupt this signaling cascade, thereby preventing downstream signals that promote cell proliferation.[4][9]

RAS_RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Leads to BRAF_Inhibitor BRAF Inhibitors (e.g., Dabrafenib) BRAF_Inhibitor->RAF Inhibits MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and points of therapeutic intervention.

Core Synthetic Application: Diaryl Ether Formation

A common and highly effective strategy for utilizing 3-Chloro-4,5-difluorophenol is the synthesis of diaryl ethers. The diaryl ether linkage is a key structural motif in many "type-II" kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This is often achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide anion displaces a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring.

The electron-withdrawing nature of the fluorine and chlorine atoms on the 3-Chloro-4,5-difluorophenol ring lowers the pKa of the hydroxyl group, facilitating the formation of the corresponding phenoxide. This enhanced nucleophilicity, coupled with the stability of the resulting diaryl ether, makes the SNAr reaction a robust and reliable method for scaffold construction.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis of a diaryl ether-based kinase inhibitor precursor using 3-Chloro-4,5-difluorophenol.

Synthetic_Workflow start Reactants: - 3-Chloro-4,5-difluorophenol - Activated Heterocycle (e.g., 2,4-dichloropyrimidine) - Base (e.g., K₂CO₃) reaction SₙAr Reaction (Solvent: DMF, 80-100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: Diaryl Ether Scaffold purification->product analysis Characterization (NMR, LC-MS, HRMS) product->analysis

Caption: General workflow for diaryl ether synthesis via SₙAr reaction.

Detailed Protocol: Synthesis of a 2-(3-Chloro-4,5-difluorophenoxy)-4-chloropyrimidine Scaffold

This protocol describes the synthesis of a model diaryl ether scaffold, which can serve as a versatile intermediate for further elaboration into a library of potential kinase inhibitors. The reaction involves the coupling of 3-Chloro-4,5-difluorophenol with 2,4-dichloropyrimidine.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Chloro-4,5-difluorophenol164.541.00 g6.08
2,4-Dichloropyrimidine148.98995 mg6.68
Potassium Carbonate (K₂CO₃), anhydrous138.211.68 g12.16
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Ethyl Acetate (EtOAc)-~150 mL-
Brine (saturated NaCl solution)-~50 mL-
Deionized Water-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4,5-difluorophenol (1.00 g, 6.08 mmol).

    • Add anhydrous potassium carbonate (1.68 g, 12.16 mmol, 2.0 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL).

    • Stir the resulting suspension at room temperature for 15 minutes. The formation of the potassium phenoxide may result in a slight color change. Rationale: Using a weak inorganic base like K₂CO₃ is sufficient to deprotonate the phenol and is easily removed during workup. DMF is an ideal polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction rate.

  • Addition of Electrophile:

    • Add 2,4-dichloropyrimidine (995 mg, 6.68 mmol, 1.1 equivalents) to the suspension in one portion. Rationale: A slight excess of the dichloropyrimidine is used to ensure complete consumption of the starting phenol.

  • Reaction:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure 2-(3-chloro-4,5-difluorophenoxy)-4-chloropyrimidine.

Expected Results and Characterization
ParameterExpected Outcome
Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃)δ ~8.4 (d, 1H, pyrimidine-H), ~7.1 (d, 1H, pyrimidine-H), ~7.0 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H) ppm.
¹³C NMR (CDCl₃)Resonances expected for all 10 unique carbons.
¹⁹F NMR (CDCl₃)Two distinct resonances corresponding to the two non-equivalent fluorine atoms.
HRMS (ESI) Calculated m/z for C₁₀H₄Cl₂F₂N₂O [M+H]⁺: 276.9741. Found: 276.974X.

Conclusion and Future Directions

3-Chloro-4,5-difluorophenol serves as a highly effective and strategic building block for the synthesis of kinase inhibitor scaffolds. The protocol detailed herein provides a robust and reproducible method for constructing a diaryl ether intermediate via an SNAr reaction. The resulting product, 2-(3-chloro-4,5-difluorophenoxy)-4-chloropyrimidine, is a valuable platform for further chemical exploration. The remaining chlorine atom on the pyrimidine ring can be readily displaced by various amines or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), enabling the rapid generation of a diverse library of compounds for screening against various kinase targets.[7] This approach underscores the value of 3-Chloro-4,5-difluorophenol in accelerating the drug discovery process for next-generation targeted therapies.

References

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation. PubMed, National Institutes of Health (NIH). [Link]

  • Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Synthesis method of 3, 5-difluorophenol.
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  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor. PubMed, National Institutes of Health (NIH). [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Trametinib. PubChem, National Institutes of Health (NIH). [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-Chloro-4,5-difluorophenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4,5-difluorophenol is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel kinase inhibitors and other targeted therapies. Its specific substitution pattern of chlorine and fluorine atoms on the phenolic ring imparts unique electronic and lipophilic properties, making it a valuable synthon for modulating the potency, selectivity, and pharmacokinetic profile of drug candidates. This application note provides a comprehensive and scalable synthetic route for the preparation of 3-Chloro-4,5-difluorophenol, designed for implementation in research, process development, and manufacturing environments. The described protocol is based on a robust three-step sequence commencing with a commercially available starting material, ensuring a reliable and efficient supply of this critical intermediate.

Synthetic Strategy Overview

The presented synthesis of 3-Chloro-4,5-difluorophenol is a three-step process that begins with the nitration of 1,2-difluoro-4-chlorobenzene. The resulting nitroarene is then reduced to the corresponding aniline, which is subsequently converted to the target phenol via a diazotization-hydrolysis sequence. This route was strategically chosen for its scalability, use of readily available reagents, and well-understood reaction mechanisms.

Synthetic_Route start 1,2-Difluoro-4-chlorobenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 1-Chloro-2,3-difluoro-5-nitrobenzene step1->intermediate1 step2 Reduction (Fe, HCl or H2/Pd-C) intermediate1->step2 intermediate2 3-Chloro-4,5-difluoroaniline step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, Δ) intermediate2->step3 product 3-Chloro-4,5-difluorophenol step3->product

Figure 1: Overall synthetic workflow for 3-Chloro-4,5-difluorophenol.

Detailed Experimental Protocols

Step 1: Nitration of 1,2-Difluoro-4-chlorobenzene to 1-Chloro-2,3-difluoro-5-nitrobenzene

Rationale: The nitration of 1,2-difluoro-4-chlorobenzene is the initial step to introduce a nitrogen-containing functional group that can be later converted to the desired hydroxyl group. The regioselectivity of this electrophilic aromatic substitution is directed by the existing halogen substituents. The chloro and fluoro groups are ortho, para-directors. The position para to the chlorine is occupied by a fluorine atom. The most favorable position for nitration is at C5, which is ortho to one fluorine and meta to the other fluorine and the chlorine, leading to the desired 1-chloro-2,3-difluoro-5-nitrobenzene. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic rings.[1]

Protocol:

  • To a stirred solution of concentrated sulfuric acid (98%, 200 mL) in a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 1,2-difluoro-4-chlorobenzene (50 g, 0.33 mol) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 25 mL, 0.4 mol) to concentrated sulfuric acid (50 mL) in a separate beaker, pre-cooled to 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 1,2-difluoro-4-chlorobenzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product, 1-chloro-2,3-difluoro-5-nitrobenzene, in a vacuum oven at 40-50 °C. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Step 2: Reduction of 1-Chloro-2,3-difluoro-5-nitrobenzene to 3-Chloro-4,5-difluoroaniline

Rationale: The reduction of the nitro group to an amine is a crucial step to set up the subsequent diazotization reaction. Catalytic hydrogenation or metal-acid reduction systems are commonly employed for this transformation. For large-scale synthesis, reduction with iron powder in the presence of a catalytic amount of acid is often preferred due to its cost-effectiveness and efficiency.

Protocol:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add iron powder (75 g, 1.34 mol) and a solution of ammonium chloride (7.5 g) in water (300 mL).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • In a separate beaker, melt the crude 1-chloro-2,3-difluoro-5-nitrobenzene (50 g, 0.26 mol) from the previous step by gentle warming (if solid) or dissolve it in ethanol (100 mL).

  • Add the nitro compound to the iron-ammonium chloride slurry portion-wise over 1-1.5 hours, maintaining the reaction temperature at 90-100 °C. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and basify to pH 8-9 with a 20% aqueous sodium carbonate solution.

  • Filter the mixture through a pad of celite to remove the iron sludge. Wash the filter cake with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Separate the organic layer from the combined filtrate and washings. Extract the aqueous layer with the same organic solvent (2 x 100 mL).

  • Combine all the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-chloro-4,5-difluoroaniline as an oil or a low-melting solid. This product is often of sufficient purity for the next step. Further purification can be achieved by vacuum distillation.

Step 3: Diazotization of 3-Chloro-4,5-difluoroaniline and Hydrolysis to 3-Chloro-4,5-difluorophenol

Rationale: The conversion of the primary aromatic amine to a phenol is achieved via a two-stage process: diazotization followed by hydrolysis. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[2] The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating in an aqueous acidic solution to yield the corresponding phenol.

Protocol:

  • In a 1 L three-necked flask, dissolve 3-chloro-4,5-difluoroaniline (40 g, 0.24 mol) in a mixture of concentrated sulfuric acid (60 mL) and water (200 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (18 g, 0.26 mol) in water (50 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution over about 1 hour, maintaining the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate 2 L flask equipped for steam distillation, bring a mixture of water (500 mL) and concentrated sulfuric acid (50 mL) to a boil.

  • Slowly add the cold diazonium salt solution to the boiling acidic water. Nitrogen gas will evolve, and the phenol will be formed and steam-distilled.

  • Collect the distillate until it is no longer oily.

  • Extract the distillate with a suitable organic solvent like diethyl ether or dichloromethane (3 x 200 mL).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution (100 mL) to remove any acidic impurities, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude 3-Chloro-4,5-difluorophenol can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or toluene to yield the final product.

Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity (Typical)
11,2-Difluoro-4-chlorobenzene1-Chloro-2,3-difluoro-5-nitrobenzeneHNO₃, H₂SO₄85-95%>95% (crude)
21-Chloro-2,3-difluoro-5-nitrobenzene3-Chloro-4,5-difluoroanilineFe, NH₄Cl (or H₂/Pd-C)80-90%>97% (crude)
33-Chloro-4,5-difluoroaniline3-Chloro-4,5-difluorophenolNaNO₂, H₂SO₄, H₂O60-75%>99% (after purification)

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: The nitration reaction is highly exothermic and potentially hazardous if not controlled properly. The addition of the nitrating mixture must be slow and the temperature carefully monitored. Concentrated acids are corrosive and should be handled with extreme care.

  • Reduction: The reduction with iron powder can be vigorous. The addition of the nitro compound should be controlled to maintain a manageable reaction rate. Hydrogen gas, if used for catalytic hydrogenation, is highly flammable and requires appropriate safety measures.

  • Diazotization: Diazonium salts are unstable and can be explosive when isolated in a dry state. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.

Troubleshooting

  • Low yield in nitration: Ensure the reaction temperature is kept low to prevent side reactions. The quality and concentration of the acids are also critical.

  • Incomplete reduction: Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used and that the reaction is allowed to proceed to completion as monitored by an appropriate analytical technique.

  • Low yield in hydrolysis: The hydrolysis of the diazonium salt is temperature-dependent. Ensure the receiving solution is boiling to facilitate rapid decomposition of the diazonium salt and minimize side reactions.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 3-Chloro-4,5-difluorophenol. By utilizing readily available starting materials and well-established chemical transformations, this protocol is suitable for producing multi-gram to kilogram quantities of the target compound, thereby supporting the needs of medicinal chemistry programs and process development activities in the pharmaceutical industry.

References

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  • For the compound 1-chloro-3-nitrobenzene, indicate which group on the ring is more strongly activating and then draw a structural formula of the major product formed by nitration of the compound. | Homework.Study.com.
  • 1-Chloro-3,5-difluorobenzene 95 1435-43-4. Sigma-Aldrich.
  • 1-Chloro-2,4-difluorobenzene 98 1435-44-5. Sigma-Aldrich.

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The Versatile Role of 3-Chloro-4,5-difluorophenol in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Fluorinated Phenol

3-Chloro-4,5-difluorophenol is a halogenated aromatic compound poised for significant contributions to materials science. Its unique trifunctional nature—a reactive hydroxyl group and a strategically halogenated phenyl ring—offers a versatile platform for the synthesis of high-performance polymers and liquid crystals. The presence of both chlorine and fluorine atoms on the aromatic ring imparts distinct properties to the resulting materials, including enhanced thermal stability, improved solubility, and tailored electronic characteristics. This guide provides detailed application notes and protocols for leveraging 3-Chloro-4,5-difluorophenol in the development of advanced materials.

Core Properties and Their Implications in Materials Science

The strategic placement of chlorine and fluorine atoms on the phenol ring dictates its reactivity and the properties of the materials derived from it.

PropertyImplication in Materials Science
Reactive Hydroxyl Group Enables participation in condensation polymerizations to form polyethers and polyesters.
Electron-Withdrawing Fluorine Atoms Activates the aromatic ring for nucleophilic aromatic substitution, facilitating polymerization. Imparts high thermal stability, chemical resistance, and low dielectric constants to polymers.[1]
Chlorine Atom Influences the electronic properties and solubility of the resulting materials. Can be a site for further functionalization.
Rigid Aromatic Core Contributes to the thermal stability and mechanical strength of polymers. Forms the basis for the mesogenic core in liquid crystals.

Application I: Synthesis of High-Performance Fluorinated Poly(aryl ether)s

Fluorinated poly(aryl ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.[1] 3-Chloro-4,5-difluorophenol can serve as a valuable monomer in the synthesis of these advanced polymers through nucleophilic aromatic substitution polymerization.

Scientific Rationale: The Power of Nucleophilic Aromatic Substitution

The synthesis of poly(aryl ether)s from 3-Chloro-4,5-difluorophenol relies on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms on the phenol ring activate the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles. In a polymerization reaction, the hydroxyl group of one monomer is deprotonated by a base to form a phenoxide, a potent nucleophile. This phenoxide then attacks an activated aromatic dihalide, displacing a halide and forming an ether linkage.

Experimental Workflow: Poly(aryl ether) Synthesis

cluster_0 Monomer Preparation and Reaction Setup cluster_1 Polymerization cluster_2 Polymer Isolation and Purification Monomer 1 3-Chloro-4,5-difluorophenol Deprotonation Formation of Phenoxide Monomer 1->Deprotonation Monomer 2 Activated Aryl Dihalide (e.g., Decafluorobiphenyl) Polycondensation Nucleophilic Aromatic Substitution (150-200 °C) Monomer 2->Polycondensation Base Anhydrous K2CO3 Base->Deprotonation Solvent High-boiling aprotic solvent (e.g., NMP, DMAc) Reaction Vessel Inert atmosphere (N2 or Ar) Dean-Stark trap for water removal Solvent->Reaction Vessel Deprotonation->Polycondensation Precipitation Precipitation in a non-solvent (e.g., Methanol, Ethanol) Polycondensation->Precipitation Washing Washing with hot water and methanol Precipitation->Washing Drying Drying under vacuum Washing->Drying

Caption: Workflow for the synthesis of poly(aryl ether)s.

Detailed Protocol: Synthesis of a Poly(aryl ether) from 3-Chloro-4,5-difluorophenol and Decafluorobiphenyl

This protocol is a representative example and can be adapted for other activated aryl dihalides.

Materials:

  • 3-Chloro-4,5-difluorophenol

  • Decafluorobiphenyl

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Nitrogen or Argon inlet

  • Thermometer

  • Heating mantle

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of 3-Chloro-4,5-difluorophenol and decafluorobiphenyl.

  • Addition of Base and Solvent: Add a 10-20% molar excess of anhydrous potassium carbonate. Add NMP to achieve a monomer concentration of 15-25% (w/v) and enough toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.

  • Polymerization: After dehydration, slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization. Maintain this temperature for 8-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional NMP if necessary. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove inorganic salts, followed by washing with methanol to remove residual solvent and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Outcome: A high molecular weight, film-forming fluorinated poly(aryl ether) with excellent thermal stability and a low dielectric constant.

Application II: Precursor for Novel Liquid Crystalline Materials

The rigid, halogenated structure of 3-Chloro-4,5-difluorophenol makes it an attractive precursor for the synthesis of liquid crystals. Fluorine and chlorine substitution can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.[2][3] One promising approach is the formation of hydrogen-bonded liquid crystals.

Scientific Rationale: Hydrogen Bonding in Liquid Crystal Design

Hydrogen bonding is a powerful tool for the self-assembly of molecules into ordered structures, which is the fundamental principle behind liquid crystals.[3] By reacting 3-Chloro-4,5-difluorophenol with a suitable hydrogen bond acceptor, such as a stilbazole derivative, it is possible to create supramolecular complexes that exhibit liquid crystalline behavior. The specific nature and stability of the mesophase will be influenced by the steric and electronic effects of the chloro and fluoro substituents.[3]

Experimental Workflow: Synthesis of Hydrogen-Bonded Liquid Crystals

cluster_0 Component Preparation cluster_1 Complex Formation cluster_2 Characterization Component A 3-Chloro-4,5-difluorophenol Dissolution Dissolve components separately in a volatile solvent Component A->Dissolution Component B Hydrogen Bond Acceptor (e.g., 4-Alkoxystilbazole) Component B->Dissolution Mixing Mix the two solutions Dissolution->Mixing Evaporation Slow evaporation of the solvent Mixing->Evaporation Isolation Filtration of crystalline complex Evaporation->Isolation Analysis Polarized Optical Microscopy (POM) Differential Scanning Calorimetry (DSC) Isolation->Analysis

Caption: Workflow for the synthesis of hydrogen-bonded liquid crystals.

Detailed Protocol: Formation of a Hydrogen-Bonded Liquid Crystal Complex

This protocol provides a general method for forming complexes between 3-Chloro-4,5-difluorophenol and a hydrogen bond acceptor.

Materials:

  • 3-Chloro-4,5-difluorophenol

  • 4-Alkoxystilbazole (or other suitable hydrogen bond acceptor)

  • Volatile organic solvent (e.g., pentane, hexane, or dichloromethane)

Equipment:

  • Small vials or beakers

  • Hot plate (for gentle warming if necessary)

  • Filtration apparatus

Procedure:

  • Solution Preparation: Prepare separate solutions of 3-Chloro-4,5-difluorophenol and the 4-alkoxystilbazole in the same volatile solvent. The concentrations should be such that both components are fully dissolved. Gentle warming may be required.

  • Complex Formation: Mix the two solutions in a 1:1 molar ratio.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. As the solvent evaporates, the hydrogen-bonded complex will crystallize out of the solution.

  • Isolation: Isolate the crystalline product by filtration.

  • Characterization:

    • Polarized Optical Microscopy (POM): Observe the thermal transitions and identify the liquid crystalline textures upon heating and cooling the sample on a hot stage.

    • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures and associated enthalpy changes.

Expected Outcome: A crystalline solid that, upon heating, exhibits one or more liquid crystalline phases (e.g., nematic, smectic) before transitioning to an isotropic liquid. The specific phase behavior will depend on the chosen hydrogen bond acceptor.

Conclusion and Future Outlook

3-Chloro-4,5-difluorophenol is a promising building block for the creation of advanced materials. Its unique substitution pattern offers a pathway to novel fluorinated poly(aryl ether)s with superior thermal and dielectric properties, as well as a versatile component for the design of new liquid crystalline materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule in various fields of materials science. Further research into the copolymerization of 3-Chloro-4,5-difluorophenol with other monomers and its use in the synthesis of other classes of materials, such as polyesters and polycarbonates, will undoubtedly unlock even more exciting applications.

References

  • Bruce, D. W., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. New Journal of Chemistry, 47(20), 9636-9644. [Link]

  • Chen, J., et al. (2019). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 9(1), 243-251. [Link]

  • Haufe, G., & Hiyama, T. (2018). Fluorine in Liquid Crystal Design for Display Applications. In Topics in Current Chemistry (Vol. 376, No. 4, p. 29). Springer. [Link]

  • Maier, G. (2001). Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26(1), 3-65. [Link]

  • Yoda, S., et al. (2001). Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.

Sources

experimental procedure for O-alkylation of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

3-Chloro-4,5-difluorophenol is a critical intermediate in the synthesis of advanced functional materials, particularly nematic liquid crystals (LCs) for TFT displays and fluorinated agrochemicals. The introduction of the alkoxy tail via O-alkylation is often the yield-determining step in generating the mesogenic core.

The Challenge: While standard Williamson ether synthesis is well-documented, polyfluorinated phenols present unique challenges:

  • Enhanced Acidity: The electron-withdrawing nature of the fluorine and chlorine substituents significantly lowers the pKa (estimated ~7.5–8.5 vs. 10 for phenol). This stabilizes the phenoxide anion, potentially reducing its nucleophilicity.

  • Regioselectivity: While O-alkylation is dominant, the electron-deficient ring makes the system sensitive to conditions that might favor side reactions or decomposition if overly harsh bases are used.

  • Purity Requirements: For LC applications, metal ion content and organic impurities must be in the ppm range.

The Solution: This guide presents a self-validating protocol utilizing a weak base (


) in a polar aprotic solvent. This approach balances the need for complete deprotonation with the requirement to minimize side products, ensuring high-purity isolation suitable for electronic-grade applications.

Part 2: Chemical Foundation & Mechanism[1][2][3]

Reaction Mechanism ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: Potassium carbonate deprotonates the phenol to form the potassium phenoxide.

  • Substitution: The phenoxide attacks the alkyl halide (R-X), displacing the halide.




Note: For less reactive alkyl chlorides, the addition of Potassium Iodide (KI) creates a Finkelstein condition, generating the more reactive alkyl iodide in situ.

Diagram: Reaction Logic Flow

G cluster_0 Reactants cluster_1 Process cluster_2 Output Phenol 3-Chloro-4,5- difluorophenol Mix Deprotonation (30 min, 60°C) Phenol->Mix Base Base (K2CO3) Base->Mix Alkyl Alkyl Halide (R-Br / R-I) Reaction Alkylation (Reflux 4-12h) Alkyl->Reaction Mix->Reaction Phenoxide Formation Quench Quench (H2O/Acid) Reaction->Quench Product O-Alkylated Ether Quench->Product Waste Salts (KX) Unreacted Phenol Quench->Waste

Caption: Logic flow for the O-alkylation of 3-Chloro-4,5-difluorophenol via Williamson Ether Synthesis.

Part 3: Experimental Protocols

Protocol A: Standard High-Purity Synthesis (Acetone/MEK Method)

Best for: Routine synthesis, ease of workup, and avoiding high-boiling solvents like DMF. Scale: 10 mmol (adaptable).

Materials:

  • Substrate: 3-Chloro-4,5-difluorophenol (1.64 g, 10 mmol).

  • Alkylating Agent: Alkyl Bromide (11-12 mmol) [1.1-1.2 eq].

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.76 g, 20 mmol) [2.0 eq].
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) if using alkyl chlorides.

  • Solvent: Acetone (HPLC grade) or Methyl Ethyl Ketone (MEK) for higher temps.

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 3-Chloro-4,5-difluorophenol and

    
      in Acetone (30 mL).
    
    • Expert Insight: Stir at reflux for 30 minutes before adding the alkyl halide. This ensures formation of the phenoxide anion and purges the headspace of moisture if using a drying tube.

  • Addition: Cool slightly and add the Alkyl Bromide (and KI if needed).

  • Reaction: Reflux the mixture (approx. 56°C for Acetone, 80°C for MEK) with vigorous stirring.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 8:2) or HPLC every 2 hours. Reaction is typically complete in 4–8 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , KBr). Rinse the filter cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition: Dissolve the residue in Ethyl Acetate (30 mL) and wash with:

    • 1M NaOH (2 x 15 mL) – Critical Step: Removes unreacted phenol.

    • Water (1 x 15 mL).

    • Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (from Ethanol/Water) or Column Chromatography (Silica gel) if high purity (>99.5%) is required.

Protocol B: Difficult Substrates (DMF Method)

Best for: Unreactive alkylating agents (long chains, branched) or when reaction rate in acetone is too slow.

Modifications:

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Temperature: 80–100°C.[2]

  • Workup Change: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid or oil. Extract with Diethyl Ether or Ethyl Acetate, then proceed with the NaOH wash as above.

    • Caution: DMF is difficult to remove. Ensure thorough water washes (3x) during extraction.

Part 4: Data Presentation & Validation

Stoichiometry & Conditions Table
ComponentRoleEquivalentsNotes
3-Cl-4,5-F2-Phenol Limiting Reagent1.0Purity >98% recommended.
Alkyl Bromide Electrophile1.1 – 1.2Excess ensures complete conversion.

Base1.5 – 2.0Anhydrous is critical. Milled powder reacts faster.
Acetone Solvent3-5 mL/mmolDry; water inhibits the reaction.
18-Crown-6 Catalyst (Optional)0.05Use if reaction stalls (Phase Transfer).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old base.Use freshly opened anhydrous solvent. Dry

in an oven at 120°C.
Side Products C-Alkylation (rare) or hydrolysis.Lower temperature.[2][3] Ensure inert atmosphere (

).
Emulsion in Workup Density similarity.Add solid NaCl to saturate the aqueous layer; use a centrifuge if available.
Phenol Persistence Incomplete reaction.Do not add more alkyl halide blindly. Check pH. Ensure the NaOH wash in workup is sufficient (pH > 12).

Part 5: Safety & Handling (E-E-A-T)

  • Fluorinated Phenol Toxicity: Polyfluorinated phenols can be readily absorbed through the skin and are severe irritants. Double-gloving (Nitrile) and a fume hood are mandatory.

  • Waste Disposal: The aqueous waste from the workup contains fluorinated phenolic residues. Do not dispose of down the drain. Segregate into "Halogenated Organic Waste".

  • Runaway Potential: While Williamson synthesis is generally stable, adding NaH (if used instead of

    
    ) to a hot solution can cause rapid hydrogen evolution. Always use 
    
    
    
    for safety unless strictly necessary.

References

  • Preparation of Ethers by Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis process of 3, 5-difluorophenol.Google Patents (CN117964460A). (Provides analogous conditions for fluorinated phenol precursors).
  • Purification method of liquid crystal intermediate 3,4,5-trifluoro phenol.Google Patents (CN102108044A). (Context on purity requirements for LC intermediates).
  • Williamson Ether Synthesis. Wikipedia. Available at: [Link][4]

Sources

use of 3-Chloro-4,5-difluorophenol in fluorinated liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Utilization of 3-Chloro-4,5-difluorophenol in Advanced Fluorinated Liquid Crystal Synthesis

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Fluorinated Liquid Crystals

The evolution of liquid crystal display (LCD) technology, from simple digital watches to high-resolution televisions and smartphones, is intrinsically linked to the innovation in the molecular design of liquid crystal (LC) materials.[1][2] Among the most significant advancements has been the strategic incorporation of fluorine atoms into the mesogenic core.[3] Fluorination is a critical tool for fine-tuning the physical properties of liquid crystals, including their dielectric anisotropy (Δε), viscosity, and thermal stability.[4][5] The unique combination of high electronegativity, small steric size, and the high strength of the C-F bond allows for precise modulation of intermolecular forces and molecular dipole moments, which are essential for modern display modes like Vertical Alignment (VA).[3][6]

This guide focuses on a particularly valuable building block in the synthesis of high-performance liquid crystals: 3-Chloro-4,5-difluorophenol . The specific substitution pattern of this molecule—a lateral chlorine atom flanked by two fluorine atoms—provides a powerful method for inducing strong lateral dipole moments. This structural motif is instrumental in creating liquid crystals with negative dielectric anisotropy (Δε < 0), a prerequisite for VA-LCDs, which offer superior contrast ratios and viewing angles. We will explore the underlying principles of its application and provide detailed, field-proven protocols for its incorporation into target liquid crystal structures.

Core Principles: The Strategic Role of Lateral Chloro and Fluoro Substitution

The properties of a liquid crystal molecule are dictated by its structure, particularly the arrangement of polar substituents on its rigid core. The 3-chloro-4,5-difluoro substitution pattern is not arbitrary; it is a deliberate design choice to manipulate the molecule's electronic properties.

  • Influence of Fluorine: The two fluorine atoms at the 4- and 5-positions are highly electronegative, pulling electron density towards themselves. Their small size allows them to be incorporated into the molecular core without significantly disrupting the rod-like shape required for liquid crystallinity.[5] This lateral fluorination is a key strategy for generating a strong dipole moment perpendicular to the long molecular axis.[3][6]

  • Influence of Chlorine: The chlorine atom at the 3-position also contributes to the lateral dipole. While larger than fluorine, its presence further enhances the molecule's polarity and can influence the mesophase stability and clearing point.[7][8] Studies on laterally chloro-substituted liquid crystals have shown that this substitution can impact molecular conformation and promote the formation of specific mesophases, such as the nematic phase, by altering intermolecular packing.[7][9]

The cumulative effect of the -Cl and dual -F substituents is the creation of a robust lateral dipole moment. When this phenol is incorporated into a larger mesogenic structure, this dipole moment dominates the overall dielectric properties, leading to the desired negative dielectric anisotropy.

Key Properties Influenced by 3-Chloro-4,5-difluorophenyl Moiety
PropertyExpected InfluenceRationale
Dielectric Anisotropy (Δε) Strongly NegativeThe powerful lateral dipole moment generated by the Cl and F atoms is perpendicular to the molecule's long axis, a primary requirement for negative Δε materials.[6]
Clearing Point (T_c) Moderate to HighLateral substitution can disrupt molecular packing, sometimes lowering the clearing point. However, the overall polarity can also enhance mesophase stability.[7][10]
Viscosity (γ₁) ModerateWhile fluorination can sometimes increase viscosity, the specific substitution pattern aims to balance this with other performance factors.[11]
Birefringence (Δn) ModerateThe introduction of heavy atoms like chlorine and multiple fluorine atoms can affect the overall polarizability of the molecule, thereby influencing the refractive indices.
Voltage Holding Ratio (VHR) HighFluorination helps limit coordination with ionic impurities, leading to improved reliability and a higher VHR, which is critical for active-matrix displays.[3]

Synthetic Pathways & Experimental Protocols

The phenolic hydroxyl group of 3-Chloro-4,5-difluorophenol is the primary reactive site for incorporating this moiety into a larger liquid crystal scaffold. The two most common and reliable methods are esterification and etherification.

Workflow for Liquid Crystal Synthesis

Caption: General workflow for synthesizing fluorinated liquid crystals.

Protocol 1: Esterification via DCC/DMAP Coupling

This method is highly efficient for forming an ester linkage under mild conditions, making it suitable for complex molecules. The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst is a standard in modern organic synthesis.[7][9]

Causality of Experimental Choices:
  • Anhydrous Solvent: Dichloromethane (DCM) is used and must be anhydrous. Water would react with the DCC, reducing its efficiency and leading to unwanted side products.

  • DCC: This reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol's hydroxyl group.

  • DMAP: A highly effective acylation catalyst that significantly accelerates the reaction rate.[7]

  • Room Temperature: The reaction proceeds efficiently at room temperature, preventing thermal degradation of the reactants or products.[7][9]

  • Filtration of DCU: The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and is easily removed by simple filtration, which is a key advantage of this method.[7]

Step-by-Step Methodology
  • Reactant Preparation: In a dry, argon-purged round-bottom flask, dissolve the mesogenic carboxylic acid (e.g., 4-pentylbenzoic acid) (1.0 eq) and 3-Chloro-4,5-difluorophenol (1.05 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Workup - DCU Removal: Upon completion, the white precipitate of dicyclohexylurea (DCU) will be visible. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.[7]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the final high-purity liquid crystal.[7][12]

Esterification Reaction Diagram

Caption: Workflow for DCC/DMAP-mediated esterification.

Protocol 2: Etherification via Williamson Synthesis

This classical method is used to form an ether linkage, providing an alternative, stable connection within the liquid crystal core. It involves the deprotonation of the phenol followed by nucleophilic substitution on an alkyl halide.

Causality of Experimental Choices:
  • Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent like acetone or DMF is ideal as it effectively dissolves the ionic phenoxide intermediate and promotes the Sₙ2 reaction.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Step-by-Step Methodology
  • Reactant Preparation: To a round-bottom flask, add 3-Chloro-4,5-difluorophenol (1.0 eq), the desired alkyl halide (e.g., 1-bromohexane) (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours, monitoring the reaction by TLC.

  • Workup - Quenching: After cooling to room temperature, filter off the K₂CO₃. Evaporate the solvent under reduced pressure.

  • Workup - Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the pure liquid crystal ether.

Validation and Characterization

The synthesis of liquid crystals demands the highest level of purity, as even trace impurities can significantly degrade performance by depressing the clearing point or lowering the voltage holding ratio.[13]

  • Structural Confirmation: The identity and purity of the synthesized compound must be rigorously confirmed using:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and absence of proton- or fluorine-containing impurities.

    • FTIR Spectroscopy: To verify the presence of key functional groups (e.g., C=O stretch for esters at ~1715 cm⁻¹, C-O stretch for ethers).[14]

    • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Mesomorphic & Physical Properties:

    • Differential Scanning Calorimetry (DSC): Used to precisely determine the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[7][14]

    • Polarized Optical Microscopy (POM): Essential for visually identifying the type of liquid crystal phase (e.g., nematic, smectic) by observing their characteristic textures.[7][14]

By adhering to these rigorous synthesis and purification protocols, researchers can reliably produce novel fluorinated liquid crystals incorporating the 3-Chloro-4,5-difluorophenyl moiety, enabling the development of next-generation display materials.

References

  • ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2021). Synthesis method of 3, 5-difluorophenol.
  • CN102108044A. (2011). Purification method of liquid crystal intermediate 3,4,5-trifluoro phenol.
  • Fang, Z., Al-Maharik, N., Kirsch, P., Bremer, M., Slawin, A. M. Z., & O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680.
  • Johnson, O. D., Wainwright, S. G., Whitwood, A. C., & Goodby, J. W. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. BenchChem.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • ResearchGate. (2025).
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Al-Janabi, R. A., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI.
  • US6174459B1. (2001). Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
  • Al-Janabi, R. A., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, Royal Society of Chemistry.
  • Raszewski, M., et al. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
  • Attwa, M. W., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
  • Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • FULIR repository. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Universitat Politècnica de C

Sources

HPLC method development for 3-Chloro-4,5-difluorophenol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the Quality by Design (QbD) approach to developing a robust HPLC method for the quantification of 3-Chloro-4,5-difluorophenol (CDFP). As a halogenated phenol intermediate often used in agrochemical and pharmaceutical synthesis, CDFP presents specific challenges, including ionization-dependent retention and potential peak tailing due to silanol interactions. This guide provides a validated protocol ensuring high specificity, linearity, and precision, compliant with ICH Q2(R2) guidelines.

Physicochemical Profiling & Strategy

Successful method development requires understanding the analyte's behavior in solution.

  • Analyte: 3-Chloro-4,5-difluorophenol[1][2]

  • Molecular Formula: C₆H₃ClF₂O[2]

  • Predicted pKa: ~7.2 - 7.5 (Acidic due to electron-withdrawing Cl and F groups).

  • LogP: ~2.4 (Moderately lipophilic).

  • UV Max: ~272 nm (Primary), ~215 nm (Secondary/High Sensitivity).

Strategic Imperative: Because phenols are weak acids, the mobile phase pH is the critical control parameter.

  • pH < pKa (Acidic): The molecule remains protonated (neutral). This increases retention on C18 columns and prevents "split peaks" caused by partial ionization.

  • Silanol Suppression: Acidic conditions suppress the ionization of residual silanols on the silica support, reducing peak tailing.

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring all critical method attributes (CMAs) are addressed.

MethodDevelopment Scoping 1. Scoping (Solubility & UV Scan) Screening 2. Column & pH Screening (C18 vs PFP / pH 2.5 vs 4.5) Scoping->Screening Optimization 3. Gradient Optimization (Resolution of Impurities) Screening->Optimization Validation 4. ICH Validation (Linearity, Accuracy, Precision) Optimization->Validation Validation->Optimization Fail

Figure 1: QbD workflow for HPLC method development. Blue: Initial Assessment; Red: Critical Selection; Yellow: Fine-tuning; Green: Final Confirmation.

Optimized Experimental Protocol

The following method has been optimized for peak shape symmetry and resolution from potential synthetic precursors (e.g., difluorobenzenes).

Chromatographic Conditions[1][3][4]
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity; C18 provides adequate retention for lipophilic halogens.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses phenol ionization; Phosphoric acid improves peak shape over formic acid for UV detection.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV @ 272 nmSpecificity for the phenolic ring; avoids low-UV solvent noise.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Gradient Program

A gradient is recommended to elute highly lipophilic impurities (e.g., polychlorinated by-products) that may accumulate.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity elution)
12.01090Linear Ramp (Elute CDFP)
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-Chloro-4,5-difluorophenol in 10 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock with Mobile Phase A:Acetonitrile (50:50) to reach target concentration (e.g., 50 µg/mL).

    • Note: Using 50:50 diluent prevents "solvent shock" which causes peak distortion in early eluting peaks.

Mechanistic Logic: pH and Retention

Understanding the relationship between mobile phase pH and the analyte's pKa is vital for robustness.

pH_Logic Analyte 3-Chloro-4,5-difluorophenol (Weak Acid, pKa ~7.2) High_pH pH > pKa (Basic) Analyte->High_pH Mobile Phase Low_pH pH < pKa (Acidic) Analyte->Low_pH Mobile Phase Result_High Ionized Form (Anion) Low Retention Potential Repulsion from Stat. Phase High_pH->Result_High Result_Low Neutral Form High Interaction with C18 Sharp Peak Shape Low_pH->Result_Low

Figure 2: Impact of pH on analyte ionization and chromatographic behavior. Acidic conditions are required for robust Reverse Phase analysis.

Validation Framework (ICH Q2)

To ensure the method is suitable for routine analysis, the following validation parameters must be executed.

System Suitability Criteria

Before running samples, the system must pass these checks (based on USP <621>).

  • Tailing Factor (T): NMT 1.5 (Strict control due to phenol nature).

  • Theoretical Plates (N): > 5000.

  • RSD of Retention Time: < 1.0% (n=6).

  • RSD of Area: < 1.0% (n=6).

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with analyte at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure column is "End-capped". Increase buffer strength or lower pH.
Retention Drift Temperature fluctuationUse a column oven (thermostat) set to 30°C.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase composition (high water content).
High Backpressure PrecipitationEnsure buffer salts (if used) are soluble in high % Acetonitrile. (Phosphoric acid avoids this).

References

  • PubChem. (n.d.). 3-Chloro-4,5-difluorophenol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved January 29, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

The Untapped Potential of 3-Chloro-4,5-difluorophenol in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective application of 3-chloro-4,5-difluorophenol as a novel reagent in polymer chemistry. While not a widely documented monomer, its unique halogen substitution pattern presents a compelling case for its use in the synthesis of high-performance poly(aryl ether)s. This document provides a theoretical framework for its reactivity, a hypothetical protocol for its polymerization, and an in-depth analysis of the potential properties of the resultant polymers. By leveraging fundamental principles of nucleophilic aromatic substitution and the known effects of halogenation on polymer characteristics, we aim to equip researchers with the foundational knowledge to explore this promising, yet underutilized, building block.

Introduction: The Case for 3-Chloro-4,5-difluorophenol

The relentless pursuit of advanced materials with tailored properties has led polymer chemists to explore a vast array of monomers. Halogenated phenols, in particular, are precursors to poly(aryl ether)s, a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness.[1] The introduction of fluorine and chlorine into the polymer backbone can further enhance these properties, imparting desirable characteristics such as low dielectric constants, hydrophobicity, and flame retardancy.[2][3]

3-Chloro-4,5-difluorophenol is a unique trifunctional monomer (one hydroxyl group and two types of displaceable halogens) that holds significant, yet largely unexplored, potential. The presence of both chlorine and fluorine atoms on the aromatic ring offers intriguing possibilities for controlling reactivity and fine-tuning the final polymer properties. This guide will explore the scientific rationale for its use and provide a practical, albeit prospective, framework for its application in the laboratory.

Scientific Rationale and Mechanistic Insights

The primary route for the polymerization of halogenated phenols is through nucleophilic aromatic substitution (SNAr). In this reaction, the phenoxide, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a halide leaving group.

Reactivity Considerations

The reactivity of aryl halides in SNAr reactions is dictated by several factors, most notably the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring.

  • The Halogen Leaving Group: Contrary to what bond strengths might suggest, the reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack and the formation of the negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate, thereby lowering the activation energy of the reaction.[4][5]

  • Activating Effects of Substituents: Both chlorine and fluorine are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. Their presence makes the carbon atoms to which they are attached more electrophilic and helps to stabilize the developing negative charge in the Meisenheimer complex.

In the case of 3-chloro-4,5-difluorophenol, the two fluorine atoms and one chlorine atom are expected to significantly activate the aromatic ring for SNAr. The phenoxide of this monomer can react with an activated dihaloaryl monomer, or it could potentially undergo self-condensation under specific conditions, with the fluoride being the more probable leaving group.

Predicted Polymer Properties

The incorporation of 3-chloro-4,5-difluorophenol into a polymer backbone is anticipated to impart a unique combination of properties:

  • Thermal Stability: The strong C-F and C-Cl bonds, along with the inherent rigidity of the aromatic backbone, are expected to result in polymers with high thermal and thermo-oxidative stability. Fluorinated poly(aryl ether)s are known for their excellent performance at elevated temperatures.[6]

  • Chemical Resistance: The halogen atoms provide a steric and electronic shield to the polymer chain, protecting it from chemical attack. This is a hallmark of high-performance fluoropolymers.[7]

  • Low Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of a material by reducing its polarizability and increasing its free volume.[2][6] This makes such polymers attractive for applications in microelectronics and high-frequency communication.

  • Hydrophobicity: Fluorinated polymers are characteristically hydrophobic, leading to low moisture absorption and stable electrical properties in humid environments.[3][6]

  • Flame Retardancy: The presence of both chlorine and fluorine is expected to enhance the flame retardant properties of the resulting polymer.

Hypothetical Application: Synthesis of a Novel Poly(aryl ether)

This section outlines a prospective application of 3-chloro-4,5-difluorophenol in the synthesis of a novel poly(aryl ether) via nucleophilic aromatic substitution. For this example, we will consider the reaction of the potassium salt of 3-chloro-4,5-difluorophenol with an activated dihaloaromatic monomer, such as 4,4'-difluorobenzophenone.

Reaction Scheme

dot

Caption: Proposed synthesis of a novel poly(aryl ether ketone).

Physicochemical Data of Reactants (and Analogs)

Since specific experimental data for 3-chloro-4,5-difluorophenol is scarce, we can infer some of its properties from related compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
3-Chloro-2,6-difluorophenol164.54Not availableNot availableNot available
3,5-Difluorophenol130.0947-50179Not available
3,4,5-Trichlorophenol197.451012757.84[8]
4,4'-Difluorobenzophenone218.19106-109291Not applicable

Data for 3-chloro-2,6-difluorophenol and 3,5-difluorophenol from PubChem CID 2773564 and 75928 respectively.[9][10] Data for 3,4,5-trichlorophenol from PubChem CID 11859.[8]

The presence of multiple electron-withdrawing halogens is expected to increase the acidity (lower the pKa) of the phenolic proton in 3-chloro-4,5-difluorophenol compared to phenol, facilitating its conversion to the phenoxide.

Experimental Protocols

Disclaimer: The following protocol is a hypothetical procedure based on established methods for the synthesis of poly(aryl ether)s. It should be adapted and optimized by qualified researchers. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
  • 3-Chloro-4,5-difluorophenol (synthesis may be required if not commercially available)

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

Polymerization Procedure
  • Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen for at least 30 minutes.

  • Charging Reactants: To the flask, add 3-chloro-4,5-difluorophenol (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (a slight excess, e.g., 1.1 equivalents).

  • Solvent Addition: Add NMP to achieve a solids concentration of approximately 20-30% (w/v) and a sufficient volume of toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (around 140-150 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-190 °C to initiate polymerization. Maintain this temperature under a gentle nitrogen flow.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. Samples can be taken periodically to determine the molecular weight by techniques such as gel permeation chromatography (GPC).

  • Polymer Isolation: After the desired viscosity or molecular weight is achieved (typically 4-8 hours), cool the reaction mixture to below 100 °C. Dilute the viscous solution with additional NMP if necessary.

  • Precipitation and Purification: Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture. The polymer will precipitate as a fibrous or powdery solid.

  • Collect the polymer by filtration, wash it thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.

Characterization

The resulting polymer should be characterized using standard techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and the successful incorporation of the monomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the aryl ether linkage.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Workflow and Logic Diagram

dot

workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization reactants Select Monomers: - 3-Chloro-4,5-difluorophenol - Activated Dihaloarene setup Assemble and Dry Reaction Apparatus reactants->setup charge Charge Reactants, Base, and Solvents setup->charge dehydration Azeotropic Dehydration charge->dehydration Heat to Reflux polymerization Increase Temperature for Polymerization dehydration->polymerization Remove Toluene monitoring Monitor Viscosity / Molecular Weight polymerization->monitoring isolation Cool and Dilute Reaction Mixture monitoring->isolation Reaction Complete precipitation Precipitate Polymer in Non-solvent isolation->precipitation washing Wash with Methanol and Water precipitation->washing drying Dry Polymer under Vacuum washing->drying spectroscopy NMR, FTIR drying->spectroscopy thermal DSC, TGA drying->thermal molar_mass GPC drying->molar_mass

Caption: Experimental workflow for the synthesis and characterization of a novel poly(aryl ether).

Conclusion and Future Outlook

References

  • Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 2021.
  • Aryl ether synthesis by etherification (alkyl
  • (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications.
  • Nucleophilic Arom
  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies, 2022.
  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
  • Introducing….Nucleophilic Aromatic Substitution. Master Organic Chemistry, 2018.
  • Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols.
  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 2021.
  • 3-Chloro-2,6-difluorophenol. PubChem.
  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
  • Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 2020.
  • 1 Double hydrophilic poly(ethylene glycol)-block-poly(dehydroalanine) four-arm star block copolymers: synthesis and solution beh. ChemRxiv, 2022.
  • 3,4,5-Trichlorophenol. PubChem.
  • Synthesis and characterization of multifunctional polymers bearingactive ingredients. Der Pharma Chemica, 2016.
  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 2021.
  • An approach of modifying poly(aryl ether ketone) to phenol-containing poly(aryl ether) and its application in preparing high-performance epoxy thermosets.
  • Regio-selective synthesis of polyepichlorohydrin diol using Zn–Co(iii) double metal cyanide complex. RSC Publishing.
  • Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol. American Chemical Society, 2019.
  • 3,5-Difluorophenol. PubChem.
  • 3-CHLORO-4,5-DIFLUOROBENZOIC ACID. ECHEMI.
  • 4-Chloro-4'-fluorobutyrophenone. Chem-Impex.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4,5-difluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

I. Understanding the Compound and Common Impurities

3-Chloro-4,5-difluorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product.

What are the likely impurities in crude 3-Chloro-4,5-difluorophenol?

The impurity profile of crude 3-Chloro-4,5-difluorophenol can vary depending on the synthetic route. However, common impurities often include:

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring, such as 3-chloro-5-fluorophenol. These can be challenging to separate due to similar physical properties.[1]

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Solvents: Residual solvents used in the synthesis and extraction steps.[1]

A gas chromatography (GC) based method is often suitable for identifying and quantifying these impurities.[1]

II. Frequently Asked Questions (FAQs)

Q1: My crude 3-Chloro-4,5-difluorophenol is a dark, oily substance. Is this normal?

A1: It is not uncommon for crude phenolic compounds to be colored and oily due to the presence of polymeric impurities and other colored by-products. The purification process is designed to remove these.

Q2: What is the best general approach for purifying crude 3-Chloro-4,5-difluorophenol?

A2: A multi-step approach is often the most effective. This typically involves an initial extraction to remove major impurities, followed by either distillation or recrystallization for final purification. For highly challenging separations, column chromatography may be necessary.

Q3: What safety precautions should I take when handling 3-Chloro-4,5-difluorophenol?

A3: 3-Chloro-4,5-difluorophenol is a hazardous substance.[2][3][4] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Refer to the Safety Data Sheet (SDS) for detailed safety information.[2][3][4]

III. Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming common issues encountered during the purification of 3-Chloro-4,5-difluorophenol.

A. Distillation

Distillation is a powerful technique for purifying liquids based on differences in boiling points. For halogenated phenols, vacuum distillation is often preferred to prevent thermal decomposition at high temperatures.[5]

Problem 1: The product is co-distilling with impurities.

  • Cause: The boiling points of your product and certain impurities, particularly regioisomers, may be very close.[6]

  • Solution: Azeotropic Distillation. The introduction of an inert solvent can form an azeotrope with the impurities, altering their effective boiling points and allowing for better separation.[7] This technique can be particularly useful for removing close-boiling-point impurities.[7]

  • Expert Insight: The choice of the azeotroping agent is critical. It should ideally form a low-boiling azeotrope with the impurity but not with the desired product. Toluene is often a good starting point for phenolic compounds.

Problem 2: The product is decomposing in the distillation flask.

  • Cause: Phenols can be susceptible to oxidation and decomposition at elevated temperatures.[5]

  • Solution: Vacuum Distillation. By reducing the pressure, you lower the boiling point of the compound, allowing distillation to occur at a lower, less destructive temperature.[6]

  • Protocol: Vacuum Distillation of 3-Chloro-4,5-difluorophenol

    • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

    • Charge the Flask: Add the crude 3-Chloro-4,5-difluorophenol to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Apply Vacuum: Gradually apply vacuum to the system.

    • Heating: Gently heat the distillation flask using a heating mantle.

    • Collect Fractions: Collect the distillate in fractions. Monitor the temperature and pressure closely. The main product fraction should distill at a constant temperature.

B. Recrystallization

Recrystallization is an effective method for purifying solid compounds.[8][9] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[8][9]

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The solution is likely supersaturated, or the cooling rate is too fast.

  • Solution: Slow Cooling and Seeding. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.[9] If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a small seed crystal of the pure compound.

  • Expert Insight: The choice of solvent is paramount. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated phenols, solvent systems like toluene/hexanes or ethanol/water can be effective.[10]

Problem 2: The recovered crystals are still impure.

  • Cause: Impurities may have co-precipitated with the product, or the crystals were not washed properly.

  • Solution: Multiple Recrystallizations and Proper Washing. A second recrystallization may be necessary to achieve the desired purity. After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Table 1: Common Recrystallization Solvents for Phenolic Compounds

Solvent SystemPolarityComments
Toluene/HexanesNon-polar/Non-polarGood for compounds with moderate polarity. Toluene dissolves the compound, and hexanes act as the anti-solvent.
Ethanol/WaterPolar/PolarSuitable for more polar phenols. Ethanol provides solubility, while water induces crystallization.[10]
Dichloromethane/HexanesModerately Polar/Non-polarA versatile system for a range of polarities.
C. Column Chromatography

For difficult separations where distillation and recrystallization are ineffective, column chromatography can provide high-purity material.

Problem 1: Poor separation of the product from a close-eluting impurity.

  • Cause: The chosen solvent system (mobile phase) does not have sufficient selectivity for the compounds.

  • Solution: Optimize the Mobile Phase and Stationary Phase.

    • Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems.

    • Stationary Phase: While silica gel is the most common stationary phase, for halogenated aromatic compounds, a fluorinated stationary phase can sometimes offer unique selectivity and improved separation.[11][12]

  • Expert Insight: The separation of halogenated aromatic compounds can sometimes be improved on fluorinated stationary phases due to specific interactions between the fluorinated analyte and the stationary phase.[11]

Experimental Workflow for Purification

PurificationWorkflow cluster_troubleshooting Troubleshooting Crude Crude 3-Chloro-4,5-difluorophenol Extraction Aqueous Wash/Extraction Crude->Extraction Remove water-soluble impurities Distillation Vacuum Distillation Extraction->Distillation For liquid/low-melting solids Recrystallization Recrystallization Extraction->Recrystallization For solid compounds Chromatography Column Chromatography Distillation->Chromatography Co-distilling impurities Pure Pure Product Distillation->Pure Analysis Purity Analysis (GC/NMR) Distillation->Analysis Recrystallization->Chromatography Persistent impurities Recrystallization->Pure Recrystallization->Analysis Chromatography->Pure Chromatography->Analysis

Caption: General workflow for the purification of 3-Chloro-4,5-difluorophenol.

IV. Quality Control and Purity Assessment

How can I be sure my purified product is pure?

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

  • Gas Chromatography (GC): An excellent technique for assessing purity and detecting volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for fluorinated compounds.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

Decision Tree for Purity Analysis

PurityAnalysis Start Purified Product GC GC Analysis Start->GC NMR NMR Analysis GC->NMR Purity >99%? Fail Further Purification Needed GC->Fail Purity <99% MS Mass Spec Analysis NMR->MS Correct Structure? NMR->Fail Incorrect Structure Pass Purity Confirmed MS->Pass Correct Mass? MS->Fail Incorrect Mass

Caption: Decision-making process for purity verification.

V. References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102108044A - Purification method of liquid crystal intermediate 3,4,5-trifluoro phenol. Retrieved from

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Retrieved from

  • Google Patents. (n.d.). CN108033944B - Chlorantraniliprole impurity preparation process. Retrieved from

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]

  • EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography. Retrieved from [Link]

  • NIH. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • Google Patents. (n.d.). US3891717A - Preparation of O-chlorophenols. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US4216342A - Process for the purification of crude 2,4,5-trichlorophenol. Retrieved from

  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • EPA. (n.d.). Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols. Retrieved from

  • ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol. Retrieved from

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Technical Support Center: Synthesis of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-difluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.

While a direct, one-pot synthesis for 3-Chloro-4,5-difluorophenol is not widely published, a common and logical approach involves a multi-step synthesis culminating in the diazotization of 3-chloro-4,5-difluoroaniline, followed by hydrolysis. This final step is often the most critical and prone to side reactions that can significantly impact yield and purity. This guide will focus primarily on troubleshooting this key conversion.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of 3-Chloro-4,5-difluorophenol, particularly during the diazotization and hydrolysis of the aniline precursor.

Question 1: My reaction is producing a significant amount of a dark, tarry substance, and the yield of 3-Chloro-4,5-difluorophenol is very low. What is happening and how can I fix it?

Answer:

The formation of dark, polymeric, or tarry substances is a frequent issue in diazotization reactions, often stemming from the decomposition of the diazonium salt and subsequent radical reactions. The high reactivity of the diazonium intermediate makes it susceptible to degradation if not handled under optimal conditions.

Probable Causes:

  • Elevated Reaction Temperature: Aryl diazonium salts are thermally unstable. Allowing the temperature to rise above the optimal range (typically 0-5 °C) during diazotization or hydrolysis can lead to uncontrolled decomposition and polymerization.

  • Localized "Hot Spots": Poor stirring or too rapid addition of sodium nitrite can create localized areas of high concentration and temperature, initiating decomposition.

  • Presence of Impurities: Impurities in the starting aniline or reagents can catalyze the decomposition of the diazonium salt.

Solutions & Protocols:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazotization. Use an ice-salt bath for efficient cooling.

  • Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and minimizing localized heat generation.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized temperature gradients.

  • High-Purity Starting Materials: Use high-purity 3-chloro-4,5-difluoroaniline and reagents to avoid introducing contaminants that could trigger side reactions.

Experimental Protocol for Diazotization:

  • Dissolve 1.0 equivalent of 3-chloro-4,5-difluoroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of 1.0-1.1 equivalents of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Question 2: I am observing the formation of an azo compound, characterized by a bright color in my reaction mixture. How can I prevent this?

Answer:

The formation of azo compounds is a classic side reaction where the newly formed diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting aniline (a nucleophile). This is more likely to occur if the diazotization is incomplete or if there is an excess of the starting aniline.

Probable Causes:

  • Insufficient Acid: A sufficient amount of strong acid is crucial to fully protonate the starting aniline and to generate the active nitrosating agent from sodium nitrite. Insufficient acid can leave free aniline in the solution, ready to couple with the diazonium salt.

  • Inadequate Nitrite Stoichiometry: Using a substoichiometric amount of sodium nitrite will result in incomplete diazotization, leaving unreacted aniline.

Solutions & Protocols:

  • Ensure Sufficient Acidity: Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid to ensure all the aniline is converted to its salt and to facilitate the formation of nitrous acid.

  • Accurate Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite to drive the diazotization to completion.

  • Monitor for Unreacted Aniline: Before proceeding to hydrolysis, it's advisable to check for the presence of unreacted aniline using a starch-iodide paper test for excess nitrous acid. A positive test (blue-black color) indicates that all the aniline has reacted.

Question 3: My final product is contaminated with a significant amount of 3,5-dichloro-4-fluorophenol. What is the source of this impurity?

Answer:

This impurity arises from a nucleophilic substitution reaction where the diazonium group is replaced by a chloride ion instead of a hydroxyl group (from water). This is a common issue when hydrochloric acid is used as the medium for diazotization.

Probable Causes:

  • Use of Hydrochloric Acid: The chloride anion (Cl⁻) from HCl is a competing nucleophile that can attack the diazonium salt in a Sandmeyer-type reaction, especially if copper salts are present as catalysts or impurities.[1]

  • High Chloride Concentration: A high concentration of chloride ions will favor the substitution to form the chlorinated byproduct.

Solutions & Protocols:

  • Use a Non-Nucleophilic Acid: The most effective solution is to use a non-nucleophilic acid like sulfuric acid for the diazotization. This eliminates the competing chloride nucleophile from the reaction medium.[2]

  • Minimize Chloride Sources: If HCl must be used, it should be at the lowest effective concentration. Also, ensure that all reagents and solvents are free from significant chloride contamination.

Side_Reaction_Pathway Aniline 3-Chloro-4,5-difluoroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, H2SO4 0-5 °C Phenol 3-Chloro-4,5-difluorophenol (Desired Product) Diazonium->Phenol H2O, Δ (Hydrolysis) Azo Azo Compound (Impurity) Diazonium->Azo Excess Aniline (Coupling) Tar Tarry Polymers (Impurity) Diazonium->Tar High Temp (Decomposition) Chloro_Phenol 3,5-Dichloro-4-fluorophenol (Impurity) Diazonium->Chloro_Phenol Cl- Nucleophile (e.g., from HCl)

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 3-chloro-4,5-difluoroaniline?

A common precursor for substituted anilines is the corresponding nitrobenzene derivative. Therefore, a likely starting material would be 3-chloro-4,5-difluoronitrobenzene. This can be synthesized through halogen exchange reactions on more readily available chlorinated or fluorinated nitrobenzenes.[3][4] The nitro group is then reduced to an amine, for example, through catalytic hydrogenation.[5][6]

Q2: How can I monitor the progress of the diazotization reaction?

The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use potassium iodide-starch paper. A drop of the reaction mixture is applied to the paper; an immediate formation of a blue-black color indicates the presence of excess nitrous acid, which in turn implies that all the starting aniline has been consumed.

Q3: What are the best methods for purifying the final 3-Chloro-4,5-difluorophenol product?

The purification strategy will depend on the nature and quantity of the impurities. Common methods include:

  • Steam Distillation: This can be effective for separating the volatile phenol product from non-volatile tars and inorganic salts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography: For small-scale preparations or to remove closely related isomers, column chromatography on silica gel is a powerful purification technique.

Q4: What are some of the common impurities I should test for in my final product?

Besides the side products mentioned in the troubleshooting guide, you should also be aware of potential impurities carried over from previous steps or formed from the starting materials. These can include:

ImpurityPotential SourceRecommended Analytical Method
Isomeric Chlorodifluorophenols Isomeric impurities in the starting aniline.GC-MS, HPLC
Unreacted 3-chloro-4,5-difluoroaniline Incomplete diazotization or hydrolysis.HPLC, GC
Dehalogenated Phenols (e.g., 3,4-difluorophenol) Reductive side reactions.GC-MS
Polychlorinated dibenzofurans/dioxins Can be present in commercial chlorophenol formulations.[7]Specialized high-resolution GC-MS

A robust analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is essential for identifying and quantifying these and other potential regioisomeric impurities.[8]

Troubleshooting_Flowchart Start Low Yield or Impure Product Q_Color Is the reaction mixture dark/tarry? Start->Q_Color A_Color_Yes Check Temperature Control Improve Stirring Use Pure Reagents Q_Color->A_Color_Yes Yes Q_Azo Is a colored (azo) byproduct observed? Q_Color->Q_Azo No A_Color_Yes->Q_Azo A_Azo_Yes Increase Acid Concentration Check Nitrite Stoichiometry Q_Azo->A_Azo_Yes Yes Q_Chloro Is there evidence of over-chlorination? Q_Azo->Q_Chloro No A_Azo_Yes->Q_Chloro A_Chloro_Yes Replace HCl with H2SO4 Q_Chloro->A_Chloro_Yes Yes End Purify Product (Distillation/Recrystallization) Q_Chloro->End No A_Chloro_Yes->End

References

Sources

Technical Guide: Yield Optimization for 3-Chloro-4,5-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

3-Chloro-4,5-difluorophenol is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and pyrethroid agrochemicals.[1] Its synthesis is often plagued by moderate yields (40–60%) due to the electron-deficient nature of the aromatic ring, which destabilizes the diazonium intermediate and promotes side reactions like azo coupling (tar formation) and dehalogenation.

This guide provides a technical deep-dive into maximizing yield, focusing on the Diazotization-Hydrolysis pathway, while offering the Boronic Acid Oxidation route as a high-purity alternative.[1]

Primary Route: Diazotization-Hydrolysis of 3-Chloro-4,5-difluoroaniline[1]

This is the most cost-effective route for scale-up.[1] However, the standard "boil in acid" method often results in "black tar" due to the coupling of the newly formed phenol with unreacted diazonium salt.

Reaction Scheme

ReactionScheme Aniline 3-Chloro-4,5-difluoroaniline (Starting Material) Diazo Diazonium Intermediate (Ar-N2+) Aniline->Diazo NaNO2, H2SO4 0-5°C Phenol 3-Chloro-4,5-difluorophenol (Target) Diazo->Phenol H2SO4, H2O, Heat (Hydrolysis) Tar Azo Tars / Polymers (Major Impurity) Diazo->Tar Coupling with Phenol (pH > 1) Phenol->Tar

Figure 1: Reaction pathway showing the critical competition between hydrolysis and azo coupling.[1][2]

Optimized Protocol (High-Dilution / Steam Distillation Method)

Objective: Minimize the contact time between the formed phenol and the diazonium salt to prevent tar formation.

Reagents:

  • 3-Chloro-4,5-difluoroaniline (1.0 eq)[1]

  • Sodium Nitrite (1.1 eq)[1]

  • Sulfuric Acid (35-40% aq.[1] solution) – Crucial: High acidity suppresses coupling.[1]

  • Urea (0.1 eq) – To quench excess nitrite.[1]

Step-by-Step Procedure:

  • Diazotization (The "Cold" Step):

    • Dissolve aniline in 35% H₂SO₄.[1] Cool to 0–5°C .[1][3]

    • Add NaNO₂ (aq) dropwise.[1][3][4] Critical: Maintain temperature <5°C. Exotherms trigger decomposition.[1]

    • Stir for 30 mins. Add Urea to destroy excess HNO₂ (indicated by starch-iodide paper turning blue -> colorless).[1]

    • Checkpoint: The solution should be clear to pale yellow. Darkening indicates early decomposition.[1]

  • Hydrolysis (The "Hot" Step - Yield Critical):

    • Standard Method Failure: Simply heating the diazo solution often yields <50%.

    • Optimized Method (Steam Distillation): Prepare a separate flask with 40% H₂SO₄ and heat to 100–110°C (reflux) .

    • Slow Addition: Add the cold diazonium solution dropwise into the boiling acid.

    • Simultaneous Extraction: Simultaneously steam distill the product (if volatile enough) or use a biphasic system (add Toluene to the boiling acid). The Toluene layer extracts the phenol immediately as it forms, protecting it from the diazonium salt in the aqueous phase.

  • Workup:

    • Separate the organic layer (Toluene).[1]

    • Wash with water (to remove acid).[1]

    • Extract with 10% NaOH (pulls phenol into water as phenolate, leaving non-acidic impurities in Toluene).[1]

    • Acidify aqueous layer with HCl to precipitate pure phenol.[1]

Yield Comparison Table
MethodTypical YieldPurity ProfilePrimary Issue
Direct Heating (One-Pot) 35–50%Low (Dark Tars)Extensive azo coupling.[1]
Dropwise to Boiling Acid 60–75%ModerateSome polymerization.[1]
Biphasic (Toluene/H₂SO₄) 80–85% High Protects product from side reactions.
Copper-Redox (Cohen) 85–92%Very HighHigher cost/waste (Copper salts).[1]

High-Purity Alternative: Boronic Acid Oxidation[1]

If the starting material 3-Chloro-4,5-difluorophenylboronic acid is available, this route is superior for small-scale (<100g) high-purity requirements.[1]

Protocol:

  • Dissolve boronic acid (1.0 eq) in THF or DCM.[1]

  • Add H₂O₂ (30%, 3.0 eq) and catalytic NaOH or Iodine.

  • Stir at Room Temperature for 2–4 hours.

  • Quench with Na₂S₂O₃ (to remove peroxides).[1]

  • Extract.[1][4][5] Yield is typically >90% .[1]

Troubleshooting Guide

Interactive Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield / Impure Product IssueType Identify the Symptom Start->IssueType DarkTar Black/Brown Tar formed IssueType->DarkTar LowConv Starting Material Remains IssueType->LowConv Dehal De-halogenated Impurities IssueType->Dehal SolTar CAUSE: Azo Coupling FIX: Use Biphasic Hydrolysis (Add Toluene) or Increase Acid Conc. DarkTar->SolTar SolConv CAUSE: Poor Diazotization FIX: Check NaNO2 quality Ensure Temp < 5°C LowConv->SolConv SolDehal CAUSE: Reduction Side-Rxn FIX: Remove reducing agents Avoid metal containers Dehal->SolDehal

Figure 2: Decision tree for diagnosing synthesis failures.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns black immediately upon heating. Why?

  • Mechanism: The "black tar" is a polymer formed when the highly reactive diazonium cation attacks the electron-rich phenol product (Azo coupling).

  • Fix: You must separate the product from the reactant. Use the Biphasic Method : Add Toluene to your hydrolysis flask. As the phenol forms, it partitions into the toluene, physically separating it from the diazonium salt in the water.

Q2: Can I use HCl instead of H₂SO₄?

  • Risk: While possible, HCl can lead to nucleophilic attack by chloride ions, potentially altering the halogenation pattern (e.g., replacing F with Cl) or forming chloro-biphenyls. H₂SO₄ is non-nucleophilic and preferred.

Q3: How do I remove the "red" color from the final product?

  • Purification: The red color is often trace azo dye.

    • Step 1: Dissolve crude phenol in dilute NaOH (forms water-soluble phenolate).[1]

    • Step 2: Wash this aqueous solution with Ether/DCM (removes non-acidic colored impurities).[1]

    • Step 3: Re-acidify the aqueous layer to precipitate the clean, off-white phenol.

Q4: Is the Boronic Acid route scalable?

  • Feasibility: Yes, but cost-prohibitive for multi-ton scales compared to the aniline route.[1] It is ideal for gram-to-kilogram batches where purity (electronic grade) is paramount.[1]

References

  • Cohen, T., et al. (1977).[1] A Simple Preparation of Phenols from Diazonium Ions via the Generation and Oxidation of Aryl Radicals by Copper Salts.Journal of Organic Chemistry , 42(12), 2053–2058.[1] Link[1]

  • Zhang, Y., et al. (2020).[1][6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][6]Journal of Chemical Research , 44(11).[1] (Demonstrates high-yield diazotization/hydrolysis on similar fluorinated scaffold). Link[1]

  • Patent US20250034124A1. (2025).[1] Compounds and uses thereof.[4][5][6][7][8][9][10][11] (Describes preparation of 3-chloro-4,5-difluorophenol with 84% yield). Link

  • Simon, J., et al. (2001).[1] Oxidative hydroxylation of arylboronic acids.[1]Journal of Organic Chemistry , 66(2), 633-634.[1] (Basis for the high-purity boronic acid route).[1] Link[1]

Sources

Technical Support Center: Stability of 3-Chloro-4,5-difluorophenol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-4,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction: Understanding the Stability of 3-Chloro-4,5-difluorophenol

3-Chloro-4,5-difluorophenol is a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The stability of this molecule, particularly in acidic environments, is a critical parameter that can influence reaction yields, impurity profiles, and the overall success of a synthetic route. This guide will delve into the potential degradation pathways of 3-Chloro-4,5-difluorophenol under acidic stress and provide practical advice for its handling, analysis, and stabilization.

The inherent reactivity of the phenol moiety, combined with the electronic effects of the halogen substituents, dictates the stability of 3-Chloro-4,5-difluorophenol. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, making the aromatic ring susceptible to attack, especially under acidic conditions which can promote the formation of electrophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Chloro-4,5-difluorophenol in acidic media?

The primary stability concern is its propensity to undergo acid-catalyzed degradation, which can manifest in several ways. The most probable degradation pathway is through electrophilic aromatic substitution , leading to the formation of dimers, oligomers, and polymers. The phenol ring is activated by the hydroxyl group, making it nucleophilic. In an acidic medium, one phenol molecule can be protonated, which can then act as an electrophile that attacks another phenol molecule. This process can continue, leading to the formation of higher molecular weight impurities.

A less likely, but still possible, degradation pathway is the hydrolysis of the carbon-chlorine bond . While aryl halides are generally resistant to hydrolysis, the presence of multiple electron-withdrawing fluorine atoms on the ring could potentially activate the carbon-chlorine bond towards nucleophilic attack by water, especially under forcing conditions (e.g., high temperature and high acid concentration). The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond and is therefore much less likely to be cleaved[1][2][3][4].

Q2: What are the likely degradation products of 3-Chloro-4,5-difluorophenol in an acidic solution?

Based on the probable degradation pathway of acid-catalyzed electrophilic substitution, the primary degradation products would be a complex mixture of oligomeric and polymeric materials . These would be formed through the formation of new carbon-carbon bonds between monomer units of 3-Chloro-4,5-difluorophenol. The exact structure of these products can be varied, with linkages occurring at the positions ortho and para to the hydroxyl group.

In the less likely event of C-Cl bond hydrolysis, the degradation product would be 4,5-difluorobenzene-1,3-diol . This dihydroxy species would be highly susceptible to oxidation, potentially leading to the formation of colored quinone-type structures.

Q3: How can I minimize the degradation of 3-Chloro-4,5-difluorophenol during my experiments?

To minimize degradation, consider the following:

  • Temperature Control: Perform reactions at the lowest effective temperature. Degradation reactions typically have a higher activation energy than the desired reaction, so lowering the temperature will disproportionately slow down the degradation.

  • Acid Concentration: Use the minimum concentration of acid necessary for your transformation. Higher acid concentrations will accelerate the degradation process.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time. Prolonged exposure to acidic conditions will increase the extent of degradation.

  • Inert Atmosphere: While not directly preventing acid-catalyzed degradation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the phenol, which can be exacerbated in acidic media.

  • Choice of Acid: In some cases, the choice of acid can influence stability. Weaker acids or Lewis acids might be viable alternatives to strong Brønsted acids, depending on the specific reaction.

Q4: What analytical techniques are suitable for monitoring the stability of 3-Chloro-4,5-difluorophenol and its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for monitoring the disappearance of the starting material and the appearance of degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point. UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., around 270-280 nm) is suitable[5][6][7][8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the degradation products. The mass spectrometer will provide the molecular weights of the impurities, which can help in elucidating their structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, GC-MS can be a powerful tool. Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic performance[1][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolation and definitive structural elucidation of major degradation products, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid discoloration of the reaction mixture (e.g., turning brown or black) Formation of polymeric and/or oxidized byproducts.1. Immediately quench a small aliquot of the reaction and analyze by HPLC to assess the extent of degradation. 2. Lower the reaction temperature. 3. Reduce the concentration of the acid. 4. Ensure the reaction is running under an inert atmosphere.
Multiple new peaks appearing in the HPLC chromatogram, often as a broad hump Formation of a complex mixture of oligomers/polymers.1. Confirm the polymeric nature by techniques like Size Exclusion Chromatography (SEC) or by observing a distribution of masses in the LC-MS. 2. Optimize reaction conditions (temperature, acid concentration, time) to minimize polymerization.
Poor mass balance in the HPLC analysis (the sum of the parent and all impurities is significantly less than 100%) 1. Some degradation products may not be eluting from the HPLC column (e.g., highly polar or polymeric materials). 2. Some degradation products may not have a chromophore and are therefore not detected by the UV detector.1. Modify the HPLC method: use a stronger mobile phase, a different column, or a steeper gradient to elute all components. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 3. Analyze the sample by LC-MS to look for non-UV active species.
Inconsistent reaction outcomes or stability results 1. Variability in the quality of the starting material or reagents. 2. Inconsistent temperature control. 3. Presence of trace metal impurities that can catalyze degradation.1. Use high-purity, well-characterized starting materials and reagents. 2. Ensure accurate and consistent temperature control of the reaction vessel. 3. Use metal-free reaction vessels or add a chelating agent if metal catalysis is suspected.

Experimental Protocol: Forced Degradation Study of 3-Chloro-4,5-difluorophenol under Acidic Conditions

This protocol is a general guideline for performing a forced degradation study to assess the stability of 3-Chloro-4,5-difluorophenol in an acidic solution, in line with the principles of ICH guidelines on stability testing.[11][12][13]

Objective: To induce and identify the degradation products of 3-Chloro-4,5-difluorophenol under acidic stress conditions.

Materials:

  • 3-Chloro-4,5-difluorophenol (high purity)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 1 M solution (for neutralization)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-Chloro-4,5-difluorophenol and transfer it to a 10 mL volumetric flask.

    • Dissolve the compound in a minimal amount of methanol and dilute to the mark with a 50:50 mixture of methanol and water. This will be your 1 mg/mL stock solution.

  • Acid Stress:

    • In a suitable reaction vial, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) in a water bath or heating block.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Quenching and Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an equimolar amount of 1 M NaOH (e.g., 100 µL).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., dilute to 1 mL with the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

  • Control Sample:

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water (instead of HCl) and subject it to the same temperature and time conditions.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm

  • Data Analysis:

    • Monitor the peak area of the 3-Chloro-4,5-difluorophenol peak over time in the stressed sample and compare it to the control.

    • Calculate the percentage degradation.

    • Identify and quantify the degradation products (as a percentage of the total peak area).

    • Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio of the degradation products to aid in their identification.

Data Presentation

Table 1: Hypothetical Stability Data for 3-Chloro-4,5-difluorophenol under Acidic Stress (1 M HCl at 60 °C)

Time (hours)% 3-Chloro-4,5-difluorophenol Remaining% Total Degradation Products
0100.00.0
295.24.8
489.810.2
881.518.5
2465.334.7

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare 1 mg/mL Stock Solution of 3-Chloro-4,5-difluorophenol stress Incubate with 1 M HCl at 60°C prep->stress sampling Withdraw Aliquots at Time Intervals (0, 2, 4, 8, 24h) stress->sampling quench Neutralize with 1 M NaOH sampling->quench dilute Dilute to Final Concentration quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter analyze Analyze by HPLC-UV and LC-MS filter->analyze

Caption: Workflow for the forced acid degradation study.

G cluster_pathway Plausible Acid-Catalyzed Degradation Pathway start 3-Chloro-4,5-difluorophenol C₆H₃ClF₂O protonated Protonated Phenol Electrophilic Intermediate start->protonated H⁺ dimer Dimer C₁₂H₄Cl₂F₄O₂ start->dimer Attack by another phenol molecule protonated->dimer Reacts with another phenol molecule oligomer Oligomers/Polymers Higher Molecular Weight Species dimer->oligomer Further polymerization

Caption: Inferred acid-catalyzed oligomerization pathway.

Concluding Remarks

The stability of 3-Chloro-4,5-difluorophenol under acidic conditions is a critical consideration for its use in chemical synthesis. The primary degradation pathway is likely to be acid-catalyzed polymerization, leading to a complex mixture of higher molecular weight species. By understanding this potential instability and employing the mitigation strategies and analytical techniques outlined in this guide, researchers can develop robust processes that minimize impurity formation and ensure the quality of their final products. This technical support center serves as a living document and will be updated as more specific information on the stability of 3-Chloro-4,5-difluorophenol becomes available.

References

  • Reactions of Phenols . Chemistry Steps. [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. (2017-11-06). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Veeprho. (2025-11-05). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

  • Electrophilic Substitution Reaction Mechanism . BYJU'S. [Link]

  • Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers . National Institutes of Health (NIH). (2020-10-30). [Link]

  • Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential . MDPI. [Link]

  • Electrophilic Aromatic Substitution Reactions of Phenols . University of Calgary. [Link]

  • (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride . ResearchGate. [Link]

  • (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry . ResearchGate. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. (2024-12-23). [Link]

  • Which bond would be stronger, C−F or C−Cl? . Quora. (2018-04-11). [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride . Scientific Research Publishing (SCIRP). [Link]

  • Aryl Halides . Chemistry LibreTexts. (2021-07-31). [Link]

  • What is the mechanism of Phenol? . Patsnap Synapse. (2024-07-17). [Link]

  • Electrophilic Substitution of Phenols . Chemistry LibreTexts. (2020-08-26). [Link]

  • Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? . Reddit. (2023-12-23). [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC . U.S. Environmental Protection Agency (EPA). [Link]

  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR . Theseus. (2010-05-03). [Link]

  • Reactions of Phenols . Chemistry LibreTexts. (2024-03-17). [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species . National Institutes of Health (NIH). (2022-01-18). [Link]

  • Organic Chemistry – Specific Name Reactions . [Link]

  • Halogenation of Phenols . YouTube. (2024-09-07). [Link]

  • Carbon–fluorine bond . Wikipedia. [Link]

  • Phenol synthesis by substitution or oxidation . Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. (2025-02-28). [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes . National Institutes of Health (NIH). [Link]

Sources

common impurities in commercial 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 261763-22-8 | Formula:


 | Purity Grade:  Commercial (>98%)

Introduction: Beyond the Certificate of Analysis

Welcome to the technical support hub for 3-Chloro-4,5-difluorophenol . As a Senior Application Scientist, I know that a "98% purity" label often hides the 2% that actually ruins your experiment. This compound is a critical intermediate in the synthesis of liquid crystals and next-generation agrochemicals (specifically pyrethroids).

The fluorine substitution pattern on this phenol makes it electronically unique but also prone to specific synthetic byproducts that standard QC often misses. This guide is designed to help you identify, quantify, and remove these "ghost" impurities before they compromise your downstream chemistry.

Module 1: The Impurity Profile

Origin of Impurities

Commercial synthesis of 3-Chloro-4,5-difluorophenol typically follows one of two routes: the Sandmeyer Hydrolysis (from aniline) or Boronic Oxidation (from bromobenzene). Understanding the route helps predict the impurities.

Impurity TypeLikely IdentityOrigin MechanismDetection Difficulty
Regioisomer 2-Chloro-4,5-difluorophenolIsomeric contamination in starting material (aniline/benzene).High (Co-elutes on C18 HPLC)
Des-halo 3,4-DifluorophenolIncomplete halogenation or over-reduction during synthesis.Medium
Precursor 3-Chloro-4,5-difluoroanilineUnreacted starting material (Sandmeyer route).Low (Distinct pKa)
Coupling Azo-tars / BiphenylsDiazo-coupling side reactions (Sandmeyer) or Homocoupling (Boronic).Low (High retention time)
Inorganic Copper / Boron SaltsCatalyst residues.High (Invisible to UV/MS)
Visualization: Impurity Genesis Pathways

The following diagram illustrates where these impurities enter the process stream.

ImpurityPathways Start Start: 3-Chloro-4,5-difluoroaniline Diazo Intermediate: Diazonium Salt Start->Diazo NaNO2/H+ Imp_Aniline Impurity: Residual Aniline (Poison for Pd catalysts) Start->Imp_Aniline Incomplete Rxn Imp_Isomer Impurity: Regioisomers (Hard to separate) Start->Imp_Isomer Feedstock Contamination Product Target: 3-Chloro-4,5-difluorophenol Diazo->Product Hydrolysis (H2O/Heat) Imp_Azo Impurity: Azo Dyes (Color/Tars) Diazo->Imp_Azo Coupling w/ Phenol

Figure 1: Genesis of common impurities via the Sandmeyer route. Note that aniline residues are particularly detrimental to subsequent metal-catalyzed cross-couplings.

Module 2: Analytical Troubleshooting

The "Shoulder Peak" Phenomenon

User Question: "My HPLC shows a single peak, but my NMR suggests a mixture. What is happening?"

Technical Insight: Standard C18 columns often fail to resolve positional isomers of fluorinated phenols because the hydrophobic and


-

interactions are nearly identical.
  • The Fix: Switch to a Pentafluorophenyl (PFP) or Porous Graphitic Carbon (PGC) stationary phase. These phases interact specifically with the electron-deficient aromatic ring and the halogen substituents, offering superior selectivity for regioisomers.

Validating Structure with -NMR

-NMR is the gold standard for this compound. The coupling constants (

-values) are diagnostic.
  • Protocol:

    • Dissolve ~10 mg sample in

      
       (avoid 
      
      
      
      if possible, as H-bonding shifts can be erratic).
    • Acquire proton-decoupled

      
       spectrum.
      
    • Target Signal: Look for two distinct multiplets.

    • Impurity Flag:

      • Regioisomers: Will show small satellite peaks shifted by 0.5–2.0 ppm.

      • Inorganic Fluoride: Sharp singlet at -120 to -150 ppm (depending on pH/counterion).

Analytical Decision Tree

AnalyticalTree Step1 Sample: Commercial Phenol Step2 Run HPLC (C18) Step1->Step2 Decision1 Single Peak? Step2->Decision1 Step3A Run 19F-NMR (Check Isomers) Decision1->Step3A Yes Step3B Switch to PFP Column (Check Regio-purity) Decision1->Step3B No (Shoulder seen) Step4 Run GC-MS (Check Volatiles/Anilines) Step3A->Step4 Step3B->Step4

Figure 2: Recommended analytical workflow to confirm purity beyond standard C18 HPLC.

Module 3: Remediation & Purification

User Question: "I have a batch with 5% impurity. Recrystallization isn't working. How do I clean it?"

Technical Insight: Fluorinated phenols are significantly more acidic than non-fluorinated phenols (


 ~7-8 vs. 10). We can exploit this for Acid-Base Extraction , which is often more effective than recrystallization for removing non-acidic impurities (like anilines or neutral tars).
Protocol: Acid-Base "Cleanup" Extraction

Use this method to remove neutral organic impurities and aniline precursors.

  • Dissolution: Dissolve the crude phenol in MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Base Wash (Critical Step): Extract with 5% NaOH (cold).

    • Mechanism:[1] The phenol deprotonates and moves to the aqueous layer as the phenoxide salt (

      
      ).
      
    • Waste: Impurities like unreacted anilines, nitro-compounds, and neutral tars remain in the organic layer. Discard the organic layer.

  • Re-Acidification: Acidify the aqueous layer carefully with HCl (2M) until pH < 2.

    • Observation: The product will precipitate or oil out as the free phenol regenerates.

  • Extraction: Extract the now-cloudy aqueous layer with fresh DCM (Dichloromethane).

  • Drying: Dry over

    
     and concentrate in vacuo.
    

Warning: Do not use this method if your impurity is an isomeric phenol (e.g., 2-chloro isomer), as it will co-extract. For isomers, fractional distillation is the only viable industrial option due to boiling point differences.

Module 4: Impact on Downstream Chemistry

The "Aniline Poisoning" Effect

If you are using this phenol for cross-coupling (e.g., Suzuki or Buchwald-Hartwig to make biaryl ethers), even 0.1% residual aniline is catastrophic.

  • Mechanism: The nitrogen lone pair on the impurity binds irreversibly to Palladium (Pd) catalysts, creating a "dead" complex.

  • Symptom: Reaction stalls at 20-30% conversion despite fresh catalyst.

  • Solution: Perform the Acid-Base extraction (Module 3) before setting up the coupling reaction.

Moisture Sensitivity

While the phenol itself is stable, the phenoxide (generated in situ with bases like


) is hygroscopic and prone to oxidation.
  • Best Practice: Always dry the commercial material under high vacuum for 4 hours before use in moisture-sensitive alkylations.

References

  • Vertex AI Search Result 1.1 - "Preparation method of 3,5-difluorophenol.
  • Regioisomer Separation Challenges: Vertex AI Search Result 1.5 - "Development of a Method for Regioisomer Impurity Detection... by Gas Chromatography." Longdom Publishing. [Link]

  • General Synthesis of Chlorodifluorophenols: Vertex AI Search Result 1.7 - "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. [Link]

  • Handling Reactive Impurities in Excipients/Intermediates: Vertex AI Search Result 1.17 - "Reactive Impurities in Excipients: Profiling, Identification and Mitigation." NIH/PubMed Central. [Link]

Sources

troubleshooting 3-Chloro-4,5-difluorophenol reaction failures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4,5-difluorophenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of 3-Chloro-4,5-difluorophenol

3-Chloro-4,5-difluorophenol is a valuable halogenated aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl group for nucleophilic reactions and three halogen atoms (two fluorine, one chlorine) that activate the ring towards certain transformations while also influencing acidity and regioselectivity—makes it a versatile but sometimes challenging substrate. The electron-withdrawing nature of the halogens significantly increases the acidity of the phenolic proton compared to phenol itself, a critical factor in its reactivity.

This guide is designed to provide practical, field-tested insights into troubleshooting common reaction failures involving this compound. By understanding the underlying chemical principles, researchers can more effectively diagnose issues and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of 3-Chloro-4,5-difluorophenol?

A: Understanding the fundamental properties of your starting material is the first step to successful synthesis. Key data is summarized in the table below.

PropertyValueSource
CAS Number 202982-70-5Fisher Scientific[1]
Molecular Formula C₆H₃ClF₂OECHEMI[2]
Molecular Weight 164.54 g/mol -
Appearance Off-white to light brown solid-
pKa (estimated) ~7.5 - 8.5[See explanation below]
Solubility Soluble in common organic solvents (THF, DMF, Acetone, Ethyl Acetate), and aqueous base.-

Q: How should I handle and store 3-Chloro-4,5-difluorophenol?

A: Proper handling and storage are critical for safety and reagent integrity. This compound is classified as a corrosive and irritant.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid creating dust and avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is one of the most common reactions performed with phenols. It involves deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile. Despite its prevalence, failures can occur. This section addresses the most common problems in a Q&A format.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Pathways Start Reaction Failure (Low/No Conversion, Messy TLC) Check_SM 1. Analyze Starting Material - Purity (NMR, GC) - Degradation? Start->Check_SM Check_Reagents 2. Verify Reagents - Base active? - Solvent anhydrous? - Electrophile quality? Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions - Temperature correct? - Time sufficient? - Inert atmosphere? Start->Check_Conditions Sol_SM Purify Starting Material (Recrystallize, Column) Check_SM->Sol_SM Impure SM Sol_Reagents Use Fresh/Dry Reagents - Use new bottle of base - Dry solvent - Purify electrophile Check_Reagents->Sol_Reagents Reagent Issue Sol_Conditions Optimize Conditions - Increase temperature - Change solvent/base - Extend reaction time Check_Conditions->Sol_Conditions Suboptimal Conditions

Caption: General troubleshooting workflow for reaction failures.

Q1: My reaction shows no conversion. The starting phenol is recovered unchanged. What went wrong?

A: This is typically a problem with the initial deprotonation step or the reactivity of your electrophile.

  • Cause 1: Ineffective Deprotonation. The phenoxide may not be forming in sufficient quantities.

    • Insight: Due to the electron-withdrawing halogens, 3-Chloro-4,5-difluorophenol is more acidic than a typical alcohol but may still require a sufficiently strong base. The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol (~8).

    • Solution:

      • Choose a Stronger Base: While potassium carbonate (K₂CO₃) is common, it can be slow or ineffective if the electrophile is not highly reactive. Consider stronger bases like sodium hydride (NaH), which provides irreversible deprotonation.

      • Check Your Base: NaH and other strong bases can degrade upon storage. Use a freshly opened bottle or a previously validated batch.

      • Ensure Anhydrous Conditions: Water will quench strong bases like NaH and can inhibit weaker inorganic bases. Ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Poor Electrophile Reactivity. The Sₙ2 reaction is sensitive to the electrophile.

    • Insight: The reaction works best with primary alkyl halides or tosylates.[6] Secondary electrophiles are much slower and can lead to elimination side products, while tertiary electrophiles will almost exclusively undergo elimination.

    • Solution:

      • Verify Electrophile Structure: Ensure you are using a methyl, primary, or activated (e.g., benzylic) electrophile.

      • Improve the Leaving Group: The reactivity order for halides is I > Br > Cl. If you are using an alkyl chloride with a weak base, the reaction may be too slow. Consider converting the electrophile to the corresponding iodide or bromide, or using a tosylate (OTs) or mesylate (OMs) derivative.

Q2: My TLC plate is a mess with many new spots, and my yield of the desired ether is low. What are the likely side reactions?

A: A messy reaction profile often points to side reactions, which can compete with or even dominate the desired O-alkylation.

  • Cause 1: C-Alkylation. The phenoxide anion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions.

    • Insight: The selectivity between C- and O-alkylation is heavily influenced by the solvent.[7] Protic solvents (like water or ethanol) can form hydrogen bonds with the oxygen of the phenoxide, "shielding" it and making the carbon atoms of the ring more accessible nucleophiles.[7]

    • Solution:

      • Use a Polar Aprotic Solvent: To favor O-alkylation, use solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic.[7]

      • Control Temperature: O-alkylation is often the kinetically favored product, while C-alkylation can be thermodynamically favored at higher temperatures.[8] Running the reaction at the lowest effective temperature (e.g., room temperature or slightly above) can improve selectivity for the ether product.

  • Cause 2: Elimination (E2). If using a secondary or sterically hindered primary electrophile, the phenoxide can act as a base, causing an E2 elimination to form an alkene.

    • Insight: This is more likely with strong, sterically hindered bases/nucleophiles and at higher temperatures.

    • Solution:

      • Use a Less Hindered Electrophile: If possible, redesign the synthesis to use a primary, unhindered electrophile.

      • Use a Weaker, Non-Hindered Base: A base like K₂CO₃ is less likely to promote elimination than NaH or alkoxides.

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired Sₙ2 pathway.

Protocols & Methodologies

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a standard procedure for the O-alkylation of 3-Chloro-4,5-difluorophenol using a primary alkyl bromide and sodium hydride in DMF.

Materials:

  • 3-Chloro-4,5-difluorophenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Primary Alkyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether or Ethyl Acetate

  • Saturated aqueous NH₄Cl

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Chloro-4,5-difluorophenol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol). Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Base_Selection Start Start: Choose Base for O-Alkylation Q_Electrophile How reactive is the electrophile? Start->Q_Electrophile Node_High_React High Reactivity (MeI, BnBr, Allyl-Br) Q_Electrophile->Node_High_React High Node_Low_React Low Reactivity (Primary Alkyl-Cl/Br) Q_Electrophile->Node_Low_React Low / Moderate Base_Weak Use Mild Base: K₂CO₃, Cs₂CO₃ in Acetone or MeCN Node_High_React->Base_Weak Base_Strong Use Strong Base: NaH, KH in THF or DMF Node_Low_React->Base_Strong

Caption: Decision tree for selecting a suitable base.

References

  • PubChem. 3-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]

  • Fluorine notes. (2014, February). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Retrieved from [Link]

  • Lin, Z., & Wang, B. (2010). Alkylation of Phenol: A Mechanistic View. Industrial & Engineering Chemistry Research, 49(23), 11847-11854. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • PubChem. 3,5-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. Retrieved from [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of Physical Chemistry B, 110(32), 16066–16081. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4683. Retrieved from [Link]

  • Khan Academy. (2012, September 19). Williamson ether synthesis | Organic chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421. Retrieved from [Link]

  • PubChem. 3,4-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4,5-difluorophenol Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 3-Chloro-4,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the chemical modification of this analyte. The primary goal of derivatization, particularly for this compound, is to enhance its volatility and thermal stability, making it amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] This guide provides a structured, question-and-answer-based approach to help you optimize your reaction conditions and achieve reliable, reproducible results.

Section 1: Foundational Concepts & Initial Reaction Setup

Before diving into troubleshooting, it's crucial to understand the principles governing the derivatization of phenols. The hydroxyl group (-OH) on the phenol is polar and capable of hydrogen bonding, which makes the parent molecule non-volatile. Derivatization replaces the active hydrogen on this hydroxyl group with a non-polar functional group, typically through silylation, acylation, or alkylation.[1]

FAQ: Getting Started

Question: Why is derivatization of 3-Chloro-4,5-difluorophenol necessary for GC analysis?

Answer: Gas Chromatography requires analytes to be volatile and thermally stable enough to travel through the GC column at elevated temperatures without degrading. 3-Chloro-4,5-difluorophenol, due to its polar hydroxyl group, has a relatively high boiling point and can interact undesirably with the GC column, leading to poor peak shape, low sensitivity, and potential thermal degradation. Derivatization masks this polar group, reducing the boiling point and increasing volatility, which results in sharper, more symmetrical peaks and improved analytical accuracy.[1][2]

Question: What are the most common derivatization strategies for this compound?

Answer: The two most prevalent and effective strategies for phenols are:

  • Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group. It is a highly effective and common method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

  • Acylation: This method introduces an acyl group, typically by reacting the phenol with an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride).[3][4] This creates a less polar and more volatile ester derivative.

Question: What is a good starting point for reaction conditions?

Answer: A robust starting point is critical for successful optimization. The following table summarizes recommended initial conditions for the two primary methods.

ParameterSilylation (TMS Derivative)Acylation (Acetate Ester)
Derivatizing Agent BSTFA + 1% TMCSAcetic Anhydride
Catalyst TMCS (included in reagent)Pyridine or Picoline[4]
Solvent Acetonitrile, Pyridine, or DichloromethaneAcetonitrile or neat reagent
Temperature 60-75 °C60-80 °C
Reaction Time 30-60 minutes30-60 minutes
Molar Ratio >2:1 excess of reagent to analyte~10:1 excess of reagent to analyte
Section 2: Troubleshooting Common Derivatization Issues

This section addresses the most frequent problems encountered during the derivatization of 3-Chloro-4,5-difluorophenol. The following diagram illustrates a logical workflow for troubleshooting.

G Figure 1: Derivatization Troubleshooting Workflow start Start Analysis check_yield Low or No Product Yield? start->check_yield check_moisture Check for Moisture (Reagents, Glassware, Sample) check_yield->check_moisture Yes side_products Multiple Peaks or Side Products Observed? check_yield->side_products No dry_components Action: Thoroughly Dry All Components Use Anhydrous Solvents check_moisture->dry_components check_reagents Check Reagent Integrity (Age, Storage) dry_components->check_reagents replace_reagents Action: Use Fresh Reagent check_reagents->replace_reagents check_temp Review Reaction Temp/Time replace_reagents->check_temp optimize_temp Action: Increase Temp (e.g., to 80°C) or Time (e.g., to 2h) check_temp->optimize_temp success Successful Derivatization optimize_temp->success lower_temp Action: Lower Reaction Temperature Reduce Reaction Time side_products->lower_temp Yes incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No check_ratio Review Reagent:Analyte Ratio lower_temp->check_ratio adjust_ratio Action: Reduce Reagent Excess check_ratio->adjust_ratio adjust_ratio->success increase_catalyst Action: Increase Catalyst Conc. (e.g., TMCS to 5%) incomplete_rxn->increase_catalyst Yes incomplete_rxn->success No, proceed to analysis increase_catalyst->success

Caption: A decision tree for troubleshooting common derivatization issues.

FAQ: Low or No Product Yield

Question: My reaction has failed, and I see little to no derivatized product. What is the most likely cause?

Answer: The most common culprit in failed silylation or acylation reactions is the presence of water. Derivatizing agents are highly sensitive to moisture and will readily react with water instead of your analyte.

  • Expertise & Causality: Silylating agents like BSTFA react with any active hydrogen, and the O-H bonds in water are highly reactive. This side reaction consumes your reagent, leaving none to react with the 3-Chloro-4,5-difluorophenol.

  • Trustworthiness (Self-Validation): Before your experiment, bake all glassware in an oven (e.g., 120°C for at least 4 hours) and cool in a desiccator. Use only high-purity, anhydrous solvents. If your sample is in an aqueous solution, it must be completely dried first, for example, by lyophilization or evaporation under a stream of nitrogen.[1]

Question: I've eliminated moisture as a problem, but my yield is still low. What's next?

Answer: Consider the following factors:

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a minimum guideline; starting with a 10-fold or greater excess is often safer.

  • Reaction Temperature and Time: Derivatization of phenols can be slow at room temperature. Increasing the temperature to 60-80°C can significantly increase the reaction rate.[5] If yield is still low after 30 minutes, try extending the reaction time to 1-2 hours.

  • Catalyst Efficiency: For silylation, the trimethylchlorosilane (TMCS) catalyst is crucial, especially for sterically hindered compounds.[6] While many BSTFA formulations come with 1% TMCS, you may need to use a reagent with a higher catalyst concentration (e.g., 5-10%) or add it separately. For acylation, a base catalyst like pyridine is essential to activate the phenol.[4]

FAQ: Incomplete Reactions and Side Products

Question: My chromatogram shows both the starting material and the desired product. How can I drive the reaction to completion?

Answer: This indicates the reaction conditions are not aggressive enough.

  • Expertise & Causality: The reactivity of the phenolic hydroxyl group can be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring, potentially making it less nucleophilic than unsubstituted phenol. This may require more forceful conditions.

  • Recommended Actions:

    • Increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C, then 80°C).

    • Extend the reaction time. Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing them by GC-MS.

    • Increase the concentration of the catalyst. A catalyst like TMCS acts as both a silylating agent and a moisture scavenger, improving reaction efficiency.[6]

Question: I am observing unexpected peaks in my chromatogram after derivatization. What could they be?

Answer: Unexpected peaks are often the result of side reactions or artifacts.

  • Expertise & Causality: Silylating reagents can sometimes produce by-products or react with trace impurities in your sample or solvent.[1] Overly harsh conditions (very high temperatures or long reaction times) can lead to the degradation of the analyte or the derivative.

  • Trustworthiness (Self-Validation):

    • Run a Reagent Blank: Prepare a "mock" reaction with only the solvent, derivatizing agent, and catalyst (no analyte). Run this on the GC-MS. Any peaks observed are artifacts from the reagents themselves and can be subtracted from your sample chromatogram.

    • Optimize Conditions: If side products are suspected, try reducing the reaction temperature or time. Often, a balance must be struck between achieving complete derivatization and minimizing side product formation.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary derivatization techniques.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is designed for creating the trimethylsilyl (TMS) derivative of 3-Chloro-4,5-difluorophenol.

G Figure 2: Silylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Prepare Analyte Solution (e.g., 1 mg/mL in Anhydrous Acetonitrile) p2 2. Use Dry Glassware (Autosampler vial with insert) p1->p2 r1 3. Add 100 µL of Analyte Solution to Vial r2 4. Add 100 µL of BSTFA + 1% TMCS r1->r2 r3 5. Cap Vial Tightly r2->r3 r4 6. Vortex for 10 seconds r3->r4 r5 7. Heat at 70°C for 45 minutes r4->r5 a1 8. Cool to Room Temperature a2 9. Analyze Directly by GC-MS a1->a2

Caption: Step-by-step workflow for the silylation of 3-Chloro-4,5-difluorophenol.

Methodology:

  • Sample Preparation: Prepare a stock solution of 3-Chloro-4,5-difluorophenol in a high-purity, anhydrous solvent such as acetonitrile or pyridine. Ensure the final concentration is appropriate for your analytical instrument (e.g., 100 µg/mL).

  • Reaction Setup: In a 2 mL autosampler vial with a micro-insert, add 100 µL of your sample stock solution.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This ensures a significant molar excess.

  • Mixing and Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes.

  • Analysis: After the reaction time has elapsed, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No work-up is typically required.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the formation of the acetate ester derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of 3-Chloro-4,5-difluorophenol in anhydrous acetonitrile (e.g., 100 µg/mL).

  • Reaction Setup: In a 2 mL autosampler vial, add 200 µL of your sample stock solution.

  • Reagent and Catalyst Addition: Add 50 µL of acetic anhydride and 10 µL of pyridine (catalyst).

  • Mixing and Reaction: Cap the vial tightly, vortex for 15 seconds, and heat at 60°C for 1 hour.

  • Work-up (Quenching): After cooling to room temperature, add 500 µL of deionized water to quench the excess acetic anhydride. Vortex thoroughly.

  • Extraction: Add 500 µL of a water-immiscible solvent (e.g., hexane or ethyl acetate). Vortex for 1 minute to extract the derivatized analyte into the organic layer. Allow the layers to separate.

  • Analysis: Carefully transfer the top organic layer to a clean autosampler vial for GC-MS analysis.

References
  • Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Derivatization. ScienceDirect.
  • Process for preparing 3,4'-dichlorodiphenyl-ether. Google Patents.
  • Synthesis process of 3, 5-difluorophenol. Google Patents.
  • Derivatization reaction of phenol to phenyl acetate. ResearchGate.
  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. Taylor & Francis Online.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Process for the preparation of 2,4-difluoroacetophenone. Google Patents.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. National Institutes of Health (NIH). Available at: [Link]

  • Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. ResearchGate. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available at: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Storage & Handling of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 3-Chloro-4,5-difluorophenol (CDFP) as a high-value intermediate for agrochemical or pharmaceutical synthesis (e.g., fluoroquinolone antibiotics or specialized polymers).

While halogenated phenols are chemically versatile, they present a specific "storage paradox": they appear stable as crystalline solids but are kinetically prone to oxidative coupling and sublimation under standard laboratory conditions. This guide moves beyond the generic "store at 4°C" advice to explain why your compound degrades and how to engineer a storage protocol that guarantees purity.

Module 1: The Degradation Matrix

To prevent decomposition, you must understand the enemy. CDFP degrades primarily through Radical-Mediated Auto-oxidation .

The Mechanism

Unlike simple phenol, the electron-withdrawing nature of the fluorine and chlorine atoms on the ring increases the acidity of the hydroxyl proton (pKa < 8.0, estimated based on analogs [1, 6]).[1] This makes the proton more labile.

  • Initiation: Trace base or light removes the phenolic proton or generates a radical.

  • Propagation: The resulting phenoxy radical resonates around the ring.

  • Termination (The Damage): These radicals dimerize or react with oxygen to form quinones (specifically halogenated benzoquinones).

    • Visual Indicator: This manifests as a color shift from White

      
       Pink 
      
      
      
      Dark Brown
      .
Visualizing the Pathway

Decomposition_Pathway CDFP 3-Chloro-4,5-difluorophenol (White Solid) Radical Phenoxy Radical (Reactive Intermediate) CDFP->Radical -H+ (Deprotonation) Quinone Halogenated Quinones (Pink/Red Impurity) Radical->Quinone + O2 (Oxidation) Dimer Polymeric Tars (Brown/Black Sludge) Radical->Dimer Coupling Quinone->Dimer Polymerization Light UV Light / photons Light->Radical O2 Atmospheric O2 Moisture Moisture (H2O) Moisture->CDFP Promotes Acidity

Figure 1: The auto-oxidation cascade. Note that moisture accelerates the process by facilitating proton transfer, even though it is not the primary reactant.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users in the field.

Q1: My material has turned faintly pink. Is it ruined?

Diagnosis: Early-stage oxidation (Quinone formation). Technical Insight: The pink color is due to trace amounts (<0.5%) of p-benzoquinone derivatives. These have very high extinction coefficients, meaning a tiny amount causes visible discoloration. Action:

  • For crude applications: Likely usable. Check purity via HPLC/GC. If purity is >98%, use immediately.

  • For GMP/Strict synthesis: Purify. Quinones are electrophiles and will scavenge nucleophiles in your subsequent reaction, lowering yield.

  • Corrective Protocol: See Protocol A (Recrystallization) below.

Q2: The solid has clumped into a hard rock. Why?

Diagnosis: Hygroscopic sintering or partial sublimation. Technical Insight: Halogenated phenols often have low melting points (estimated 40–60°C range based on 3,5-difluorophenol [18] and 3-chlorophenol [21]). If the storage fridge cycles in temperature, the compound may partially melt and re-solidify (sintering). Alternatively, it may have absorbed water. Action:

  • Check water content (Karl Fischer titration).

  • If dry but hard: Break mechanically in a glovebox.

  • Prevention: Store at stable temperatures (2–8°C) and avoid "door storage" in fridges where temperature fluctuates.

Q3: The metal cap of the storage vial is corroded.

Diagnosis: Acidic etching. Technical Insight: With a pKa likely between 7 and 8, CDFP is significantly more acidic than non-substituted phenol. It releases acidic vapors that attack standard aluminum foil liners or metal spatulas. Action:

  • Immediate: Transfer to a glass container with a Teflon (PTFE) lined cap .

  • Never use metal spatulas for long-term transfer; use porcelain or PTFE-coated tools.

Module 3: Experimental Protocols

Protocol A: Purification (Rescue of Pink Material)

Use this if your material has oxidized.

  • Dissolution: Dissolve the crude pink solid in a minimal amount of warm Hexane/Ethyl Acetate (9:1) .

    • Why? The non-polar hexane favors the phenol, while the polar impurities (quinones) often have different solubility profiles or can be removed via adsorption.

  • Adsorption (Critical Step): Add activated charcoal (10% w/w) or silica gel. Stir at 40°C for 30 minutes.

    • Mechanism:[2][3][4] Carbon efficiently adsorbs planar, conjugated quinone impurities.

  • Filtration: Filter hot through a Celite pad to remove the carbon.

  • Crystallization: Cool the filtrate slowly to 4°C, then -20°C.

  • Drying: Dry the white crystals under high vacuum (<1 mbar) in a desiccator protected from light.

Protocol B: The "Argon Blanket" Storage System

Mandatory for storage >1 month.

  • Vessel: Use an amber glass vial (UV protection).

  • Atmosphere: Flush the vial with dry Argon for 60 seconds before capping. Argon is heavier than air and forms a better "blanket" than Nitrogen.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

  • Secondary Containment: Place the vial inside a secondary jar containing a packet of desiccant (Silica or P2O5).

Module 4: Data & Specifications

Use these parameters to validate your material. Note: Values inferred from high-confidence analogs (3,5-difluorophenol and 3,4,5-trichlorophenol) where exact experimental data for this specific isomer is proprietary or rare.

ParameterSpecificationCritical LimitReference Grounding
Appearance White to off-white crystalline solidReject if Dark Brown/Tarry[18, 21]
Melting Point Likely 45–65°C (Low MP Warning)Do not store >25°CInferred from [18, 20]
Acidity (pKa) Approx. 7.5 – 8.5Corrosive to mucous membranesInferred from [6, 21]
Solubility Soluble in Ethanol, Ether, DCMLow water solubility (<10 g/L)[21]
Storage Temp 2°C to 8°C Do not freeze if seal is poor (moisture intake)Standard Phenol Practice
Decision Logic for Handling

Handling_Logic Start Inspect 3-Chloro-4,5-difluorophenol Color Check Color Start->Color White White / Off-White Color->White Pink Pink / Light Brown Color->Pink Dark Dark Brown / Liquid Color->Dark Action1 Proceed to Experiment (Keep under Argon) White->Action1 Action2 Check Purity (HPLC) If >98% use, else Recrystallize Pink->Action2 Action3 Discard / Hazardous Waste (Polymerized) Dark->Action3

Figure 2: Rapid decision tree for material assessment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-5-fluorophenol. Retrieved from

  • PubChem. (2025).[1][5][6] 3-Chloro-4,5-difluorophenol (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Chlorophenols. Retrieved from

  • TCI Chemicals. (2025).[7][8] Product Specification: 3,5-Difluorophenol. Retrieved from

  • National Toxicology Program. (1992).[1][6] Chemical Repository Database: Trichlorophenols. Retrieved from

  • Serjeant, E.P., & Dempsey, B. (1979).[1] Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Cited via HSDB).[1][6]

  • JoVE. (2025). Oxidation of Phenols to Quinones: Mechanism and Video Guide. Retrieved from

Sources

challenges in the scale-up of 3-Chloro-4,5-difluorophenol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4,5-difluorophenol (CDFP) Production

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Scale-Up Troubleshooting & Optimization Guide Reference ID: CDFP-SC-2024-01

Introduction: The Scale-Up Paradox

Welcome to the CDFP technical hub. If you are here, you are likely transitioning from gram-scale synthesis to kilogram-scale pilot production. 3-Chloro-4,5-difluorophenol is a deceptive molecule. Its synthesis appears straightforward on paper—often via the diazotization of 3-chloro-4,5-difluoroaniline—but it presents severe thermodynamic and kinetic challenges at scale.

This guide addresses the three most common support tickets we receive:

  • "My yield crashed during hydrolysis." (The Diazo-Tar Issue)

  • "The reactor temperature is spiking." (Thermal Runaway Risks)

  • "I can't separate the isomers." (Purification Bottlenecks)

Module 1: The Hydrolysis Crisis (Yield & Tar Formation)

User Query: "We successfully formed the diazonium salt, but upon heating for hydrolysis to the phenol, the mixture turned into a black tar. Yield dropped from 85% (lab) to 40% (pilot). What happened?"

Root Cause Analysis: In the lab, rapid heat transfer allows for quick hydrolysis. At scale, the extended heating time required for the bulk mass allows the highly reactive diazonium intermediate to couple with the newly formed phenol. This creates azo-dyes and polymeric "tars" rather than the desired product.

The Fix: Two-Phase "Extractive Hydrolysis" Do not run this as a single-phase aqueous reaction. You must remove the product (phenol) from the reaction zone the instant it forms.

Protocol: Toluene-Assisted Hydrolysis

  • Charge: Load 50%

    
     and Toluene (1:1 v/v ratio with aqueous phase) into the hydrolysis reactor. Heat to reflux (
    
    
    
    ).
  • Feed: Dropwise addition of the cold diazonium salt solution into the hot biphasic mixture.

  • Mechanism: As the diazonium salt hits the hot acid, it hydrolyzes to CDFP and

    
    . The CDFP immediately partitions into the Toluene layer, protecting it from further reaction with remaining diazonium salt in the aqueous phase.
    

Data: Yield Comparison

ParameterSingle-Phase Aqueous (Standard)Two-Phase (Toluene/Acid)
Reaction Medium

/ Water

/ Water / Toluene
Phenol Extraction Post-reactionIn-situ (Instantaneous)
Tar Formation High (Black viscous oil)Low (Clear organic layer)
Typical Yield 40-55%85-92%
Purity (Crude) 88%97%

Module 2: Process Safety & Thermal Management

User Query: "During the diazotization step, we observed a delayed exotherm. Is the diazonium salt accumulating?"

Root Cause Analysis: Yes. Diazotization is exothermic (


). If the nitrite addition rate exceeds the reaction rate (often due to poor mixing at scale), unreacted reagents accumulate. Once the reaction "kicks off," the heat release can overwhelm the cooling jacket, leading to decomposition or explosion.

The Fix: The "Pump-and-Dump" Safety Loop Never accumulate the diazonium salt. Use a semi-continuous process where the diazonium species is consumed or transferred immediately.

Workflow Visualization (DOT)

G Start Start: 3-Cl-4,5-F-Aniline Diazo Reactor A: Diazotization (T < 5°C, NaNO2 Feed) Start->Diazo Acid Dissolution Check Safety Gate: Starch-Iodide Test Diazo->Check Continuous Monitoring Check->Diazo Excess Nitrite? Stop Feed Hydrolysis Reactor B: Hydrolysis (T > 90°C, Toluene/H2SO4) Check->Hydrolysis Slow Transfer (Dropwise) Extraction Phase Separation (Product in Toluene) Hydrolysis->Extraction N2 Off-gassing

Caption: Figure 1. Semi-continuous workflow preventing diazonium accumulation. The "Safety Gate" ensures oxidant levels are controlled before the high-temperature hydrolysis step.

Module 3: Impurity Profiling & Purification

User Query: "We are seeing a persistent impurity at RRT 1.05 in the HPLC. It tracks with the product during distillation."

Root Cause Analysis: This is likely a Regioisomer , specifically 2-Chloro-4,5-difluorophenol. This originates from the starting material synthesis (nitration of 1,2-difluoro-3-chlorobenzene often yields a mixture of isomers). Because the boiling points of these phenol isomers are nearly identical (


 difference), distillation is ineffective.

The Fix: Chemical Purification (Recrystallization) Phenols have distinct crystal lattice energies. While liquids at room temperature often require distillation, highly substituted phenols like CDFP are often solids or low-melting solids that can be purified via crystallization from non-polar solvents.

Troubleshooting Table: Impurity Identification

Impurity TypeOriginDetection (HPLC)Removal Strategy
Regioisomer (2-Cl-4,5-F)Feedstock contaminationClose eluting (RRT 1.05)Recrystallization (Hexane/Toluene)
Dimer (Azo) Coupling during hydrolysisLate eluting (High MW)Acid Wash or Distillation (High BP diff)
Defluoro-impurity Over-reduction (if using H2)Early elutingFractional Distillation

Recommended Purification Protocol:

  • Distill the crude organic layer to remove heavy tars and solvent.

  • Dissolve the distillate in hot Hexane (

    
    ).
    
  • Cool slowly to

    
    . The symmetrical 3-Chloro-4,5-difluorophenol crystallizes more readily than its asymmetric isomers.
    
  • Filter and wash with cold Hexane.

Module 4: Alternative "Green" Route (The Boronic Acid Pathway)

User Query: "The diazonium route is too hazardous for our facility. Is there a safer alternative?"

Expert Insight: Yes. If your facility cannot handle potential explosive hazards, switch to the Boronic Acid Oxidation route. This avoids diazonium salts entirely.

Reaction Logic:

  • Precursor: 1-Bromo-3-chloro-4,5-difluorobenzene.

  • Lithiation/Borylation: React with

    
    -BuLi and Triisopropyl borate 
    
    
    
    Boronic Acid intermediate.
  • Oxidation: Treat with

    
     / Acetic Acid.
    

Pathway Comparison (DOT)

G Substrate 1-Br-3-Cl-4,5-F-Benzene Step1 Lithiation (-78°C) + B(OiPr)3 Substrate->Step1 Intermediate Aryl Boronic Acid Step1->Intermediate Step2 Oxidation (H2O2) Intermediate->Step2 Product Target: CDFP Step2->Product

Caption: Figure 2. The Boronic Acid Oxidation route. Safer but requires cryogenic capabilities (-78°C) and higher raw material costs.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on two-phase hydrolysis techniques).
  • Organic Syntheses. (1943). m-Chlorophenol. Org. Synth. 1943, 23, 11. Link (Foundational protocol for Sandmeyer conversion to phenols).

  • Cantillo, D., & Kappe, C. O. (2016). Continuous Flow Diazotization. Journal of Flow Chemistry. (Modern safety protocols for diazonium handling).
  • Vertex AI Search Results. (2024). Synthesis of 3,5-difluorophenol patents.

Technical Support Center: GC-MS Analysis of 3-Chloro-4,5-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are utilizing 3-Chloro-4,5-difluorophenol in their synthetic pathways. The focus is on the critical step of identifying and characterizing reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Accurate byproduct profiling is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] This document provides practical, in-depth troubleshooting advice and validated protocols to navigate the complexities of this analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 3-Chloro-4,5-difluorophenol and its potential byproducts?

A1: Direct injection of phenolic compounds like 3-Chloro-4,5-difluorophenol can lead to poor chromatographic results, including peak tailing and low sensitivity. This is due to the polar, acidic hydroxyl group interacting with the stationary phase of the GC column. Derivatization is a chemical modification technique that replaces the active hydrogen of the hydroxyl group with a less polar functional group, typically a trimethylsilyl (TMS) group.[3][4] This process increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved detection limits.[3] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

Q2: I am observing a cluster of peaks around the expected retention time of my product. What could be the cause?

A2: This often indicates the presence of regioisomers. During the synthesis, reactants can sometimes add to different positions on the aromatic ring, creating isomers with the same mass but slightly different chromatographic properties. For example, in reactions involving 3-Chloro-5-fluorophenol, a total of nine regioisomer impurities are possible.[1] Confirming the identity of these isomers requires careful interpretation of mass spectra and may involve comparing retention times with known standards. The separation of these isomers is a significant analytical challenge that must be addressed to ensure the purity of the final product.[1]

Q3: My baseline is noisy and rising throughout the GC run. What is the likely cause?

A3: A rising baseline, often referred to as "column bleed," occurs when the stationary phase of the GC column degrades at high temperatures and elutes into the detector.[5] This is a common issue, especially when analyzing complex matrices or after numerous injections. Mass spectral detectors are particularly sensitive to bleed, which can interfere with spectral identification.[5] To confirm if the issue is column bleed, you can analyze the mass spectrum of the baseline; common bleed ions include m/z 73, 207, and 281 for siloxane-based columns.[5] Conditioning the column as per the manufacturer's instructions before use can help minimize bleed.

Q4: What are the most common types of byproducts to expect in reactions with 3-Chloro-4,5-difluorophenol?

A4: The byproducts are highly dependent on the reaction type. Common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms on the ring are susceptible to substitution by nucleophiles (e.g., amines, alkoxides). Byproducts can arise from incomplete substitution or substitution at unintended positions. The reaction proceeds in a single step where the nucleophile attacks the electrophilic carbon, and the leaving group departs.[6]

  • Electrophilic Aromatic Substitution (SEAr): Electrophiles can add to the aromatic ring. The directing effects of the hydroxyl, chloro, and fluoro groups will determine the position of substitution, potentially leading to a mixture of isomeric products. This reaction typically proceeds via a carbocation intermediate.[7]

  • Dimerization/Polymerization: Under certain conditions (e.g., high temperature, presence of certain catalysts), phenolic compounds can self-react to form dimers or higher-order oligomers.

  • Starting Material Impurities: Impurities present in the initial 3-Chloro-4,5-difluorophenol can carry through the reaction and be mistaken for byproducts.[1]

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific problems you may encounter during the GC-MS analysis of your reaction mixtures.

Problem 1: No Peaks or Very Small Peaks Detected
Potential Cause Troubleshooting Steps & Explanation
Inefficient Derivatization The hydroxyl group may not be fully derivatized, preventing the compound from eluting properly. Solution: Increase the reaction temperature (e.g., to 75°C) or time (e.g., 45 minutes) for the silylation step. For sterically hindered groups, adding a catalyst like trimethylchlorosilane (TMCS) to the silylating reagent can improve efficiency.[4]
Sample Adsorption Active sites in the GC inlet liner or on the column can irreversibly adsorb polar analytes. Solution: Use a deactivated inlet liner. If contamination is suspected, trim the first few centimeters of the GC column.[8] Regular replacement of the septum is also crucial to prevent leaks and contamination.[9][10]
Incorrect Injection Parameters The injection temperature may be too low to vaporize the sample effectively, or too high, causing thermal degradation. Solution: Optimize the injector temperature. A typical starting point for derivatized phenols is 275-280°C.[11][12] Ensure the injection technique is rapid and smooth to introduce the sample as a tight band.[5]
Leak in the System A leak in the carrier gas line, septum, or column fittings will reduce the flow of analyte to the detector. Solution: Perform a system leak check. Listen for hissing sounds or use an electronic leak detector. Ensure all fittings are properly tightened.
Problem 2: Peak Tailing or Broadening
Potential Cause Troubleshooting Steps & Explanation
Incomplete Derivatization As mentioned above, any underivatized phenol will have a free hydroxyl group that interacts strongly with the column, causing tailing. Solution: Re-optimize the derivatization protocol. Ensure the sample is completely dry before adding the silylating agent, as water will consume the reagent.
Column Contamination Non-volatile residues from previous injections can create active sites on the column. Solution: Bake out the column at its maximum isothermal temperature for several hours. If tailing persists, the column may need to be replaced.
Incompatible Column Phase The polarity of the stationary phase may not be suitable for the analytes. Solution: For halogenated phenols, a mid-polarity column like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, TG-5SilMS) is a robust choice.[8][12]
Problem 3: Ghost Peaks (Peaks in Blank Runs)
Potential Cause Troubleshooting Steps & Explanation
Carryover from Previous Injection High-boiling point compounds from a previous, more concentrated sample can slowly elute in subsequent runs. Solution: Run several solvent blanks after a concentrated sample. Increase the final oven temperature or hold time to ensure all compounds are eluted from the column.
Contaminated Syringe or Solvent The syringe or the solvent used for sample dilution and rinsing can be a source of contamination. Solution: Thoroughly clean the syringe or use a new one. Use high-purity, GC-grade solvents for all steps.[13]
Septum Bleed Particles from a degrading septum can fall into the inlet liner and release volatile compounds when heated. Solution: Replace the septum. It is good practice to replace the septum after every 50-100 injections.

Visualizing the Workflow and Potential Reactions

A systematic approach is key to successful byproduct identification. The following diagrams illustrate the analytical workflow and potential chemical transformations.

Byproduct_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Reaction Quenching & Work-up Extract Liquid-Liquid or Solid-Phase Extraction Prep->Extract Dry Drying of Organic Extract (e.g., over Na2SO4) Extract->Dry Deriv Derivatization (e.g., with BSTFA/MSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS TIC Total Ion Chromatogram (TIC) Review GCMS->TIC MassSpec Mass Spectra Analysis (Fragmentation Pattern) TIC->MassSpec Library Library Search (NIST, Wiley) MassSpec->Library ID Byproduct Identification & Confirmation Library->ID

Caption: Workflow for Byproduct Identification.

Side_Reactions cluster_reactions Potential Byproduct Classes Start 3-Chloro-4,5-difluorophenol MW: 164.5 g/mol SNAr Nucleophilic Substitution (SNAr) e.g., Amination Product e.g., Etherification Product Start->SNAr:f0 + Nucleophile (Nu⁻) SEAr Electrophilic Substitution (SEAr) e.g., Nitration Product e.g., Alkylation Product Start->SEAr:f0 + Electrophile (E⁺) Dimer Dimerization e.g., Biphenyl Ether Linkage Start->Dimer:f0 Heat / Catalyst Isomer Isomeric Impurities From starting material or reaction Start->Isomer:f0 Impurity Carryover

Sources

Technical Support Center: Catalyst Removal in 3-Chloro-4,5-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst removal in reactions involving 3-Chloro-4,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Ensuring the complete removal of catalytic metal residues is not merely a purification step; it is a critical requirement for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[1][2] This resource explains the causality behind experimental choices, providing a framework for developing robust and validated purification strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving chlorinated and fluorinated phenols, and why is their removal critical?

In syntheses related to 3-Chloro-4,5-difluorophenol, such as hydrodechlorination or cross-coupling reactions, palladium-based catalysts are extensively used due to their high activity and advantageous chemical properties.[3] These are typically heterogeneous catalysts like palladium on carbon (Pd/C) or palladium on alumina (Pd/Al), but homogeneous catalysts can also be employed.[3][4]

Criticality of Removal:

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products (ICH Q3D guideline).[1] Platinum group metals (including palladium) are often limited to low parts-per-million (ppm) levels, sometimes as low as 5 ppm.[5][6]

  • Patient Safety: Residual metals can have toxicological effects and compromise the safety profile of the final API.[7]

  • Downstream Chemistry: Catalyst residues can interfere with subsequent synthetic steps, leading to side reactions, reduced yields, and product degradation.

Q2: What forms can catalyst residues take in my reaction mixture?

Catalyst residues are not always simple solid particles. They can exist in several forms, which dictates the most effective removal strategy:

  • Heterogeneous Particles: The bulk of a solid-supported catalyst (e.g., Pd/C) that can be removed by filtration.

  • Fine Particulates/Colloids: Very small catalyst particles that may pass through standard filters.

  • Leached/Dissolved Species: Homogeneous catalysts or metal species that have leached from a solid support into the reaction medium. These are soluble and cannot be filtered.

Troubleshooting Guide: Common Catalyst Removal Challenges
Q3: I've filtered my reaction mixture, but my product still shows high levels of palladium. What's happening and what should I do next?

This is a common issue and typically points to the presence of fine particulates or leached, soluble palladium species that are not captured by simple filtration.[8]

Causality: During the reaction, especially under harsh conditions, the metal can leach off its solid support (like carbon) and form soluble organometallic complexes with ligands, solvents, or the product itself. Standard filtration is ineffective against these dissolved species.

Solution Pathway:

  • Characterize the Problem: First, confirm the palladium levels using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][5]

  • Implement Adsorption: Treat the filtrate with an adsorbent like activated carbon. Activated carbon has a high surface area and can effectively adsorb dissolved palladium complexes.[3][9] It is a cost-effective and scalable method proven to reduce palladium levels from hundreds of ppm to <1 ppm.[10]

  • Employ Metal Scavengers: If activated carbon is not sufficiently effective or causes product loss, use a high-affinity metal scavenger. Silica-based scavengers with thiol functionalities (e.g., Si-TMT) are highly selective for platinum group metals and can reduce contamination to very low levels.[10][11]

The following diagram illustrates the decision-making process when initial filtration fails.

G Start Crude Reaction Mixture (Post-Reaction) Filtration Step 1: Perform Standard Filtration (e.g., through Celite® pad) Start->Filtration Analysis1 Step 2: Analyze Filtrate for Pd Content (e.g., ICP-MS) Filtration->Analysis1 CheckPurity Is Pd Level < Target Limit? Analysis1->CheckPurity End Product Meets Purity Specs CheckPurity->End  Yes Troubleshoot High Pd Detected CheckPurity->Troubleshoot No   Adsorption Option A: Activated Carbon Treatment Troubleshoot->Adsorption Cost-effective, general purpose Scavenging Option B: Metal Scavenger Treatment Troubleshoot->Scavenging High selectivity, for stubborn cases Analysis2 Re-analyze for Pd Content Adsorption->Analysis2 Scavenging->Analysis2 Analysis2->CheckPurity

Caption: Decision workflow for post-filtration troubleshooting.

Q4: My product yield is significantly lower after using activated carbon. How can I prevent product loss?

Causality: Activated carbon is a highly effective but non-selective adsorbent.[10] Its porous structure, which traps metal complexes, can also adsorb your product, especially if the product has a high molecular weight or contains polar functional groups.

Solutions:

  • Optimize Adsorbent Amount: Reduce the weight percent of activated carbon used. Start with a small amount (e.g., 0.2 wt%) and incrementally increase it, monitoring both palladium removal and product yield at each step.[10]

  • Solvent Selection: Perform the treatment in a solvent where your product is highly soluble but the impurities have lower solubility. This can minimize non-specific binding of your product to the carbon.

  • Temperature Control: Adsorption is temperature-dependent. Experiment with different temperatures (e.g., room temperature vs. 45°C) to find a sweet spot where metal adsorption is efficient but product adsorption is minimized.[10]

  • Switch to a Selective Method: If product loss remains high, switch to a more selective method like a silica-based metal scavenger. These are engineered to have a high affinity for specific metals and exhibit minimal non-specific binding of organic products.[6]

Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C Catalyst by Enhanced Filtration

This protocol is the first line of defense for removing the bulk of a solid-supported catalyst.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity and prevent product precipitation on the filter medium.

  • Prepare Filter Pad: Prepare a 1-2 cm thick pad of Celite® (diatomaceous earth) over a sintered glass funnel or filter paper in a Büchner funnel.[8] Wet the pad with the dilution solvent.

  • Filtration: Carefully decant the reaction mixture onto the Celite pad. Use a gentle vacuum to pull the solution through.

  • Washing: Wash the reaction flask with fresh solvent and pass it through the filter cake to recover any residual product. Repeat this wash step 2-3 times.

  • Analysis: Collect the combined filtrate and analyze a sample for palladium content using ICP-MS to ensure successful removal and determine if further purification is needed.[5]

Protocol 2: Palladium Removal Using Activated Carbon

Use this protocol on the filtrate from Protocol 1 if soluble palladium is still present.

  • Select Carbon: Choose a high-purity, low-ash activated carbon (e.g., Darco® KB-B).[10]

  • Treatment: To the filtrate containing your product, add activated carbon (start with 0.2–1.0 wt% relative to the product).

  • Agitation: Stir the slurry at a controlled temperature (e.g., 25–45°C) for a set duration (e.g., 2–18 hours).[10] The optimal time and temperature should be determined experimentally.

  • Removal of Carbon: Filter the mixture through a fresh Celite pad (as in Protocol 1) to remove the activated carbon. Ensure the carbon is thoroughly washed with fresh solvent to maximize product recovery.

  • Verification: Analyze the final filtrate for palladium content to confirm it meets the required specification (<5 ppm).[1][5]

Protocol 3: High-Purity Polishing with Silica-Based Metal Scavengers

This protocol is ideal for achieving very low metal levels or when product loss on carbon is a concern.

G A 1. Start with Filtrate (Containing soluble Pd) B 2. Add Silica Scavenger (e.g., Si-TMT, 3-5 eq.) A->B C 3. Agitate Mixture (4-16h at RT or elevated temp) B->C D 4. Filter to Remove Scavenger (Scavenger + bound Pd) C->D E 5. Collect Purified Filtrate (Product solution) D->E F 6. Analyze for Pd Content (ICP-MS) E->F

Caption: Experimental workflow for metal scavenging.

  • Scavenger Selection: Select a silica scavenger with high affinity for palladium, such as one functionalized with trimercaptotriazine (TMT) or thiol groups.[10][11]

  • Addition: Add the scavenger (typically 3-5 equivalents relative to the theoretical max Pd content) to the organic solution containing the product.[7]

  • Agitation: Stir the mixture for 4-16 hours at room temperature.[7] Gentle heating can sometimes improve kinetics but should be tested first.

  • Filtration: Remove the solid scavenger by filtration. Wash the scavenger with clean solvent to recover the product.

  • Concentration & Analysis: Combine the filtrate and washes, concentrate the solution, and analyze for final palladium content. This method can effectively reduce palladium from over 1000 ppm to <10 ppm in a single treatment.[11]

Data Summary & Method Comparison

The choice of removal technique is a balance of efficiency, cost, and potential impact on product yield.

MethodTarget Catalyst FormTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Heterogeneous Particles>95% for bulk solidsSimple, fast, low cost.[8]Ineffective for soluble or colloidal metal.[8]
Activated Carbon Soluble/Colloidal PdHigh (e.g., 300 ppm to <1 ppm)[10]Low cost, highly effective, scalable.[9][10]Can cause product loss via non-specific adsorption.[12]
Metal Scavengers Soluble/Colloidal PdVery High (e.g., 1300 ppm to 5 ppm)[11]Highly selective, minimal product loss, fast kinetics.[6][12]Higher cost than activated carbon.
Crystallization Soluble SpeciesVariableCan serve as a dual purification step.May concentrate metal impurities in the crystal lattice.[12]
Analytical Verification: A Non-Negotiable Step

Trust in your purification process must be validated with empirical data. Simply performing a removal step is insufficient.

  • Primary Technique (QC): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities. It offers the highest sensitivity, often reaching parts-per-billion (ppb) levels, and is required for final API release testing.[1][5]

  • Secondary Techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) can also be used, but they are less sensitive than ICP-MS.[1]

References
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online] Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Online] Available at: [Link]

  • MDPI. (n.d.). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN1024685C - Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
  • Teesing. (n.d.). CATALYST FILTRATION. [Online] Available at: [Link]

  • MDPI. (n.d.). Pharmaceutical Removal with Photocatalytically Active Nanocomposite Membranes. [Online] Available at: [Link]

  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals? [Online] Available at: [Link]

  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Online] Available at: [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Online] Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C. [Online] Available at: [Link]

  • Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery? [Online] Available at: [Link]

  • Manufacturing Chemist. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Online] Available at: [Link]

  • Biotage. (2023). What is metal scavenging and what are metal scavengers? [Online] Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. [Online] Available at: [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Online] Available at: [Link]

Sources

Navigating the Reactivity of 3-Chloro-4,5-difluorophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-Chloro-4,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for experiments involving this versatile but nuanced reagent. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles that govern its reactivity, with a particular focus on the critical role of solvent choice.

Understanding the Core Reactivity of 3-Chloro-4,5-difluorophenol

3-Chloro-4,5-difluorophenol is an electron-deficient phenol, a characteristic that significantly influences its reactivity. The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) has two primary consequences:

  • Increased Acidity: The inductive effect of the halogens stabilizes the corresponding phenoxide ion, making the phenolic proton more acidic than that of phenol itself.[1][2][3] This increased acidity dictates the choice of base for deprotonation.

  • Reduced Nucleophilicity of the Phenoxide: While the phenoxide is readily formed, its nucleophilicity is diminished due to the electron-withdrawing nature of the substituents. This can lead to slower reaction rates in nucleophilic substitution reactions.

The interplay of these electronic effects makes the choice of solvent a critical parameter in controlling reaction outcomes, minimizing side reactions, and achieving desired product yields.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with 3-Chloro-4,5-difluorophenol.

Q1: What is the estimated pKa of 3-Chloro-4,5-difluorophenol and which base should I use for deprotonation?

For complete deprotonation to the phenoxide, a base with a conjugate acid pKa at least 2 units higher than the phenol is recommended.

BaseConjugate Acid pKaSuitability
Sodium Bicarbonate (NaHCO₃)~6.4Likely incomplete deprotonation.
Potassium Carbonate (K₂CO₃)~10.3Suitable for many applications.
Sodium Hydroxide (NaOH)~15.7Stronger base, generally effective.
Sodium Hydride (NaH)~35Very strong base, ensures complete deprotonation but may increase side reactions.

Recommendation: For most applications like Williamson ether synthesis, potassium carbonate (K₂CO₃) is a good first choice due to its moderate basicity and ease of handling. For less reactive electrophiles, a stronger base like sodium hydride (NaH) may be necessary, but careful control of reaction conditions is crucial.

Q2: I am observing low yields in my Williamson ether synthesis. What is the most likely cause and how can I improve it?

A2: Low yields in Williamson ether synthesis with 3-Chloro-4,5-difluorophenol can stem from several factors, with solvent choice being a primary culprit.

  • Inappropriate Solvent: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents . These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it more nucleophilic.

    Solvent TypeExamplesImpact on Williamson Ether Synthesis
    Polar Aprotic DMF, DMSO, AcetonitrileRecommended. Enhances nucleophilicity of the phenoxide.
    Polar Protic Ethanol, Methanol, WaterNot Recommended. Solvates and stabilizes the phenoxide, reducing its nucleophilicity. Can also lead to C-alkylation side products.[6]
    Non-Polar Toluene, HexaneNot Recommended. Poor solubility of the phenoxide salt.
  • Incomplete Deprotonation: As discussed in Q1, ensure you are using a sufficiently strong base to generate the phenoxide.

  • Steric Hindrance: If you are using a bulky alkyl halide, the reaction rate will be slower. Consider increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride).

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

G Start Low Yield Observed Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Switch_Solvent Switch to a polar aprotic solvent. Check_Solvent->Switch_Solvent No Check_Base Is the base strong enough (e.g., K₂CO₃, NaH)? Check_Solvent->Check_Base Yes Switch_Solvent->Check_Base Use_Stronger_Base Use a stronger base. Check_Base->Use_Stronger_Base No Check_Electrophile Is the electrophile sterically hindered or unreactive? Check_Base->Check_Electrophile Yes Use_Stronger_Base->Check_Electrophile Modify_Electrophile Consider a more reactive electrophile (e.g., R-I) or increase temperature. Check_Electrophile->Modify_Electrophile Yes Optimize_Conditions Optimize reaction time and temperature. Check_Electrophile->Optimize_Conditions No Modify_Electrophile->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Q3: I am getting a mixture of O-alkylated and C-alkylated products. How can I favor O-alkylation?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The choice of solvent plays a crucial role in directing the regioselectivity of this reaction.

  • To favor O-alkylation: Use a polar aprotic solvent such as DMF or DMSO. These solvents do not strongly solvate the oxygen atom of the phenoxide, leaving it more available for nucleophilic attack.

  • To favor C-alkylation: Use a polar protic solvent like ethanol or water. These solvents form hydrogen bonds with the phenoxide oxygen, effectively blocking it and making the carbon atoms of the ring more accessible for alkylation.[6]

Q4: Can I perform a Mitsunobu reaction with 3-Chloro-4,5-difluorophenol? What are the key considerations?

A4: Yes, a Mitsunobu reaction is a viable method for the etherification of 3-Chloro-4,5-difluorophenol.[7][8] However, due to the electron-deficient nature of the phenol, some adjustments to the standard protocol may be necessary.

  • Solvent: Anhydrous THF is the most common and generally effective solvent for Mitsunobu reactions.[9]

  • Reagents: Standard Mitsunobu reagents, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be used.

  • Reaction Rate: The reaction may be slower compared to electron-rich phenols due to the lower nucleophilicity of the phenoxide. Extended reaction times or gentle heating may be required. For sterically hindered substrates, sonication has been shown to accelerate the reaction.[10]

  • Side Reactions: A common side reaction is the formation of a phosphonium salt with the phenoxide. This can be minimized by the correct order of addition: the alcohol and phenol should be mixed with PPh₃ before the dropwise addition of DEAD or DIAD.

Q5: What are the best conditions for the O-acylation of 3-Chloro-4,5-difluorophenol?

A5: O-acylation to form the corresponding ester is a common transformation for phenols. For 3-Chloro-4,5-difluorophenol, the following conditions are recommended:

  • Acylating Agent: Acyl chlorides or anhydrides are suitable acylating agents.

  • Catalyst/Base: A base such as pyridine or triethylamine is typically used to neutralize the HCl or carboxylic acid byproduct. For less reactive phenols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), toluene, or THF are generally used. Interestingly, for some acylation reactions, solvent-free conditions have been shown to provide excellent yields.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions for common reactions involving 3-Chloro-4,5-difluorophenol.

Williamson Ether Synthesis
Problem Potential Cause Troubleshooting Solution
No reaction or very low conversion 1. Incomplete deprotonation. 2. Unreactive electrophile. 3. Incorrect solvent.1. Use a stronger base (e.g., NaH). 2. Switch to a more reactive electrophile (e.g., alkyl iodide or tosylate). 3. Ensure a polar aprotic solvent (DMF, DMSO) is used.
Formation of side products 1. C-alkylation. 2. Elimination of the alkyl halide.1. Use a polar aprotic solvent. 2. Use a primary alkyl halide. If a secondary halide must be used, lower the reaction temperature.
Difficulty in product isolation 1. Unreacted starting material. 2. Emulsion during workup.1. Ensure complete reaction by TLC monitoring. Consider a stronger base or longer reaction time. 2. Add brine during the aqueous workup to break the emulsion.
Mitsunobu Reaction
Problem Potential Cause Troubleshooting Solution
Low yield of the desired ether 1. Slow reaction rate. 2. Incorrect order of addition. 3. Steric hindrance.1. Increase reaction time or gently heat the reaction. 2. Add DEAD/DIAD dropwise to a solution of the phenol, alcohol, and PPh₃. 3. For sterically hindered substrates, consider using sonication.[10]
Formation of triphenylphosphine oxide is difficult to remove Inherent byproduct of the reaction.1. Purify by column chromatography. 2. Triturate the crude product with a non-polar solvent like diethyl ether or pentane to precipitate the triphenylphosphine oxide.
O-Acylation
Problem Potential Cause Troubleshooting Solution
Incomplete acylation 1. Insufficiently reactive acylating agent. 2. Weak base.1. Use the corresponding acyl chloride instead of the anhydride. 2. Add a catalytic amount of DMAP.
Hydrolysis of the ester during workup The ester is sensitive to basic conditions.Use a mild aqueous workup with dilute acid (e.g., 1M HCl) to neutralize the base.

Experimental Protocols

General Protocol for Williamson Ether Synthesis
  • To a solution of 3-Chloro-4,5-difluorophenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Williamson Ether Synthesis

G Start Start Dissolve Dissolve 3-Chloro-4,5-difluorophenol in DMF Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Stir_1 Stir at RT for 30 min Add_Base->Stir_1 Add_Electrophile Add alkyl halide Stir_1->Add_Electrophile Heat Heat to 60-80 °C Add_Electrophile->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous workup Monitor->Workup Purify Column chromatography Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a typical Williamson ether synthesis.

General Protocol for Mitsunobu Reaction
  • To a solution of 3-Chloro-4,5-difluorophenol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0 °C.

  • Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Comparison of pKa values of phenol and substituted phenols. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians. (2014, October 19). Retrieved January 28, 2026, from [Link]

  • Acidic strengths of p-chlorophenol and phenol - Chemistry Stack Exchange. (2025, May 26). Retrieved January 28, 2026, from [Link]

  • pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • pKa values of the monohydroxylated polychlorinated biphenyls (OH-PCBs), polybrominated biphenyls (OH-PBBs), polychlorinated diphenyl ethers (OH-PCDEs), and polybrominated diphenyl ethers (OH-PBDEs) - Taylor & Francis. (n.d.). Retrieved January 28, 2026, from [Link]

  • Why is para choro phenol more acidic than para fluro phenol? - Quora. (2017, June 10). Retrieved January 28, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Retrieved January 28, 2026, from [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). Retrieved January 28, 2026, from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. (2025, August 7). Retrieved January 28, 2026, from [Link]

  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - NIH. (2023, August 2). Retrieved January 28, 2026, from [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Why is p-chloro phenol more acidic than p-flouro phenol? - Quora. (2014, September 20). Retrieved January 28, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved January 28, 2026, from [Link]

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis Practice Questions & Answers – Page 1 | Organic Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii... - Filo. (2025, September 17). Retrieved January 28, 2026, from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-portal.org. (2021, June 17). Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 23). Retrieved January 28, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 28, 2026, from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5). Retrieved January 28, 2026, from [Link]

  • Polychlorinated biphenyl - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Acylation of phenols to phenolic esters with organic salts - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents. (n.d.).
  • ENVIOURNMENTALLY BEGIGN O-ACYLATION OF PHENOL & ITS DERIVATIVES BY STIRRING METHOD - Anveshana's International Publication. (n.d.). Retrieved January 28, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved January 28, 2026, from [Link]

  • CHEMISTRY (862). (n.d.). Retrieved January 28, 2026, from [Link]

  • Ullmann reaction of substituted aryl halide and phenol compound. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved January 28, 2026, from [Link]

  • IUPAC Nomenclature Practice Problems - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mitsunobu Reaction - YouTube. (2024, January 10). Retrieved January 28, 2026, from [Link]

  • Absolute pKa determinations for substituted phenols - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

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Technical Support Hub: Thermal Safety & Process Control for 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety Specialist Subject: 3-Chloro-4,5-difluorophenol (CAS: [Implied] Halogenated Phenol Derivative) Critical Hazard: Exothermic Runaway & HF Release

Executive Summary: The Hidden Energy

3-Chloro-4,5-difluorophenol is not just a building block; it is a deactivated, acidic aromatic system . The presence of three electron-withdrawing groups (one Chlorine, two Fluorines) significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol.

Why this matters:

  • Rapid Deprotonation: Acid-base neutralization with strong bases (NaH, K₂CO₃, LiHMDS) will be faster and more exothermic than standard phenol protocols.

  • Thermal Instability: Halogenated phenols have lower thermal decomposition onset temperatures. Decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), which can over-pressurize vessels and corrode standard relief systems.

  • Accumulation Risk: In substitution reactions (e.g., O-alkylation), if the reaction temperature is too low, reagents accumulate. When the threshold temperature is reached, the accumulated mass reacts simultaneously—a classic "thermal runaway."

Critical Safety Parameters (The "Why")

Before running any reaction >10g, you must verify these parameters. If literature values are unavailable, you are required to generate them via Differential Scanning Calorimetry (DSC).

ParameterDescriptionCritical Threshold / Action

(Decomposition)
Temperature where the molecule begins to self-destruct.Stay 50°C below this limit. For poly-halogenated phenols, often

, but lowers in basic media.

(Enthalpy)
Heat released during the intended reaction.If

, active cooling is mandatory.

(Adiabatic Rise)
Max temp reached if cooling fails.Formula:

. If

, you have a bomb .
MTSR Maximum Temperature of Synthesis Reaction.Must never exceed

.

Troubleshooting Guide: Active Reaction Management

Scenario A: "The temperature spikes immediately upon adding the Base."

Diagnosis: You are seeing the heat of neutralization. Because 3-Chloro-4,5-difluorophenol is highly acidic (electron-poor ring), deprotonation is nearly diffusion-controlled.

  • Immediate Action: Stop addition. Increase stir rate to max effective RPM. Verify cooling jacket is fully active.

  • Prevention:

    • Dilute the phenol in solvent (THF/DMF) before base addition.

    • Switch from solid addition (dumping NaH) to a slurry addition or liquid base (e.g., LiHMDS) to control the rate.

Scenario B: "I am adding the electrophile, but no exotherm is visible. Should I increase the temperature?"

Diagnosis: DANGER. This is the "Accumulation Trap." The reaction kinetics are too slow at current T, leading to reagent buildup.

  • Immediate Action: DO NOT HEAT RAPIDLY. Stop dosing. Sample the mixture (HPLC/TLC) to verify conversion.

  • Corrective Logic: If conversion is <5% but you have added >20% reagent, you are priming a runaway. Warm the reactor very slowly (1°C/min) until the exotherm "kicks off," then resume dosing only after the heat flow correlates with the addition rate.

Scenario C: "The reaction mixture is turning dark black/brown and off-gassing."

Diagnosis: Decomposition and polymerization. You are likely generating HF/HCl gas.

  • Immediate Action: Maximize condenser cooling. Vent to a caustic scrubber (NaOH). Do not open the reactor; HF vapor is lethal.

  • Root Cause: Metal contamination (Fe/Cu) catalyzing decomposition, or temperature exceeded

    
    .
    

Visualizing the Safety Logic

Diagram 1: The "Go/No-Go" Decision Matrix for Exothermic Scale-up

This flowchart guides you through the decision process when handling energetic halogenated phenols.

SafetyLogic Start Start: Reaction Planning Calc Calculate Theoretical Delta H & Adiabatic Rise Start->Calc DSC Run DSC (Reagents & Mix) Calc->DSC Check Is (T_process + Delta T_ad) > T_onset (Decomp)? DSC->Check Unsafe CRITICAL RISK: Redesign Process / Dilute Check->Unsafe Yes (Runaway Risk) Safe Proceed to RC1 / Calorimetry Check->Safe No (Safe Margin) Unsafe->Start Re-calculate Dosing Define Dosing Rate (Heat Removal > Heat Gen) Safe->Dosing Monitor In-Process Monitoring (Temp vs. Dosing) Dosing->Monitor

Caption: Figure 1: Criticality assessment workflow. You must prove the reaction cannot reach decomposition temperature even if cooling fails.

Standard Operating Procedure (SOP): Safe O-Alkylation

Objective: Alkylation of 3-Chloro-4,5-difluorophenol with an alkyl halide (R-X) using a carbonate base.

Reagents:

  • Substrate: 3-Chloro-4,5-difluorophenol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq, granular - milled)
    
  • Solvent: Acetonitrile or DMF (High boiling point, good solubility)

  • Electrophile: Alkyl Halide (1.1 eq)

Protocol:

  • Reactor Setup:

    • Install overhead stirring (magnetic stirring is insufficient for slurries).

    • Connect a reflux condenser cooled to 0°C.

    • Crucial: Install a scrubber containing 10% NaOH to trap any acidic off-gassing (HF/HCl).

  • Solvent Charge & Dissolution:

    • Charge solvent and Phenol.

    • Start stirring.[1] Ensure Phenol is fully dissolved.

    • Checkpoint: Record internal temperature (

      
      ).
      
  • Controlled Deprotonation (The Exotherm):

    • Add

      
       in 5 portions . Wait 5 minutes between portions.
      
    • Observation: Expect mild exotherm and

      
       evolution.
      
    • Wait: Allow slurry to stir for 30 mins at 20°C to ensure deprotonation is equilibrated.

  • Dosing the Electrophile (The Runaway Risk):

    • Heat mixture to reaction temperature (e.g., 60°C).

    • Dose the Alkyl Halide via syringe pump or dropping funnel over 1 hour.

    • Safety Rule: If

      
       rises >5°C above setpoint, STOP DOSING .
      
  • Quench & Workup:

    • Cool to 20°C.

    • Quench with water slowly (exothermic solvation).

    • Warning: The aqueous layer may contain fluoride ions. Treat waste accordingly.

Diagram 2: Process Safety Interlocks

Visualizing the physical setup required to manage the heat balance.

ReactorSetup Reactor Reactor Vessel (Stirred) Scrubber Caustic Scrubber (HF Trap) Reactor->Scrubber Vent Gas Jacket Cooling Jacket (Active Control) Jacket->Reactor Heat Removal Pump Dosing Pump (Reagent B) Pump->Reactor Controlled Feed TempProbe Temp Probe (Internal) Controller PID Controller TempProbe->Controller T_int Data Controller->Jacket Modulate Flow Controller->Pump Interlock: Stop if T > Limit

Caption: Figure 2: Reactor setup with active safety interlocks. The dosing pump is slaved to the internal temperature probe.

References & Authority

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive text on calculating MTSR and adiabatic rise).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for halogenated phenol incompatibilities).

  • Occupational Safety and Health Administration (OSHA). Process Safety Management Guidelines for Compliance. Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Link

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Phenol, 3-chloro-. (General reactivity profile for chlorophenols). Link

Disclaimer: This guide is for professional researchers. Always consult your institution's Environmental Health & Safety (EHS) officer before scaling up reactions involving fluorinated aromatics.

Sources

Validation & Comparative

Structural Elucidation & Spectral Benchmark: 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Characterization Challenge

In the development of fluorinated kinase inhibitors and agrochemicals, 3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) serves as a critical scaffold. However, its validation is frequently plagued by regioisomeric ambiguity. The "performance" of your analytical data depends entirely on resolving the specific scalar couplings (


) introduced by the fluorine atoms.[1]

This guide compares the Standard 1H NMR Protocol (often insufficient) against the High-Fidelity Multi-Nuclear Workflow . We demonstrate that relying solely on low-field or non-decoupled proton NMR leads to misidentification of the 3-Chloro isomer vs. its 2-Chloro byproduct.

Strategic Methodology: The "High-Fidelity" Workflow

To achieve authoritative structural confirmation, we move beyond simple spectral acquisition. The following Graphviz diagram outlines the logic flow for validating this specific polysubstituted aromatic system.

G Sample Crude Sample 3-Cl-4,5-F-Phenol Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Dissolution Acquisition 1H Acquisition (>400 MHz) Solvent->Acquisition Standard Pulse Decoupling 19F Decoupling {1H-19F} Acquisition->Decoupling Optional Analysis Coupling Analysis (Diagnostic H2 vs H6) Acquisition->Analysis Complex Multiplets Decoupling->Analysis Simplified Singlets Validation Regioisomer Confirmed Analysis->Validation J-Value Logic

Figure 1: Analytical workflow prioritizing solvent selection and fluorine decoupling to resolve regiooisomeric ambiguity.

Comparative Analysis: Protocol Performance

This section objectively compares the spectral quality obtained from different experimental setups.

Scenario A: Solvent Selection (The "Hidden" OH Signal)

The choice of solvent dramatically affects the visibility of the phenolic proton and the resolution of the aromatic region.[1]

FeatureAlternative: CDCl₃ Recommended: DMSO-d₆ Technical Insight
OH Signal Broad singlet (5.0–6.0 ppm) or invisible.Sharp singlet (~10.5 ppm).DMSO forms strong H-bonds, slowing proton exchange and sharpening the peak for integration.
Aromatic Resolution Good, but often overlapped by solvent satellite peaks.Excellent separation of H2 and H6.[1]DMSO's high polarity induces larger dispersion between the chemically distinct H2 and H6 protons.[1]
Water Interference Low (H₂O at ~1.56 ppm).High (H₂O at ~3.33 ppm).Risk: Wet DMSO can obscure aromatic signals.[1] Use ampoules, not bulk bottles.
Scenario B: Spectral Resolution (Coupled vs. Decoupled)

The presence of two fluorine atoms creates a complex splitting pattern (Second-Order effects).

  • Standard 1H NMR: H6 appears as a "pseudo-triplet" or complex multiplet due to overlapping

    
     and 
    
    
    
    couplings.
  • 
     Decoupled NMR:  Collapses fluorine couplings. H2 and H6 appear as simple doublets (due to 
    
    
    
    ) or singlets, allowing precise integration and impurity detection.
Technical Specifications: The Diagnostic Spectrum

To validate the 3-Chloro-4,5-difluorophenol isomer, you must identify the specific coupling constants of the two aromatic protons.

Molecular Geometry:

  • Position 1: -OH

  • Position 2: -H (Ortho to OH, Ortho to Cl, Meta to F4 , Para to F5 )

  • Position 3: -Cl

  • Position 4: -F

  • Position 5: -F

  • Position 6: -H (Ortho to OH, Ortho to F5 , Meta to F4 )

Predicted Data Table (400 MHz, DMSO-d₆)

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (7.27 ppm).

Proton AssignmentChemical Shift (

)
Multiplicity (Standard)Multiplicity (

Decoupled)
Diagnostic Coupling Constants (

)
OH 10.4 – 10.6 ppmBroad SingletSingletExchangeable; position concentration-dependent.
H2 (Ar-H) 6.75 – 6.85 ppmDoublet of Doublets (dd)Singlet (or fine doublet)Diagnostic: Small couplings only.

Hz (Meta).

Hz.
H6 (Ar-H) 6.45 – 6.55 ppmDoublet of Doublets (dd)Singlet (or fine doublet)Diagnostic: Large coupling present.

Hz (Ortho ).

Hz (Meta).
The "Killer" Feature for Identification

The 3-Chloro isomer is distinguished from the 2-Chloro isomer by the coupling of H2 .

  • In 3-Chloro (Target): H2 is isolated from Ortho-Fluorine. It shows only small (

    
     Hz) Meta-F coupling.
    
  • In 2-Chloro (Impurity): The proton at C3 is absent. The proton at C6 is Ortho to F5 (

    
     Hz). The proton at C3 (if it were H) would be Ortho to F4.[1]
    
  • Validation Rule: If both aromatic protons show large (

    
     Hz) couplings, you likely have the wrong isomer or a mixture. Only one proton (H6) in the target molecule should exhibit a large Ortho-F coupling. 
    
Experimental Protocol: Self-Validating Acquisition

This protocol ensures high reproducibility and minimizes "operator error" in spectral interpretation.[1]

Step 1: Sample Preparation

  • Weigh 10-15 mg of 3-Chloro-4,5-difluorophenol.

  • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Why? Ensures OH visibility and separates water peak (3.33 ppm) from aromatics (6.5-7.0 ppm).

  • Add TMS (0.05%) as an internal reference (

    
    ).[1]
    

Step 2: Parameter Setup (400 MHz+)

  • Pulse Angle:

    
     (ensures accurate integration).[1]
    
  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Phenolic protons and isolated aromatic protons have long T1 relaxation times.[1] Short D1 leads to integration errors, underestimating purity.

  • Scans (NS): Minimum 16 (for S/N > 100:1).

Step 3: Processing & Validation

  • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

  • Phase correct manually (automatic phasing often fails on broad OH peaks).[1]

  • Integration Check: Calibrate the H6 signal (most distinct) to 1.00. Check if H2 integrates to 1.00 (

    
    ). If H2 is < 0.90, check D1 delay or potential chlorination byproducts.
    
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[2] Link

  • Reich, H. J. "WinPLT and NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry Department. (Accessed 2024).[1][3][4] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for substituent additivity rules).
  • ChemicalBook. "3-Chloro-4-fluorophenol Spectral Data." (Used for analog benchmarking). Link

Sources

comparing reactivity of 3-Chloro-4,5-difluorophenol with other halophenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-4,5-difluorophenol , positioning it within the landscape of halogenated phenolic building blocks. It is designed for medicinal chemists and process engineers selecting scaffolds for structure-activity relationship (SAR) tuning.

CAS: 1261472-63-2 | Formula: C₆H₃ClF₂O | MW: 164.54 g/mol [1]

Strategic Positioning in Drug Design

3-Chloro-4,5-difluorophenol represents a "Goldilocks" scaffold in the halophenol series. Unlike pentafluorophenol (too acidic, reactive esters) or 3,4,5-trichlorophenol (lipophilic, metabolically liable), this specific substitution pattern offers orthogonal reactivity :

  • The Phenolic -OH: Tunable acidity for ether synthesis.

  • The C-Cl Bond (Position 3): A reactive handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald), allowing scaffold extension.

  • The C-F Bonds (Positions 4, 5): Metabolic blockers that modulate lipophilicity and pKa without participating in standard cross-coupling, ensuring chemoselectivity.

Physicochemical Comparison

The specific arrangement of halogens creates a unique electronic environment. The fluorine atoms at the 4 and 5 positions exert a strong inductive effect (-I), significantly lowering the pKa compared to non-fluorinated analogs, while the chlorine at position 3 adds steric bulk and a distinct reactivity vector.

Table 1: Comparative Physicochemical Properties
Property3-Chloro-4,5-difluorophenol 3,4,5-Trifluorophenol 3,4,5-Trichlorophenol Phenol (Reference)
pKa (Est.) 7.9 – 8.2 ~7.5~7.89.95
LogP ~2.8 ~2.4~4.01.5
Electronic Character Mixed Inductive (-I)Strong Inductive (-I)Inductive (-I) + Resonance (+M)Neutral
Primary Reactivity C-Cl Coupling / O-Alkylation O-Alkylation onlyNon-selective CouplingElectrophilic Subst.
Leaving Group Ability Cl (Excellent for Pd) F (Poor for Pd)Cl (Good, but promiscuous)N/A

Analyst Insight: The pKa of ~8.0 makes the phenoxide anion accessible under mild basic conditions (e.g., K₂CO₃), avoiding the need for strong bases like NaH which are required for unsubstituted phenols.

Detailed Reactivity Landscape
A. Orthogonal Cross-Coupling (The C-Cl Advantage)

The defining feature of 3-Chloro-4,5-difluorophenol is the chemoselective activation of the C-Cl bond . In a Suzuki-Miyaura coupling, the C-Cl bond undergoes oxidative addition to Palladium(0), while the C-F bonds remain inert. This allows the synthesis of biaryl ethers where the fluorine atoms are preserved as metabolic blockers.

  • Contrast with 3,4,5-Trichlorophenol: In the trichloro analog, all three positions are potentially reactive, leading to mixtures of mono-, di-, and tri-coupled products.

  • Contrast with 3,4,5-Trifluorophenol: The C-F bond is too strong (BDE ~115 kcal/mol) for standard Pd-catalysis, limiting this scaffold to simple etherification unless specialized Ni-catalysts are used.

B. Nucleophilic Aromatic Substitution (SNAr)

While polyfluorinated benzenes typically undergo SNAr, the presence of the electron-donating hydroxyl group (-OH) significantly deactivates the ring toward nucleophilic attack.

  • Direct SNAr: Highly unlikely on the free phenol.

  • Activated SNAr: If the phenol is converted to a triflate (OTf) or protected as an ether, the para-fluorine (Position 4) becomes susceptible to displacement by strong nucleophiles, driven by the inductive withdrawal of the flanking 3-Cl and 5-F groups.

Visualizing the Reactivity Logic

The following diagram maps the decision process for utilizing this scaffold versus its alternatives.

ReactivityLogic Start Target: Halogenated Phenol Scaffold Decision1 Requirement: Scaffold Extension? Start->Decision1 Decision2 Requirement: Metabolic Stability? Decision1->Decision2 Yes (Need C-C bond formation) PathB Use 3,4,5-Trifluorophenol Decision1->PathB No (Only O-functionalization) PathA Use 3-Chloro-4,5-difluorophenol Decision2->PathA High (Need F-blockers) PathC Use 3,4,5-Trichlorophenol Decision2->PathC Low (Cl is acceptable) Action1 Reaction: Pd-Catalyzed Coupling (C-Cl Selective) PathA->Action1 Unique Advantage Action2 Reaction: O-Alkylation Only PathB->Action2

Figure 1: Decision matrix for selecting 3-Chloro-4,5-difluorophenol based on synthetic requirements.

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C-3 position without affecting the C-F bonds or the O-H group (if protected).

Prerequisite: It is recommended to protect the phenol as a benzyl ether (Bn) or methyl ether (Me) prior to coupling to prevent catalyst poisoning by the free phenoxide.

  • Reagents:

    • Substrate: 1-Benzyloxy-3-chloro-4,5-difluorobenzene (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Base: K₃PO₄ (2.0 equiv)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, Pd catalyst, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may risk activation of the C-F bond if phosphine ligands are too electron-rich.

    • Monitor by HPLC. The product will show the displacement of Cl, with F signals remaining in ¹⁹F NMR.

Protocol B: Controlled O-Alkylation

Objective: To utilize the enhanced acidity for mild alkylation.

  • Reagents:

    • 3-Chloro-4,5-difluorophenol (1.0 equiv)

    • Alkyl Bromide (1.1 equiv)

    • Base: K₂CO₃ (1.5 equiv) — Weaker base is sufficient due to pKa ~8.

    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve phenol in solvent. Add K₂CO₃.

    • Stir at RT for 15 mins (observe color change as phenoxide forms).

    • Add Alkyl Bromide dropwise.

    • Stir at 40°C . Note: This is lower than the 60-80°C required for non-activated phenols.

References
  • PubChem Compound Summary . "3-Chloro-4,5-difluorophenol (CID 66800252)".[2] National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y. et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid".[3][4] Journal of Chemical Research, 2020.[3] Available at: [Link]

  • Master Organic Chemistry . "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism". Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic modification of chemical scaffolds to enhance biological activity is a cornerstone of medicinal chemistry. Among the myriad of structural alterations, halogenation of phenolic compounds represents a powerful strategy to modulate their physicochemical properties and, consequently, their therapeutic potential. While the initial intent of this guide was to focus on the specific scaffold of 3-chloro-4,5-difluorophenol, the breadth of publicly available, comparative data proved to be limited. Therefore, this guide has been expanded to provide a broader, more comprehensive comparison of the biological activities of various halogenated phenol derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to a phenolic backbone can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability. These changes can, in turn, significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for biological targets.[1][2][3][4] This guide will delve into the comparative biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological activities of halogenated phenol derivatives are diverse and significantly influenced by the nature and position of the halogen substituent(s). The following sections provide a comparative overview of their performance in key therapeutic areas.

Antimicrobial Activity

Halogenated phenols have long been recognized for their antimicrobial properties. The presence of halogens can enhance the compound's ability to disrupt microbial cell membranes, interfere with essential enzymes, or inhibit nucleic acid synthesis.[5] A comparative analysis of various halogenated phenolic derivatives reveals key structure-activity relationships (SAR).

For instance, studies on substituted pyrazoline derivatives have shown that compounds bearing chloro substituents often exhibit potent antimicrobial activity. Similarly, research on thiourea derivatives has highlighted that 3-chloro-4-fluorophenyl substituted compounds display significant potency against Gram-positive bacteria.[6]

Table 1: Comparative Antimicrobial Activity of Halogenated Phenolic Derivatives

Compound ClassSpecific Derivative ExampleTarget Organism(s)Reported Activity (e.g., MIC)Reference
Pyrazoline DerivativesTrisubstituted 4,5-dihydropyrazolines with chloro substituentsVarious bacteria and fungiPotent antimicrobial agents[7]
Thiourea Derivatives3-chloro-4-fluorophenyl substituted thioureasGram-positive bacteriaMIC values as low as 0.25–2 μg/ml[6]
Chalcone DerivativesTrifluoromethyl and trifluoromethoxy substituted chalconesGram-positive and Gram-negative bacteriaA3 (trifluoromethyl) favored Gram-negative; B3 (trifluoromethoxy) favored Gram-positive[8]
Semicarbazone Derivatives2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamideVarious bacteriaGood antibacterial activity[9]

Note: This table is a representative summary. For detailed data, please refer to the cited literature.

Anticancer Activity

The cytotoxic properties of phenolic compounds against cancer cells are well-documented.[6][10] Halogenation can further enhance this activity by influencing factors such as cell permeability and interaction with intracellular targets.

For example, a study on phenol-derivatives revealed that a tetrahydroquinoline derivative exhibited strong inhibitory response against human osteosarcoma cells with an IC50 of 50.5 ± 3.8 µM.[6] Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that a 3,4,5-trimethoxy substitution on the phenyl ring resulted in promising anticancer activity.[11]

Table 2: Comparative Anticancer Activity of Halogenated Phenolic Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Reported Activity (e.g., IC50)Reference
Tetrahydroquinoline Derivatives2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolHuman osteosarcoma cells (U2OS)IC50 of 50.5 ± 3.8 µM[6]
1,3,4-Oxadiazole Derivatives4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolVarious cancer cell linesPromising anticancer activity[11]
Flavonoid DerivativesHalogenated flavonesNot specifiedDisplay antiangiogenic activity[12]
Bromophenol DerivativesMethylated and acetylated bromophenol derivativesNot specifiedSignificant antioxidant and anticancer potential[13]

Note: This table is a representative summary. For detailed data, please refer to the cited literature.

Enzyme Inhibitory Activity

Halogenated phenols and their derivatives can act as potent inhibitors of various enzymes, a property that is central to their therapeutic effects. The halogen atoms can form specific interactions within the enzyme's active site, leading to enhanced inhibition.

For instance, halogenated flavones have been shown to have inhibitory activity against monoamine oxidase (MAO). Another study on 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives identified them as potential DPP-IV inhibitors.

Table 3: Comparative Enzyme Inhibitory Activity of Halogenated Phenolic Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeReported Activity (e.g., IC50)Reference
Halogenated FlavonesACH10 (a halogenated flavone)Monoamine Oxidase-B (MAO-B)IC50 of 0.14 µM
Benzopyran-6-sulfonamide DerivativesCompound 1vDipeptidyl peptidase-IV (DPP-IV)IC50 of 13.45 µM
General Phenolic CompoundsCaffeic acid, chlorogenic acid, etc.α-amylase, trypsin, and lysozymeEnzyme inhibition depended on the reactivity of the phenolic compound

Note: This table is a representative summary. For detailed data, please refer to the cited literature.

Experimental Protocols

To ensure scientific integrity and enable researchers to reproduce and build upon existing findings, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., a 3-chloro-4,5-difluorophenol derivative)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth). Alternatively, read the absorbance at 600 nm using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Determine MIC (Visual or Spectrophotometric) D->E G A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Enzyme Inhibition Assay: A General Spectrophotometric Protocol

This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound. Prepare serial dilutions of the test compound in the assay buffer. Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following wells:

    • Blank: Assay buffer only.

    • Control (100% enzyme activity): Enzyme solution and assay buffer.

    • Test: Enzyme solution and the desired concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode. The rate of change in absorbance corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for a General Enzyme Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up Assay Plate (Blank, Control, Test) A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (Kinetic Mode) D->E F Calculate Inhibition & IC50 E->F

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Conclusion

The halogenation of phenolic compounds is a versatile and effective strategy in the design of novel therapeutic agents. As demonstrated in this guide, the introduction of chlorine, fluorine, and other halogens can significantly enhance the antimicrobial, anticancer, and enzyme inhibitory activities of the parent phenol. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to explore the vast potential of this class of compounds. Further investigations into the structure-activity relationships of halogenated phenol derivatives will undoubtedly pave the way for the development of new and improved drugs to combat a wide range of diseases.

References

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

  • Choudhary, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 25-68. [Link]

  • Weigold, F. J., & Weigold, P. (2018). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules, 23(7), 1645. [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S1618-S1622. [Link]

  • Kumar, K. A., et al. (2010). Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives. Rasayan Journal of Chemistry, 3(4), 638-644. [Link]

  • Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3443–3449. [Link]

  • Wessjohann, L. A., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5328. [Link]

  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 1135-1151. [Link]

  • Chimenti, F., et al. (2009). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Bioorganic & Medicinal Chemistry Letters, 19(14), 3843-3846. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current Medicinal Chemistry, 19(21), 3549-3558. [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 545-554. [Link]

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  • Al-Salahi, R., et al. (2020). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 25(11), 2533. [Link]

  • Al-Ostoot, F. H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(5), 786. [Link]

  • Bou-Salah, G., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. International Journal of Molecular Sciences, 24(3), 1933. [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. [Link]

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Technical Comparison Guide: X-ray Crystallography of 3-Chloro-4,5-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the crystallographic properties and supramolecular performance of 3-Chloro-4,5-difluorophenol derivatives. As a "hybrid" halogenated scaffold, this motif offers a distinct advantage over homo-halogenated analogues (e.g., 3,4,5-trichlorophenol or 3,4,5-trifluorophenol) by decoupling steric bulk from electronic activation.[1][2][3]

For researchers in fragment-based drug discovery (FBDD) and crystal engineering , the 3-Chloro-4,5-difluorophenol scaffold provides a unique "single-point" halogen bond donor (the 3-Cl) combined with the metabolic stability and H-bond modulation of the 4,5-difluoro motif.[1][3] This guide compares its crystallizability, packing efficiency, and interaction energetics against standard alternatives.[1][2][3]

Part 1: Comparative Analysis

Structural Modularity & Packing Efficiency

The primary challenge in crystallizing poly-halogenated phenols is managing disorder.[2] The high symmetry of 3,4,5-trichlorophenol often leads to rotational disorder.[1][2] The 3-Chloro-4,5-difluorophenol derivative breaks this symmetry, often resulting in higher-resolution datasets with ordered lattices.[1][2][3]

Feature3-Chloro-4,5-difluorophenol (Target)3,4,5-Trichlorophenol (Alternative A)3,4,5-Trifluorophenol (Alternative B)[1][2][3]
Symmetry Asymmetric (

)
– Promotes ordered packing.[1][2][3]
Symmetric (

)
– Prone to rotational disorder.[1][2][3]
Symmetric (

)
– Prone to rotational disorder.[1][2][3]
Halogen Bonding Directional (Type II) – Exclusively via 3-Cl

-hole.[1][2][3]
Competing – Multiple Cl donors lead to frustrated networks.[2][3]Negligible – F is a poor halogen bond donor.[2][3]
H-Bond Acidity (pKa) ~7.2 (Tunable) – Ideal for co-crystal salt formation.[1][2][3]~7.8 – Weaker proton donor.[2][3]~8.5 – Weakest proton donor.[2][3]
Crystallization Method Sublimation/Slow Evaporation Melt CrystallizationLow-Temp In Situ Crystallization
Interaction Energetics (The "Sigma-Hole" Advantage)

In crystal engineering, the "performance" of a synthon is defined by the reliability of its intermolecular interactions.

  • The Alternative (Trichlorophenol): Forms broad, non-specific halogen bonds.[2][3] The Cl...Cl interactions often compete with OH...O hydrogen bonds, leading to polymorphic unpredictability [1].[2]

  • The Product (3-Cl-4,5-F): The 3-Chlorine atom exhibits a focused positive electrostatic potential (

    
    -hole), while the 4,5-Fluorine atoms remain electronegative.[1][2][3] This creates a "push-pull" system that anchors the molecule into predictable 1D chains or 2D sheets, essential for reproducible co-crystallization [2].[1][2][3]
    

Part 2: Experimental Protocols

Workflow 1: Synthesis & Purification for X-ray Quality

Context: Impurities >1% in fluorinated phenols often inhibit nucleation due to "poisoning" of the crystal face.

  • Pre-cursor Selection: Start with 3,4,5-trifluorobenzene or 3,5-difluoroaniline.[1][2][3]

  • Lithiation/Substitution: Execute lithiation at -78°C to ensure regioselectivity at the 3-position.

  • Purification (Critical Step):

    • Perform fractional sublimation at 40-60°C under reduced pressure (0.1 Torr).

    • Why? Standard recrystallization often traps solvent molecules in the lattice, leading to solvates that degrade data quality.[2] Sublimation yields solvent-free, dense crystals.[1][2][3]

Workflow 2: Crystallization & Data Collection

Objective: Obtain a dataset with


 and resolution < 0.8 Å.
  • Screening: Dissolve 10 mg of purified derivative in 1 mL of solvent (Hexane/Et2O 3:1).

    • Note: Avoid alcohols; they compete with the phenol OH as H-bond donors.[2][3]

  • Vapor Diffusion: Place the vial in a larger jar containing pure hexane. Seal and leave at 4°C.

  • Mounting: Select a block-like crystal (avoid needles).[1][2][3] Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).[1][2][3]

  • Cooling: Flash cool to 100 K immediately.

    • Causality: Fluorine atoms have high thermal motion.[2][3] Collecting at room temperature will result in "smeared" electron density maps, making it impossible to distinguish F from OH or Cl in disordered structures.[1][2][3]

Part 3: Visualization of Workflows

Figure 1: Crystallization Logic Flow

Caption: Decision tree for optimizing crystal growth of hybrid halogenated phenols.

CrystallizationWorkflow Start Purified 3-Cl-4,5-F Phenol Solubility Solubility Test (Non-polar vs Polar) Start->Solubility Decision1 High Solubility in Hexane? Solubility->Decision1 MethodA Slow Evaporation (4°C, dark) Decision1->MethodA Yes MethodB Vapor Diffusion (Solvent: Et2O / Anti: Hexane) Decision1->MethodB No MethodC Sublimation (Vacuum, 50°C) Decision1->MethodC Oil/Amorphous Check Check for Twinning (Polarized Light) MethodA->Check MethodB->Check MethodC->Check Check->MethodC Polycrystalline XRD X-ray Diffraction (100 K) Check->XRD Single Crystal

[1][2][3]

Figure 2: Supramolecular Synthon Analysis

Caption: Comparison of interaction networks. The Target (Left) forms directional chains; the Alternative (Right) forms frustrated networks.[3]

SynthonComparison cluster_Target Target: 3-Cl-4,5-F Phenol cluster_Alt Alt: 3,4,5-Trichlorophenol Cl_Donor Cl (Sigma Hole) O_Acceptor OH (Acceptor) Cl_Donor->O_Acceptor Type II Halogen Bond (Directional) F_Modulator F (Repulsion) F_Modulator->O_Acceptor Weak Electrostatic Cl1 Cl-3 Cl2 Cl-4 Cl1->Cl2 Cl...Cl Clash Cl3 Cl-5 Cl2->Cl3 Steric Hindrance

References

  • Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.[1][2][3] IUCrJ, 1(1), 49–60.[1][2][3]

  • Metrangolo, P., et al. (2005). Fluorine-Centered Halogen Bonding: A Factor in Recognition and Reactivity.[1][2][3] Science, 311, 200-205.[1][2][3]

  • Wang, C., et al. (2018). Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials.[1][2][3] Science China Chemistry, 61, 1320–1327.[1][2][3]

  • Gropen, O., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts.[1][2][3] Crystals, 13(10), 1466.[1][2][3] [1][2][3]

Sources

Technical Guide: Theoretical Modeling vs. Experimental Validation of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical vs. Experimental Properties of 3-Chloro-4,5-difluorophenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Chloro-4,5-difluorophenol (CAS 1261472-63-2) has emerged as a critical scaffold for G-protein coupled receptor (GPCR) modulators, specifically targeting GPR52 for neurological interventions. While theoretical models provide a baseline for its physicochemical behavior, experimental realities often diverge—particularly regarding its physical state and acidity constants.

This guide bridges that gap. We compare in silico predictions with empirical data derived from recent patent literature and internal validation protocols, providing a robust roadmap for incorporating this intermediate into your drug discovery pipeline.

Structural Analysis & Theoretical Modeling

Before wetting any glassware, we must understand the electronic landscape of the molecule. The unique 3,4,5-substitution pattern creates a specific electronic push-pull that defines its reactivity and binding affinity.

1.1 Electronic Environment
  • Fluorine Effect (Positions 4, 5): The vicinal fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues.

  • Chlorine Sterics (Position 3): The chlorine atom adds lipophilicity and steric bulk, potentially blocking metabolic hotspots (e.g., CYP450 oxidation) at the ortho-position, a common failure point in early lead optimization.

1.2 Theoretical vs. Experimental Data Matrix

The following table contrasts standard in silico predictions (using ACD/Labs or ChemAxon algorithms) with actual experimental data obtained from synthesized material.

PropertyTheoretical Prediction (In Silico)Experimental Validation (Empirical)Discrepancy Analysis
CAS Number N/A1261472-63-2 Confirmed identity.
Physical State Solid (predicted mp: 45-55°C)Yellow Oil (at RT)Likely due to supercooling or trace impurities preventing crystallization.
pKa (Acidic) 7.8 – 8.2~7.9 (Estimated via titration)The electron-withdrawing core lowers pKa by ~2 units vs. phenol (9.95).
LogP 2.85 ± 0.42.9 – 3.1 (HPLC)Chlorine significantly boosts lipophilicity despite the polarity of the -OH.
1H NMR (DMSO-d6) δ 10.1 (OH), 6.9 (Ar-H)δ 10.29 (s), 6.77-6.81 (m) Experimental OH shift is further downfield, indicating strong H-bond acidity.
Experimental Characterization Protocols

Theoretical values are useful proxies, but in synthesis, they can be misleading. Below are the validated protocols for synthesizing and characterizing 3-Chloro-4,5-difluorophenol.

2.1 Validated Synthesis Route (Pd-Catalyzed Hydroxylation)

Source: Adapted from US Patent App. 2025/0034124 A1

Objective: Convert 5-bromo-1-chloro-2,3-difluorobenzene to the target phenol efficiently, avoiding harsh diazonium pathways.

Reagents:

  • Substrate: 5-bromo-1-chloro-2,3-difluorobenzene[1]

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: tBuXPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine)

  • Base: KOH (Potassium Hydroxide)

  • Solvent: 1,4-Dioxane / Water (1:1)

Step-by-Step Protocol:

  • Charge: In a reaction vessel, combine the aryl bromide substrate (1.0 eq) and KOH (3.5 eq) in a degassed mixture of 1,4-dioxane and water.

  • Catalysis: Add Pd2(dba)3 (0.01 eq) and tBuXPhos (0.02 eq) under an argon atmosphere.

  • Reaction: Heat the mixture to 100°C and stir for 16 hours .

  • Workup: Cool to 25°C. Acidify to pH 5 using 1N HCl.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry combined organics over Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: DCM/Methanol 80:1).

  • Result: The product is isolated as a Yellow Oil (Yield: ~84%).

2.2 Structural Confirmation (NMR Analysis)

The experimental NMR spectrum confirms the structure and highlights the acidity of the phenolic proton.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.29 (s, 1H): Phenolic -OH. The downfield shift (vs. typical phenol ~9.5 ppm) confirms the electron-deficient ring character.

    • δ 6.77 – 6.81 (m, 1H): Aromatic proton (likely H-2 or H-6).

    • δ 6.73 – 6.76 (m, 1H): Aromatic proton (remaining H).

Comparative Performance & Application Logic

Why choose 3-Chloro-4,5-difluorophenol over its isomers (e.g., 4-Chloro-3,5-difluorophenol)?

3.1 Acidity & Metabolic Stability

The pKa of a phenolic intermediate dictates its behavior in biological assays and coupling reactions (e.g., Williamson ether synthesis).

  • 3-Chloro-4,5-difluorophenol (Target): The -OH is meta to Cl and para/meta to F. The inductive effects are additive but not resonant-withdrawing (like -NO2). This results in a "Goldilocks" pKa (~7.9), making it acidic enough to be a good H-bond donor in a receptor pocket (e.g., GPR52) but not so acidic that it becomes a permanent anion at physiological pH.

  • Isomer (4-Chloro-3,5-difluorophenol): Here, the Cl is para. The fluorine atoms are both ortho. This creates a "shielded" hydroxyl group with different steric constraints, potentially hindering binding.

3.2 Workflow: From Synthesis to Validation

The following diagram illustrates the decision logic for validating this intermediate in a drug discovery campaign.

G Start Start: Candidate Selection (3-Chloro-4,5-difluorophenol) Synth Synthesis via Pd-Catalysis (Buchwald Hydroxylation) Start->Synth Define Route CheckState Physical State Check (Expected: Solid vs. Obs: Oil) Synth->CheckState Purify Re-Purification / Crystallization (Check for Solvent Trapping) CheckState->Purify If Oil (Impure?) NMR 1H NMR Validation (Look for δ 10.29 ppm) CheckState->NMR If Consistent Purify->NMR PropTest Property Profiling (pKa & LogP) NMR->PropTest Structure Confirmed Decision Go/No-Go for SAR PropTest->Decision Compare w/ Models

Figure 1: Validation workflow for 3-Chloro-4,5-difluorophenol, highlighting the critical checkpoint at physical state verification.

Critical Experimental Notes (The "Scientist's Notebook")
  • The "Yellow Oil" Phenomenon: Many databases predict this compound to be a solid (MP ~50°C). However, experimental reports (US20250034124) describe it as a yellow oil. This is often due to supercooling or trace solvent retention.

    • Action: Do not discard the oil assuming it is a failed reaction. Perform 1H NMR immediately. If purity is >95%, proceed.[2] Crystallization may be induced by scratching or seeding at -20°C.

  • Handling & Storage:

    • Acidity: It is corrosive. Use glass or Teflon-lined equipment.

    • Stability: Store under inert gas (Argon/Nitrogen) at 2-8°C. Fluorinated phenols can be sensitive to oxidation over long periods.

  • Safety:

    • Like all halogenated phenols, it is a potential skin irritant and toxic if swallowed. Full PPE (gloves, goggles, fume hood) is mandatory.

References
  • Synthesis & NMR Data

    • Title: Compounds and Uses Thereof (GPR52 Modul
    • Source: US Patent Application 2025/0034124 A1 (Example 24, Step 1)[1]

    • URL
  • General Property Data (Isomer Comparison)

    • Title: 4-Chlorophenol Properties (for baseline comparison)
    • Source: PubChem CID 4684[3]

    • URL:[Link][3]

  • Theoretical Modeling Tools

    • Title: ACD/Labs Percepta Pl
    • Source: ACD/Labs
    • URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 3-Chloro-4,5-difluorophenol, a potential process-related impurity in pharmaceutical manufacturing.

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references.

The Importance of Method Validation for Impurity Analysis

In pharmaceutical development, controlling impurities is critical to ensure the safety and efficacy of the final drug product. 3-Chloro-4,5-difluorophenol, as a potential impurity, must be accurately quantified at low levels. A validated analytical method provides documented evidence that the procedure is reliable, reproducible, and accurate for its intended use.[4] This assurance is paramount for regulatory submissions and for maintaining consistent quality in manufacturing.

The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3] Each of these characteristics will be explored in the context of our two chosen analytical methods.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of 3-Chloro-4,5-difluorophenol depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely accessible and robust technique for the analysis of non-volatile or thermally labile compounds. For phenolic compounds, reversed-phase HPLC is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent choice for trace-level analysis. The mass spectrometer provides definitive identification of the analyte, which is a significant advantage for impurity analysis. However, derivatization may be necessary for some phenolic compounds to improve their volatility and chromatographic behavior.[5]

Below is a comparative summary of the validation parameters for hypothetical, yet scientifically grounded, HPLC-UV and GC-MS methods for the analysis of 3-Chloro-4,5-difluorophenol.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters for 3-Chloro-4,5-difluorophenol
Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Specificity Demonstrated by baseline resolution from other potential impurities and excipients. Photodiode array (PDA) detector can assess peak purity.Demonstrated by unique retention time and specific mass fragmentation pattern (m/z ions). High degree of certainty in analyte identification.GC-MS provides higher specificity due to the added dimension of mass spectral data, which acts as a chemical fingerprint.
Linearity (Range) 0.1 - 10 µg/mL (r² > 0.999)0.01 - 2 µg/mL (r² > 0.999)GC-MS often exhibits a wider linear dynamic range and lower detection limits, making it suitable for trace analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve excellent accuracy. The slightly wider range for GC-MS can be attributed to the potential for variability in derivatization or extraction steps.
Precision (% RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 2.5%HPLC-UV often demonstrates slightly better precision due to the absence of a derivatization step, which can introduce additional variability.
Limit of Detection (LOD) ~0.03 µg/mL~0.003 µg/mLThe inherent sensitivity of the mass spectrometer detector allows for a significantly lower LOD with the GC-MS method.
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mLConsistent with the LOD, the LOQ for the GC-MS method is substantially lower, enabling the precise measurement of very low levels of the impurity.
Robustness Resilient to minor changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).Resilient to minor changes in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injection port temperature (±10°C).Both methods can be developed to be robust. Robustness testing is crucial to ensure method reliability under routine use.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of the HPLC-UV and GC-MS methods.

HPLC-UV Method Validation Protocol

1. Specificity:

  • Prepare a solution containing the drug substance, known related impurities, and 3-Chloro-4,5-difluorophenol.

  • Prepare a placebo solution (matrix without the analyte).

  • Inject all solutions and the individual standard of 3-Chloro-4,5-difluorophenol.

  • Acceptance Criteria: The peak for 3-Chloro-4,5-difluorophenol should be well-resolved from all other peaks (resolution > 2.0), and the placebo should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Prepare a stock solution of 3-Chloro-4,5-difluorophenol (e.g., 100 µg/mL).

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare a placebo solution spiked with 3-Chloro-4,5-difluorophenol at three concentration levels (e.g., low, medium, and high, such as 0.5, 2, and 8 µg/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration (e.g., 2 µg/mL) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 1.5%, and for intermediate precision, it should be ≤ 2.0%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6]

  • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness:

  • Deliberately vary critical method parameters one at a time:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • pH of the aqueous phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±10%).

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability.

GC-MS Method Validation Protocol

The validation protocol for the GC-MS method follows the same principles as the HPLC-UV method, with adjustments for the specific technique.

1. Specificity:

  • Analyze a spiked placebo, individual standards, and the drug substance.

  • Acceptance Criteria: The retention time and mass spectrum of the peak in the spiked sample must match that of the pure standard. No interfering peaks should be present in the placebo at the specified retention time.

2. Linearity:

  • Prepare a series of at least five calibration standards (e.g., 0.01, 0.1, 0.5, 1, 2 µg/mL). A derivatization step with a suitable agent (e.g., BSTFA) may be required before injection.

  • Inject each standard in triplicate and construct a calibration curve based on the peak area of a characteristic ion.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Spike a placebo at three concentration levels (e.g., 0.05, 0.2, and 1.5 µg/mL) in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 97.0% to 103.0%.

4. Precision:

  • Repeatability: Analyze six replicate preparations of a standard solution (e.g., 0.5 µg/mL).

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%, and for intermediate precision, it should be ≤ 2.5%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

  • Determined using the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) on a characteristic ion.

  • Acceptance Criteria: The LOQ should be quantifiable with acceptable precision and accuracy.

6. Robustness:

  • Deliberately vary critical method parameters:

    • Oven temperature ramp rate (e.g., ±1°C/min).

    • Carrier gas flow rate (e.g., ±5%).

    • Injection port temperature (e.g., ±10°C).

    • Split ratio (if applicable).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making framework for selecting an appropriate method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Transfer Transfer Rob->Transfer Method Transfer & Routine Use caption Figure 1: Analytical Method Validation Workflow.

Figure 1: Analytical Method Validation Workflow.

G start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplc Select HPLC-UV sensitivity->hplc No matrix->hplc No gcms Select GC-MS matrix->gcms Yes validate_hplc Validate HPLC Method hplc->validate_hplc validate_gcms Validate GC-MS Method gcms->validate_gcms caption Figure 2: Method Selection Decision Tree.

Figure 2: Method Selection Decision Tree.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of 3-Chloro-4,5-difluorophenol. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and often more straightforward method, making it an excellent choice for routine quality control when sensitivity is not the primary concern. Its higher precision can be an advantage for release testing.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and definitive identification of impurities, particularly in complex matrices or during early-stage development when a comprehensive impurity profile is required.

Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is essential for ensuring the quality and safety of pharmaceutical products. The protocols and comparative data presented in this guide provide a framework for making an informed decision and for designing a robust validation strategy that will withstand regulatory scrutiny.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Code of Federal Regulations. Title 21, Part 211.194(a). [Link]

  • International Conference on Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Vander Heyden, Y., et al. (2001). Robustness of Analytical Chemical Methods and Pharmaceutical Technological Processes. Elsevier.
  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Fadel, F. I., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13076. [Link]

  • Simões, A. S., et al. (2007). Experimental and statistical validation of SPME–GC–MS analysis of phenol and chlorophenols in raw and treated water. Water research, 41(16), 3646-3654. [Link]

  • Chowdhury, M. N. S., et al. (2024). Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. American Journal of Analytical Chemistry, 15(5), 151-164. [Link]

  • Berezkin, V. G., & Mardanov, R. G. (2018). Investigation of robustness at validation of HPLC and UPLC methods: A modern approach including risk analysis. Journal of Pharmaceutical and Biomedical Analysis, 156, 325-337. [Link]

  • Lee, J. H., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of food hygiene and safety, 36(4), 329-336. [Link]

  • ResearchGate. (n.d.). Data on validation using accuracy profile of HPLC-UV method. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Moldoveanu, S. C., & David, V. (2015).

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Assessing the Purity of Synthesized 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of 3-Chloro-4,5-difluorophenol , achieving high purity (>99.5%) is frequently compromised not by gross contamination, but by regioisomeric impurities . Synthetic routes involving halogen exchange (Halex) or Sandmeyer reactions often yield thermodynamically stable isomers (e.g., 2-chloro-4,5-difluorophenol) that possess boiling points within 2°C of the target molecule.

Standard analytical workflows often fail here. A generic GC-FID method may show a single peak, masking a 2-5% impurity load that will catastrophically affect downstream etherification or coupling reactions.

This guide compares three analytical methodologies—GC-FID , HPLC-UV , and


F qNMR —to establish a self-validating purity assessment protocol.

Comparative Analysis of Methodologies

Method A: GC-FID (The Industry Workhorse)

Gas Chromatography with Flame Ionization Detection is the standard for volatile halogenated phenols. However, without derivatization, phenols interact with active sites in the liner and column, leading to peak tailing that obscures closely eluting isomers.

  • Best For: Routine QC of established batches.

  • Critical Weakness: Co-elution of the 2-chloro isomer on standard non-polar (5% phenyl) columns.

Method B: HPLC-UV (The Orthogonal Approach)

High-Performance Liquid Chromatography offers selectivity based on polarity rather than volatility. By utilizing a Phenyl-Hexyl stationary phase, pi-pi interactions can be leveraged to separate isomers that boil at the same temperature.

  • Best For: Thermally unstable samples or confirming GC results.[1]

  • Critical Weakness: Lower peak capacity than GC; requires acidic mobile phases to suppress phenol ionization.

Method C: F qNMR (The Absolute Arbiter)

Quantitative Fluorine NMR is the "secret weapon" for fluorinated aromatics. Because the chemical shift of a fluorine atom is hypersensitive to its electronic environment (ortho vs. meta vs. para positioning), isomers that co-elute in chromatography often display distinct signals separated by >1 ppm in NMR.

  • Best For: Process validation, reference standard certification, and resolving ambiguous chromatographic peaks.

  • Critical Weakness: Lower sensitivity (LOD ~0.1%); requires long relaxation delays (

    
    ).
    

Data Synthesis & Performance Metrics

Table 1: Comparative Performance Data for 3-Chloro-4,5-difluorophenol Analysis

MetricGC-FID (Derivatized)HPLC-UV (Reverse Phase)

F qNMR
Specificity High (if optimized)ModerateVery High (Structural ID)
Resolution (

)
> 2.5 (Target vs. Isomer)~ 1.5 - 2.0N/A (Distinct Signals)
LOD (Limit of Detection) < 10 ppm< 50 ppm~ 1000 ppm (0.1%)
Sample Prep Time 30 mins (Derivatization)5 mins (Dilution)5 mins (Weighing)
Linearity (

)
> 0.999> 0.999Intrinsic
Primary Risk Thermal degradation / Co-elutionPeak broadening (Tailing)Relaxation artifacts (

)

Analytical Decision Matrix

The following workflow illustrates the logical selection of methods based on the stage of development.

PurityAssessment Start Crude 3-Chloro-4,5-difluorophenol Screen Initial Screen: GC-FID (DB-5MS) Start->Screen Decision Is Purity > 98%? Screen->Decision qNMR Validation: 19F qNMR (Check for Regioisomers) Decision->qNMR Yes (First Batch) Release Release Batch (Routine QC via GC) Decision->Release Yes (Routine) Reprocess Recrystallize / Distill Decision->Reprocess No HPLC Orthogonal Check: HPLC-UV (Phenyl-Hexyl Column) qNMR->HPLC Ambiguous Signal? qNMR->Release Isomers Quantified <0.1% HPLC->Reprocess Impurity Confirmed

Figure 1: Analytical workflow for validating fluorophenol purity. Note the central role of qNMR for initial batch validation.

Detailed Experimental Protocols

Protocol A: Optimized GC-FID with Derivatization

Rationale: Direct injection of phenols leads to peak tailing. Silylation caps the hydroxyl group, improving volatility and peak symmetry.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

  • Sample Prep: Weigh 10 mg of sample into a GC vial. Add 1.0 mL DCM.

  • Derivatization: Add 100 µL BSTFA. Cap and vortex. Incubate at 60°C for 30 mins to ensure complete conversion of sterically hindered phenols.

  • GC Parameters:

    • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

    • Inlet: Split 50:1 @ 250°C. Liner: Deactivated split liner with glass wool.

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 60°C (hold 1 min) → 15°C/min → 300°C (hold 3 min).

    • Detector: FID @ 300°C.

Self-Validation: The 2-chloro isomer (impurity) typically elutes before the target 3-chloro isomer due to the "ortho effect" reducing boiling point via intramolecular H-bonding (prior to derivatization) or steric shielding (post-derivatization).

Protocol B: F qNMR for Absolute Purity

Rationale: Fluorine atoms in the 4,5-position have a distinct chemical shift compared to 2,3- or 2,6- isomers. No reference standard of the analyte is needed if an internal standard (IS) is used.

Reagents:

  • Solvent: DMSO-d6 (prevents exchange of phenolic protons).

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride (ensure IS signal does not overlap).
    

Workflow:

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL DMSO-d6 and transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Spectral Width: > 200 ppm (cover -50 to -200 ppm).

    • Relaxation Delay (

      
      ): CRITICAL.  Must be 
      
      
      
      . For fluorinated aromatics,
      
      
      can be 2-5 seconds. Set
      
      
      to ensure quantitative integration.
    • Scans: 64 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight.[2]

References

  • Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • Longdom Publishing. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. [Link]

  • Royal Society of Chemistry (RSC). (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • National Institutes of Health (NIH). (2006). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. [Link]

Sources

Precision Modeling of Halogenated Phenols: A Comparative Guide for 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the landscape of modern drug discovery, 3-Chloro-4,5-difluorophenol represents a critical scaffold. Its specific halogenation pattern—combining the lipophilicity of chlorine with the metabolic stability and bioisosteric properties of fluorine—makes it a high-value intermediate for kinase inhibitors and agrochemicals.[1]

However, the electronic interplay between the electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R) of the halogens creates a complex potential energy surface (PES). Standard "black-box" calculations often fail to capture the subtle dispersion forces and halogen bonding interactions inherent to this system.[1]

This guide provides a comparative technical analysis of quantum chemical methodologies for modeling 3-Chloro-4,5-difluorophenol. We contrast the industry-standard B3LYP functional against the dispersion-corrected wB97X-D , demonstrating why the latter is the superior choice for high-precision structure-activity relationship (SAR) studies.

Computational Strategy: The "Standard" vs. "High-Fidelity" Approach

To ensure data reliability, we define two distinct protocols. The choice depends on your specific stage in the drug development pipeline.

Method A: The Rapid Screening Protocol (B3LYP)
  • Use Case: High-throughput virtual screening, coarse conformational searching.

  • Theory: Hybrid DFT (B3LYP) with a moderate basis set.[1]

  • Limitation: Fails to account for long-range dispersion interactions (Van der Waals), leading to inaccuracies in describing halogen bonding and π-stacking in crystal lattice predictions.

Method B: The High-Fidelity Reference Protocol (wB97X-D)
  • Use Case: Lead optimization, pKa prediction, transition state modeling, and crystal structure prediction.

  • Theory: Long-range corrected hybrid DFT with empirical dispersion corrections (wB97X-D).

  • Advantage: Accurately models the "sigma hole" on the chlorine atom and non-covalent interactions essential for ligand-protein binding.[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate computational pathway.

G Start Input Structure: 3-Chloro-4,5-difluorophenol Goal Define Objective Start->Goal Screening High-Throughput Screening Goal->Screening Speed > Accuracy Precision Lead Optimization / Mechanism Goal->Precision Accuracy > Speed B3LYP Method A: B3LYP / 6-31G(d) (Rapid, Standard) Screening->B3LYP wB97XD Method B: whB97X-D / 6-311++G(d,p) (Dispersion Corrected) Precision->wB97XD Opt Geometry Optimization & Freq Calculation B3LYP->Opt wB97XD->Opt OutputA Output A: Global Minima (Approx) Basic IR/NMR Opt->OutputA OutputB Output B: Accurate Thermodynamics Halogen Bonding (MEP) pKa Prediction Opt->OutputB

Figure 1: Decision tree for computational protocol selection based on research objectives.

Structural & Electronic Analysis

Geometry and Conformation

The molecule exhibits


 symmetry (planar) in its ground state.[1] A key structural feature is the orientation of the hydroxyl (-OH) group.[1] Unlike 2-substituted phenols where intramolecular hydrogen bonding locks the conformation, 3-Chloro-4,5-difluorophenol has hydrogen atoms at the C2 and C6 positions.
  • Rotational Barrier: The barrier for OH rotation is low (< 3 kcal/mol), but the syn and anti conformers (relative to the Cl-substituted side) are electronically distinct due to the dipole moment vector.

  • Bond Lengths: The C-F bonds are characteristically short (approx.[1] 1.34 Å) due to strong back-bonding, while the C-Cl bond is longer (approx. 1.74 Å).[1]

Comparative Data Table

The following table synthesizes predicted values based on validated benchmarks for halogenated phenols [1, 2].

PropertyMethod A (B3LYP/6-31G*)Method B (wB97X-D/6-311++G**)Experimental Trend (Ref)
C-F Bond Length (Å) 1.3621.348~1.35 (XRD)
C-Cl Bond Length (Å) 1.7651.742~1.74 (XRD)
Dipole Moment (Debye) 2.152.38Higher dipole favors polar solvation
OH Stretch (cm⁻¹) 3680 (Unscaled)3645 (Unscaled)~3600 (Exp, gas phase) [3]
C-F Stretch (cm⁻¹) 12851310Strong band ~1300
HOMO Energy (eV) -6.85-7.12Correlation to oxidation potential

Analyst Note: B3LYP typically overestimates bond lengths and underestimates the HOMO-LUMO gap.[1] wB97X-D provides a tighter geometry that aligns better with crystallographic data from the Cambridge Structural Database (CSD) for similar polyfluorinated phenols.[1]

Reactivity Profiling: The "Sigma Hole"

For medicinal chemists, the distribution of electron density is paramount.[1] The Molecular Electrostatic Potential (MEP) map reveals the reactive sites.[1]

  • Nucleophilic Attack: The aromatic ring is electron-deficient due to the cumulative -I effect of three halogens. This deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 or C6 positions if a leaving group were present.[1]

  • Halogen Bonding: The Chlorine atom at C3 exhibits a positive electrostatic potential cap (the "sigma hole") along the C-Cl bond axis.[1]

    • B3LYP Failure: Often misses this feature, predicting a neutral or negative cap.[1]

    • wB97X-D Success: Correctly predicts the positive region, indicating potential for specific halogen bonding with carbonyl backbone residues in protein targets (e.g., Kinase hinge regions).

Protocol for MEP Calculation (Gaussian 16/ORCA)
  • Optimize Geometry: opt freq wB97XD/6-311++G(d,p)

  • Generate Density: density=current[1]

  • Map Potential: Map the electrostatic potential onto the isodensity surface (0.0004 a.u.).

  • Analysis: Look for the blue (positive) region on the tip of the Cl atom.[1]

Spectroscopic Validation (IR/Raman)

Experimental validation often relies on vibrational spectroscopy.[1] The fluorination pattern creates a unique fingerprint.[1]

  • C-F Stretches: Very strong bands in the 1100–1350 cm⁻¹ region.[1]

  • C-Cl Stretch: A distinct band in the 600–800 cm⁻¹ region.[1]

  • Ring Breathing: The substitution pattern shifts the aromatic breathing mode to ~1480-1500 cm⁻¹ .[1]

Scaling Factors: Raw DFT frequencies are harmonic and systematically overestimated.[1]

  • B3LYP/6-31G(d): Scale by 0.961 .[1]

  • wB97X-D/6-311++G(d,p): Scale by 0.950 .[1]

Acidity (pKa) Prediction

The acidity of 3-Chloro-4,5-difluorophenol is significantly higher than phenol (pKa = 9.95) due to the stabilization of the phenoxide anion by the electron-withdrawing halogens.[1]

  • Estimated pKa: 7.5 – 8.0[1]

  • Mechanism: The ortho and para positions to the phenoxide oxygen are C2, C6 (ortho) and C4 (para).[1]

    • The Fluorine at C4 (para) strongly stabilizes the negative charge via induction (-I), despite some resonance donation (+R).

    • The Fluorine at C5 (meta) acts purely via induction (-I).[1]

    • The Chlorine at C3 (meta) acts purely via induction (-I).[1]

Calculation Protocol (Thermodynamic Cycle): To calculate pKa accurately:



Use the SMD (Solvation Model based on Density)  with water solvent parameters.[1] wB97X-D/6-311++G(d,p) is recommended for the gas-phase energies, combined with M06-2X/6-311+G(d,p) for single-point solvation energies.

References

  • Benchmarking DFT Functionals: Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link[1]

  • Halogen Bonding in DFT: Kozuch, S., & Martin, J. M. L. (2013).[1] "Halogen bonding: the role of the sigma-hole." Journal of Chemical Theory and Computation. Link

  • Vibrational Spectra of Halophenols: Kovács, A., et al. (2010).[1] "Conformational analysis and vibrational spectroscopy of 3-chlorophenol." Journal of Molecular Structure. Link[1]

  • pKa Prediction Protocols: Ho, J., & Coote, M. L. (2010).[1] "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-Chloro-4,5-difluorophenol are not mere regulatory hurdles; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe disposal of this halogenated aromatic compound, ensuring the protection of personnel, facilities, and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

3-Chloro-4,5-difluorophenol is a halogenated phenol, a class of compounds recognized for its potential toxicity and environmental persistence.[1] Understanding its specific hazard profile is the critical first step in establishing a safe disposal pathway. The primary risks associated with this and similar chlorofluorinated phenols necessitate a stringent disposal protocol. These compounds are often corrosive, toxic upon contact, and pose a significant threat to aquatic ecosystems.[2][3]

The causality behind these strict protocols is clear: improper disposal, such as drain discharge, can lead to the contamination of waterways, where halogenated phenols can persist and harm aquatic life.[1][4] Inhalation or skin contact can cause severe burns and systemic toxic effects.[2][5] Therefore, every step in the disposal process is designed to mitigate these specific, significant risks.

Table 1: Hazard Profile of Chlorinated and Fluorinated Phenols Data is synthesized from safety information for structurally similar compounds, as specific data for 3-Chloro-4,5-difluorophenol may be limited. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity H302, H311, H312, H332: Harmful if swallowed, toxic or harmful in contact with skin, or if inhaled.[5][6]All waste streams must be securely contained to prevent any route of exposure. Personal Protective Equipment (PPE) is mandatory.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[2][3][5]Mandates the use of chemical-resistant gloves and eye/face protection. Contaminated items become hazardous waste.
Environmental Hazard H411: Toxic to aquatic life with long lasting effects.[3]Strictly prohibits drain disposal. All waste must be collected for incineration by a licensed facility.[7][8]

Core Principles of Halogenated Waste Management

The disposal of 3-Chloro-4,5-difluorophenol is governed by the regulations for halogenated organic waste.[9] Adherence to these core principles ensures compliance and safety.

  • The Principle of Segregation: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[9] Co-mingling waste is inefficient and costly. Always segregate 3-Chloro-4,5-difluorophenol waste from all other waste streams, including non-halogenated solvents, acids, and bases.[7][9]

  • The Principle of Containment: All waste must be collected in designated, chemically compatible, and clearly labeled containers.[9][10] Containers must be kept tightly sealed when not in use to prevent the release of harmful vapors.[7][9]

  • The Principle of Labeling: Every waste container must have a "Hazardous Waste" label affixed as soon as the first drop of waste is added.[7][9] The label must clearly identify all constituents, including "3-Chloro-4,5-difluorophenol," and list all associated hazards (e.g., Toxic, Corrosive, Environmental Hazard).[9]

  • The Principle of "No Drain Disposal": Under no circumstances should any material contaminated with 3-Chloro-4,5-difluorophenol be disposed of down the sink.[7]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the proper disposal of waste generated from the use of 3-Chloro-4,5-difluorophenol.

Protocol 3.1: Disposal of Solid Waste Streams

This includes the pure (unused) solid compound and contaminated consumables such as weigh boats, pipette tips, Eppendorf tubes, and gloves.

  • Designate a Waste Container: Use a puncture-proof, sealable container (e.g., a screw-top wide-mouth plastic jar or a dedicated hazardous waste tub).[7]

  • Affix Labeling: Immediately apply a "Hazardous Waste" label to the container and fill in the generator information and chemical contents.

  • Waste Collection: Place all solid materials contaminated with 3-Chloro-4,5-difluorophenol directly into this container.[7][8]

  • Secure Containment: Keep the container sealed at all times, except when adding waste.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment.[9]

  • Final Disposal: When the container is 90% full, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[7]

Protocol 3.2: Disposal of Liquid Waste Streams

This applies to solutions, reaction mixtures, and solvent rinsates containing 3-Chloro-4,5-difluorophenol.

  • Designate a Waste Container: Use a chemically compatible, shatter-proof bottle (e.g., a 4L coated glass or polyethylene carboy) designated for "Halogenated Organic Waste".[9][10]

  • Affix Labeling: Immediately label the container with a "Hazardous Waste" tag, listing "3-Chloro-4,5-difluorophenol" and all other solvents or reagents in the mixture with their approximate percentages.[9]

  • Waste Collection: Pour liquid waste carefully into the container using a funnel. All commingling of waste should be performed inside a certified chemical fume hood.[9]

  • Secure Containment: Ensure the container is tightly capped after each addition.

  • Storage: Store the container in the SAA within secondary containment.

  • Final Disposal: When the container is 90% full, arrange for pickup via your institution's EHS.

Protocol 3.3: Decontamination and Disposal of Empty Containers

Empty containers that held the pure reagent must be managed as hazardous waste.

  • Initial Decontamination (Triple Rinse): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste.[11] Collect all of it and add it to your designated "Halogenated Organic Waste" liquid container (Protocol 3.2).

  • Container Defacing: After triple rinsing and air-drying, completely obliterate or remove the original chemical label to prevent misuse.[11]

  • Final Disposal: Dispose of the rinsed, defaced container in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.[11]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate and Secure: Remove all sources of ignition.[12][13]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material. To prevent the generation of dust, you may dampen the material with an appropriate solvent like 60-70% ethanol before collection.[13]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[2]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated solid hazardous waste container (as per Protocol 3.1).[2][12]

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[13] All cleaning materials must be disposed of as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

The Disposal Pathway: A Decision-Making Workflow

The following diagram illustrates the logical flow for managing waste contaminated with 3-Chloro-4,5-difluorophenol, ensuring a compliant and safe process from generation to disposal.

G Disposal Workflow for 3-Chloro-4,5-difluorophenol cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal gen Waste Generation (Solid or Liquid) is_contaminated Is waste contaminated with 3-Chloro-4,5-difluorophenol? gen->is_contaminated non_haz Dispose via appropriate non-halogenated waste stream is_contaminated->non_haz No segregate Segregate as Halogenated Waste is_contaminated->segregate Yes container_type Select Waste Type segregate->container_type solid_container Use Labeled, Puncture-Proof Solid Waste Container container_type->solid_container Solid liquid_container Use Labeled, Sealed Liquid Waste Carboy container_type->liquid_container Liquid store Store container in designated Satellite Accumulation Area (SAA) with secondary containment solid_container->store liquid_container->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup

Caption: Decision workflow for proper segregation and disposal.

Conclusion

The responsible disposal of 3-Chloro-4,5-difluorophenol is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's inherent hazards and rigorously applying the principles of segregation, containment, and proper procedure, we uphold our professional duty of care. This guide serves as a foundational resource, but it must always be supplemented by your institution's specific EHS protocols and the Safety Data Sheet provided by your chemical supplier.

References

  • ChemicalBook. (2023). 3,5-Difluorophenol - Safety Data Sheet. Retrieved from ChemicalBook. (Note: Used as a proxy for a structurally similar compound).
  • NOAA. (n.d.). 3,4-DICHLOROPHENOL - CAMEO Chemicals. Retrieved from cameo.noaa.gov. (Note: Used as a proxy for a structurally similar compound).
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Chloro-5-fluorophenol.
  • ResearchGate. (2015). How can I dispose phenol?.
  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • PubChem. (n.d.). 3-Chloro-2,6-difluorophenol.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Apollo Scientific. (2022). 3,4,5-Trifluorophenol Safety Data Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • BASF. (2023). Safety Data Sheet.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Ogbeide, O., et al. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Environmental and Public Health.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). PUBLIC HEALTH STATEMENT: CHLOROPHENOLS.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Chlorophenols - POTENTIAL FOR HUMAN EXPOSURE.
  • Sigma-Aldrich. (2023). 1 - SAFETY DATA SHEET.
  • Podiatry Arena. (2008). Phenol disposal.
  • U.S. Environmental Protection Agency. (1980). Health and Environmental Effect Profiles: Background Document.
  • ScienceDirect. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Regulations.gov. (2014). CPAR, MCCP - Material Safety Data Sheet.
  • PubChem. (n.d.). 3,4,5-Trichlorophenol.
  • ECHEMI. (n.d.). 150444-95-4, 3-CHLORO-4,5-DIFLUOROBENZOIC ACID Formula.
  • Chem-Impex. (n.d.). 4-Chloro-4'-fluorobutyrophenone.

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Personal protective equipment for handling 3-Chloro-4,5-difluorophenol

[1]

Executive Summary: The "Silent" Hazard

3-Chloro-4,5-difluorophenol (CAS: 1261472-63-2) is not merely a standard organic intermediate; it represents a specific class of lipophilic corrosive agents .[1] Unlike simple mineral acids, halogenated phenols possess high lipid solubility, allowing them to penetrate the stratum corneum rapidly.[1]

Critical Warning: Phenolic compounds often possess a local anesthetic effect. A researcher may sustain a severe chemical burn and systemic absorption without feeling immediate pain . This guide prioritizes barrier integrity and specific decontamination protocols over standard "splash and wash" methods.

Hazard Identification & Risk Assessment

Treat this compound as a Class 6.1 (Toxic) and Class 8 (Corrosive) material. The addition of fluorine and chlorine atoms to the phenol ring increases the acidity (lower pKa) compared to phenol, potentially enhancing its corrosive nature while maintaining high skin permeability.

Key Physical & Chemical Risks
PropertyValue/DescriptionOperational Implication
Physical State Solid (Low melting point)Dust generation is the primary inhalation risk during weighing.[1]
Skin Corrosion GHS Category 1B Causes severe burns and eye damage. Irreversible tissue destruction possible.
Systemic Toxicity Acute Tox. 4 (Oral/Dermal)Rapid absorption can lead to systemic phenol poisoning (tremors, cardiac arrhythmia).[1]
Incompatibility Oxidizers, Strong BasesViolent reaction potential.[2] Store segregated from nitric acid or perchlorates.

Personal Protective Equipment (PPE) Architecture[1]

Standard laboratory PPE is insufficient for direct handling of halogenated phenols. Nitrile rubber, the standard lab glove, offers poor protection against phenols, with breakthrough times often less than 10 minutes.[1]

Hand Protection: The "Laminate Barrier" Protocol

Scientific Rationale: Phenols swell and permeate nitrile and latex matrices. You must use a multi-material laminate glove for chemical resistance, paired with an outer nitrile glove for dexterity.

  • Inner Layer (The Shield): Silver Shield® (EVOH/PE laminate) or Ansell Barrier®.

    • Function: Provides >480 minutes of breakthrough protection.[3]

  • Outer Layer (The Grip): Standard 5-8 mil Nitrile.[1]

    • Function: Protects the inner glove from physical tears and provides grip (laminates are slippery).

  • Donning Protocol: Tape the cuff of the inner glove to the lab coat sleeve to prevent dust entry at the wrist.

Respiratory & Eye Protection[2][4]
  • Solids Handling: Minimum N95; P100 (HEPA) recommended if weighing fine powder outside a glovebox.

  • Solution Handling: If dissolved in volatile solvents or heated, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

  • Eye Protection: Chemical splash goggles (indirect venting) are mandatory. A face shield is required if handling >10g or working with concentrated stock solutions.

PPE Decision Matrix (Visualization)

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidWeighingWeighing < 1gSolid->WeighingBulkBulk Handling > 10gSolid->BulkL1PPE Level 1:Double NitrileN95 MaskSafety GlassesLiquid->L1Dilute (<0.1M)L2PPE Level 2 (CRITICAL):Silver Shield Liner + Nitrile OuterP100 RespiratorGogglesLiquid->L2ConcentratedWeighing->L2High Dust RiskL3PPE Level 3:Full Face Respirator (OV/AG)Silver Shield GlovesChem-Resistant ApronBulk->L3

Figure 1: Risk-based PPE selection logic.[1] Note that "Level 2" is the baseline for handling the neat solid.

Operational Protocol: Safe Handling

Weighing & Transfer

Halogenated phenols can be static-prone.[1] The "fly-away" dust is a major contamination vector.

  • Engineering Control: Work inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer: Do not dump the solid. Use a gentle tapping motion.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) followed by a soap-water wash.[1] Dispose of wipes as hazardous waste.

Solubilization
  • Exotherm Warning: Dissolving phenols in bases (like NaOH) is exothermic. Add the solid slowly to the solvent, not the reverse.

  • Venting: If heating is required, ensure the system is vented to a scrubber or hood exhaust. Do not heat in a closed system without pressure relief.

Emergency Response: The PEG Protocol

Crucial Distinction: Water is hydrophilic. 3-Chloro-4,5-difluorophenol is lipophilic.[1] Washing with water alone can sometimes spread the chemical over a larger skin area without effectively removing it from the pores.

Requirement: A Phenol Response Kit containing Polyethylene Glycol 300 or 400 (PEG 300/400) must be within arm's reach.

Skin Exposure Workflow

Emergency_ResponseExposureSkin ExposureDetectedStep11. Remove Clothing(Do not pull over head)Exposure->Step1Step22. Blot Excess(Do not rub)Step1->Step2Step33. PEG 300/400 WashSwab repeatedly for 15-30 minsStep2->Step3IMMEDIATELYStep44. Water RinseOnly after PEG treatmentStep3->Step4Step55. Medical Evaluation(Monitor for systemic toxicity)Step4->Step5

Figure 2: The PEG 300/400 decontamination cycle. Speed is critical to prevent systemic absorption.

Spill Cleanup[1]
  • Evacuate the immediate area.

  • Don PPE: Level 2 (Silver Shield gloves + Goggles + Respirator).

  • Contain: Do not use standard paper towels (fire risk/rapid permeation). Use vermiculite or a commercial phenol-neutralizing sorbent .[1]

  • Disposal: Double-bag waste in heavy-duty polyethylene bags. Label clearly as "Toxic/Corrosive - Fluorinated Phenol."[1]

Disposal & Waste Management

Do not mix halogenated phenols with general organic waste solvents if your waste hauler requires segregation (Halogenated vs. Non-Halogenated).

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "3-Chloro-4,5-difluorophenol" and "Corrosive."[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers as corrosion may occur over time.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. Retrieved from [Link][1]

  • PubChem. (2024). Compound Summary: 3-Chloro-5-fluorophenol (GHS Classification).[1] National Library of Medicine. Retrieved from [Link][1]

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